(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKAHFCVKNRRBU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363541 | |
| Record name | 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314741-39-4 | |
| Record name | 1-(1,1-Dimethylethyl) 3-methyl (3S)-1,3-piperazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314741-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester
Introduction: The Strategic Value of a Chiral Piperazine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with high specificity and therapeutic efficacy is paramount. Within the chemist's toolkit, chiral building blocks serve as foundational elements for constructing complex molecular architectures. (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester (CAS: 314741-39-4) has emerged as a particularly valuable scaffold. This molecule elegantly combines the conformational rigidity of a piperazine ring with the stereochemical definition of an (S)-configured carboxylic acid derivative, offering a unique three-dimensional presentation of functional groups for molecular recognition.
The piperazine core is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs across various therapeutic areas.[1] Its two nitrogen atoms provide versatile handles for chemical modification and can act as key hydrogen bond donors or acceptors. The strategic placement of a tert-butyloxycarbonyl (Boc) group on the N1 nitrogen and a methyl ester at the C3 position renders the molecule a stable, yet highly adaptable, intermediate. The acid-labile Boc group allows for selective deprotection and subsequent functionalization of the N1 position, while the methyl ester provides a reactive site for amide bond formation or other modifications.[1] This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications for researchers engaged in drug development.
Physicochemical and Structural Properties
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key identifiers and physical characteristics of this compound are summarized below. It is important to note that while some data for this specific molecule is available, other properties are inferred from closely related analogs.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 314741-39-4 | [2][3] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [2][3] |
| Molecular Weight | 244.29 g/mol | [3] |
| IUPAC Name | 1-(tert-butyl) 3-methyl (3S)-piperazine-1,3-dicarboxylate | [3][] |
| Appearance | Typically a solid or oil | [5][6] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform); Low solubility in water | [6] |
| SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--C(=O)OC | [3] |
| InChIKey | QUKAHFCVKNRRBU-QMMMGPOBSA-N | [] |
Chiral Synthesis: A Logic-Driven Approach
The enantiopurity of this building block is critical to its function. A common and efficient synthetic route starts from the readily available chiral pool amino acid, L-asparagine (the (S)-enantiomer), thus preserving the desired stereochemistry throughout the process. This avoids costly and often low-yielding chiral resolution steps. A representative synthesis is outlined below.
Caption: High-level overview of the synthetic pathway.
Detailed Synthetic Protocol & Mechanistic Rationale
-
N-Protection of L-Asparagine: The synthesis begins by protecting the alpha-amino group of L-asparagine with a benzyl chloroformate (Cbz-Cl) group.
-
Causality: The Cbz group is chosen for its stability under the conditions of the subsequent Hofmann rearrangement. It can be selectively removed later via hydrogenolysis without affecting the Boc group.
-
-
Hofmann Rearrangement: The protected asparagine is then subjected to a Hofmann rearrangement using a reagent like iodobenzene diacetate. This reaction converts the primary amide of the asparagine side chain into a primary amine, with the loss of one carbon atom.
-
Causality: This is a key step that forms the diamino backbone required for the piperazine ring, effectively converting an amino acid derivative into a 1,2-diamine precursor.
-
-
Esterification and N-Boc Protection: The resulting intermediate is then esterified, typically under acidic methanol conditions, to form the methyl ester. Subsequently, the newly formed primary amine is protected with a di-tert-butyl dicarbonate ((Boc)₂O) group.
-
Causality: The Boc group is installed to differentiate the two nitrogen atoms. Its steric bulk and electronic properties direct the subsequent cyclization to occur at the more accessible Cbz-protected nitrogen.
-
-
Cyclization: The piperazine ring is formed by reacting the intermediate with a two-carbon electrophile, such as 1-bromo-2-chloroethane, in the presence of a base.
-
Causality: The base deprotonates the secondary amine (the Cbz-protected nitrogen), which then acts as a nucleophile, displacing one of the halides. A second, intramolecular nucleophilic substitution by the other nitrogen closes the six-membered ring.
-
-
Final Deprotection: The final step is the selective removal of the Cbz protecting group via catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
Causality: Hydrogenolysis is a mild and highly selective method for cleaving the Cbz group while leaving the acid-sensitive Boc group and the methyl ester intact, yielding the final product with high purity.
-
Chemical Reactivity and Strategic Deprotection
The synthetic utility of this compound stems from the orthogonal reactivity of its three key functional groups: the N1-Boc group, the N4-secondary amine, and the C3-methyl ester. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Caption: Core reactivity map of the title compound.
Experimental Protocols
Protocol 1: N1-Boc Deprotection This procedure unmasks the N1 amine, making it available for subsequent coupling reactions.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acidification: Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.
-
Causality: The tert-butyl cation that is formed upon cleavage of the Boc group is stabilized by the acid. The reaction is driven by the formation of gaseous isobutylene and carbon dioxide.
-
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt).
Protocol 2: C3-Ester Hydrolysis (Saponification) This protocol converts the methyl ester to a carboxylic acid, which is essential for forming amide bonds.
-
Dissolution: Dissolve the starting material (1.0 eq) in a mixture of solvents such as tetrahydrofuran (THF) and water.
-
Base Addition: Add an aqueous solution of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq).
-
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.
-
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1N HCl). This protonates the carboxylate to form the free carboxylic acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.
Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is non-negotiable. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from closely related piperazine derivatives provide essential guidance.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3] Work should be conducted in a well-ventilated chemical fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (except for controlled deprotection reactions).
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from sources of ignition.[5] Some related compounds are noted to be air-sensitive or hygroscopic, so storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.[7]
-
First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block for creating diverse chemical libraries aimed at various biological targets. The piperazine scaffold is a key component in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.
The application of related Boc-protected piperazines in the synthesis of biologically active molecules has been well-documented, including:
-
CCR5 Antagonists: As potential anti-HIV-1 agents.
-
Opioid Receptor Antagonists: For applications in pain management and addiction.
-
Growth Hormone Secretagogue Receptor Antagonists: Investigated for the treatment of obesity.
Caption: General workflow for drug candidate synthesis.
The workflow above illustrates a common strategy. First, the hydrolyzed carboxylic acid is coupled with a primary or secondary amine (R1-NH2) using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). Following this, the Boc group is removed to reveal the N1 amine, which can then be functionalized, for example, by coupling with an aryl halide (R2-X) via a Buchwald-Hartwig amination, to generate the final, complex molecule. This modular approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its pre-defined stereochemistry, conformationally constrained core, and orthogonally protected functional groups provide a robust platform for the efficient and logical synthesis of novel drug candidates. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for next-generation therapeutics.
References
- 1. Buy (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | 796096-64-5 [smolecule.com]
- 2. This compound | C11H20N2O4 - BuyersGuideChem [buyersguidechem.com]
- 3. This compound 97% | CAS: 314741-39-4 | AChemBlock [achemblock.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-N-Boc-Piperazine-3-Carboxylic Acid Methyl Ester | CAS 28599-88-4 | Structure, Uses & Safety | High Purity Chinese Manufacturer [pipzine-chem.com]
- 7. (S)-1-Boc-3-methylpiperazine | 147081-29-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester: A Technical Guide for the Modern Medicinal Chemist
Introduction
In the landscape of modern drug discovery, the demand for structurally novel and stereochemically defined building blocks is insatiable. Among these, chiral saturated heterocycles have emerged as privileged scaffolds, offering three-dimensional diversity crucial for optimizing potency, selectivity, and pharmacokinetic properties. (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester, a key chiral building block, has garnered significant attention for its role in the synthesis of a wide array of biologically active molecules. The piperazine motif itself is a well-established pharmacophore, lauded for its ability to enhance aqueous solubility, cell permeability, and protein-binding capacity[1]. This technical guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its reactivity and applications, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile synthon.
Physicochemical Properties and Specifications
A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis. The key physicochemical properties and specifications for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 314741-39-4[2][3] |
| Molecular Formula | C11H20N2O4[2][] |
| Molecular Weight | 244.29 g/mol [2][] |
| IUPAC Name | 1-(tert-butyl) 3-methyl (S)-piperazine-1,3-dicarboxylate[2] |
| Purity | Typically ≥97%[2] |
| Appearance | White to off-white solid |
| SMILES | O=C(OC(C)(C)C)N1C--INVALID-LINK--C(OC)=O[2] |
Synthesis Strategies: A Focus on Stereochemical Integrity
The enantiomeric purity of a chiral building block is critical to its utility. While classical chiral resolution via diastereomeric salt formation is a viable method for obtaining enantiomerically pure piperazine derivatives, more elegant and efficient strategies often involve asymmetric synthesis[5]. A notable and industrially scalable approach for the synthesis of the analogous (R)-enantiomer, which can be adapted for the (S)-enantiomer by starting with L-asparagine, avoids a resolution step altogether by utilizing a chiral pool starting material, D-asparagine[6]. This method proceeds through a series of well-established transformations, ensuring high stereochemical fidelity.
Stereospecific Synthesis from Asparagine
The synthesis commences with the protection of the amino group of asparagine, followed by a Hofmann rearrangement to furnish a key diamine intermediate. Subsequent esterification, Boc-protection, cyclization, and final deprotection of the initial protecting group yields the desired product.
Caption: Stereospecific synthesis of this compound.
Key Reactions and Applications
This compound is a trifunctional building block, offering multiple handles for synthetic diversification. The strategic manipulation of these functional groups—the Boc-protected amine, the free secondary amine, and the methyl ester—is central to its application in medicinal chemistry.
Reactivity Profile
-
N-H Functionalization: The secondary amine at the 4-position is a nucleophile and can readily participate in a variety of reactions, including N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), reductive amination, and amide bond formation[7]. This allows for the introduction of diverse substituents to modulate the pharmacological and pharmacokinetic properties of the final molecule[8].
-
Ester Manipulation: The methyl ester at the 3-position can be hydrolyzed under basic conditions to the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common linkage in many drug molecules[5].
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the 1-position is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free secondary amine[5]. This allows for subsequent functionalization at this position.
Applications in Drug Discovery
The piperazine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs[8][9]. Chiral piperazine derivatives, such as the title compound, are instrumental in the synthesis of molecules targeting a wide range of therapeutic areas. For instance, related chiral piperazine building blocks have been employed in the synthesis of:
-
CCR5 antagonists with anti-HIV-1 activity.
-
Opioid receptor antagonists.
-
Human growth hormone secretagogue receptor antagonists for the treatment of obesity.
-
Fatty acid oxidation inhibitors.
The versatility of this compound as a chiral building block is illustrated in the following workflow.
Caption: Synthetic utility of this compound.
Analytical Characterization
Ensuring the purity and stereochemical integrity of this compound is crucial for its successful application. A combination of chromatographic and spectroscopic techniques is typically employed.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the gold standard for determining enantiomeric purity. Reversed-phase HPLC coupled with mass spectrometry (LC-MS) is an invaluable tool for monitoring reaction progress, assessing chemical purity, and confirming the identity of the compound and its derivatives[10].
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure of the molecule.
Typical LC-MS Parameters
The following table provides a summary of typical analytical parameters for the LC-MS analysis of N-Boc-piperazine-C3-carboxylic acid and its methyl ester derivative under reversed-phase conditions[10].
| Parameter | N-Boc-piperazine-C3-COOH | N-Boc-piperazine-C3-COOCH3 |
| Expected Retention | Less Retained | More Retained |
| Molecular Weight | 230.26 | 244.29 |
| Observed Ion (ESI+) | [M+H]⁺ at m/z 231.1 | [M+H]⁺ at m/z 245.1 |
| Key Fragmentation | Loss of Boc group (-100 Da) | Loss of Boc group (-100 Da) |
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Safety: Based on GHS classifications for similar compounds, this compound should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation[11][12][13][14]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood[15].
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its pre-installed chirality, multiple points for synthetic diversification, and the inherent pharmacological advantages of the piperazine scaffold make it an attractive starting material for the synthesis of complex and novel drug candidates[1][5]. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, will empower researchers to fully exploit its potential in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 97% | CAS: 314741-39-4 | AChemBlock [achemblock.com]
- 3. equationchemical.com [equationchemical.com]
- 5. Buy (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | 796096-64-5 [smolecule.com]
- 6. CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate - Google Patents [patents.google.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-((tert-butoxy)carbonyl)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid | C25H28N2O6 | CID 2756797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid | C11H19NO4 | CID 2735647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (R)-1-N-Boc-piperazine-3-carboxylic acid methyl ester 97% | CAS: 438631-77-7 | AChemBlock [achemblock.com]
The Piperazine Scaffold in Medicinal Chemistry: A Guide to a Privileged Structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as one of the most significant structural motifs in modern medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs has earned it the designation of a "privileged scaffold." This status is not arbitrary; it is rooted in a unique combination of favorable physicochemical properties, synthetic tractability, and the ability to modulate pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth analysis of the piperazine core, written from the perspective of a senior application scientist. We will dissect the fundamental properties that make this scaffold so valuable, explore its profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile, detail key synthetic methodologies, and examine its application across major therapeutic areas through the lens of structure-activity relationships (SAR). This guide is intended to be a comprehensive resource for researchers and drug development professionals, offering not just a review of the literature, but a causal explanation of why specific experimental and design choices are made when incorporating the piperazine moiety.
The Piperazine Core: A Physicochemical and Structural Rationale
The decision to incorporate a specific scaffold into a drug candidate is a foundational one, dictating many of the subsequent properties of the molecule. The enduring utility of piperazine stems from its inherent and highly tunable characteristics.
Introduction to the Piperazine Heterocycle
Piperazine is a saturated N-heterocycle that typically adopts a stable chair conformation, which minimizes steric strain. The two nitrogen atoms are the core of its functionality. Their availability for substitution (primarily at the N1 and N4 positions) provides a straightforward method for chemists to append different pharmacophoric groups, link molecular fragments, or modulate the molecule's overall properties. This synthetic accessibility is a primary reason for its widespread use.
Key Physicochemical Properties
The power of the piperazine scaffold lies in the synergy of its physicochemical traits:
-
Basicity and pKa: As a diprotic base, piperazine has two distinct pKa values (approximately 5.4 and 9.7). This dual basicity is a critical tool. The higher pKa value ensures that one of the nitrogens is protonated at physiological pH (~7.4), significantly enhancing aqueous solubility—a crucial factor for oral bioavailability and formulation. The lower pKa nitrogen can be leveraged for specific interactions with biological targets or fine-tuning the molecule's overall basicity.
-
Solubility: The ability of the nitrogen atoms to form hydrogen bonds and the aforementioned protonation at physiological pH make piperazine a highly hydrophilic moiety. Incorporating it into a lipophilic drug candidate is a common and effective strategy to improve water solubility and prevent issues like poor absorption or precipitation.
-
Conformational Properties: The chair conformation provides a rigid, three-dimensional structure that can orient substituents in well-defined spatial arrangements, which is critical for precise binding to biological targets. While rigid, the ring possesses enough flexibility to adapt to various binding pockets. This conformational behavior can be further constrained by incorporating the piperazine into more complex polycyclic structures.
-
Chemical Reactivity: The nucleophilic nature of the secondary amine groups makes the piperazine ring easy to handle in synthetic chemistry. It readily participates in N-alkylation, N-acylation, and N-arylation reactions, allowing for the construction of large and diverse chemical libraries for screening.
Caption: General structure and key features of the piperazine scaffold.
A "Privileged Scaffold"
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, diverse biological targets. The piperazine ring is a quintessential example. Its presence in drugs spanning oncology, central nervous system (CNS) disorders, and infectious diseases demonstrates its remarkable versatility. Between January 2011 and June 2023 alone, the U.S. FDA approved dozens of new small molecules containing a piperazine ring. This is not a coincidence; it is a direct result of the advantageous physicochemical properties and synthetic accessibility that allow chemists to rapidly generate and optimize lead compounds.
Table 1: Physicochemical Properties of Piperazine
| Property | Value | Significance in Drug Design | Reference |
| Molecular Formula | C₄H₁₀N₂ | Low molecular weight starting point. | |
| Molecular Weight | 86.14 g/mol | Provides a small, non-bulky core. | |
| pKa₁ | 9.73 (at 25°C) | Ensures protonation and high solubility at physiological pH. | |
| pKa₂ | 5.35 (at 25°C) | Allows for fine-tuning of basicity and receptor interactions. | |
| Water Solubility | Freely Soluble | Excellent for improving the solubility of lipophilic molecules. | |
| Melting Point | 109-112 °C | Indicates a stable, crystalline solid. |
The Role of Piperazine in Pharmacokinetics (ADME)
A compound's therapeutic success is critically dependent on its ADME profile. The piperazine scaffold is a powerful tool for optimizing these properties, turning a potent but poorly behaved molecule into a viable drug candidate.
Enhancing Solubility and Bioavailability
The most common reason for incorporating a piperazine moiety is to enhance aqueous solubility. A classic example is Imatinib (Gleevec) , a revolutionary anticancer drug. The addition of the N-methylpiperazine group was a key step in its development, specifically to improve water solubility and oral bioavailability, allowing it to be an effective oral medication. The basic nitrogen of the piperazine becomes protonated in the acidic environment of the stomach, forming a soluble salt that is readily absorbed.
Modulating Permeability and Efflux
While high solubility is beneficial, it must be balanced with sufficient lipophilicity to allow the drug to cross cellular membranes. The dual nature of piperazine allows for this balance. The core ring is hydrophilic, while substituents on the nitrogen atoms can be tailored to increase lipophilicity.
Furthermore, piperazine derivatives can interact with efflux transporters like P-glycoprotein (P-gp), which are responsible for pumping drugs out of cells and are a major cause of multi-drug resistance (MDR). Some piperazine-containing compounds have been shown to act as P-gp modulators, which can increase the intracellular concentration and efficacy of co-administered drugs.
Metabolic Considerations
The piperazine ring is not metabolically inert. It can be a site of metabolic attack, primarily by cytochrome P450 (CYP) enzymes in the liver. Common metabolic pathways include:
-
N-oxidation: Formation of N-oxides.
-
N-dealkylation: Removal of alkyl groups attached to the nitrogen atoms.
-
Ring hydroxylation: Addition of a hydroxyl group to a carbon atom on the ring.
The antipsychotic drug Aripiprazole (Abilify) , for example, is metabolized extensively by CYP3A4 and CYP2D6, with its major active metabolite, dehydro-aripiprazole, formed through dehydrogenation. Understanding these metabolic pathways is crucial, as they can impact the drug's half-life, potential for drug-drug interactions, and safety profile.
Caption: Workflow of ADME optimization using the piperazine scaffold.
Bioisosteric Replacement Strategies
When the metabolic liabilities of the piperazine ring outweigh its benefits, or when a different spatial arrangement or basicity is required, medicinal chemists turn to bioisosteres. A bioisostere is a different functional group that retains the key pharmacological properties of the original group. This strategy is a powerful tool for fine-tuning a molecule's ADME and safety profile.
Table 2: Comparative Profile of Piperazine and Common Bioisosteres
| Scaffold | Key Features | Rationale for Use |
| Piperazine | Two basic nitrogens, high hydrophilicity. | Gold standard for enhancing solubility and providing two points for substitution. |
| Homopiperazine | Seven-membered ring, greater flexibility. | Provides a different vector for substituents and can alter receptor binding geometry. |
| Diazabicycloalkanes (e.g., 2,5-Diazabicyclo[2.2.1]heptane) | Rigid, constrained conformation. | Reduces conformational flexibility to lock in an active conformation, potentially increasing potency and reducing off-target effects. |
| Spiro-diamines (e.g., 2,6-Diazaspiro[3.3]heptane) | Rigid, spirocyclic core. | Introduces 3D complexity and can improve metabolic stability by protecting adjacent positions from enzymatic attack. |
Synthetic Strategies for Piperazine Derivatives
The utility of the piperazine scaffold is greatly enhanced by the robust and versatile synthetic methods available to create its derivatives.
Classical and N-Functionalization Methods
Historically, piperazines were synthesized by reacting ethylene diamine with 1,2-dihaloethanes. However, modern drug discovery relies on the functionalization of a pre-existing piperazine ring. The most common strategies focus on the N1 and N4 positions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds. It is highly effective for coupling piperazine (or a mono-protected piperazine) with aryl halides or triflates to create N-arylpiperazines, a common motif in CNS and anticancer drugs.
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by electron-withdrawing groups. It offers a transition-metal-free alternative to Buchwald-Hartwig coupling.
-
Reductive Amination: This reaction forms an N-alkyl bond by reacting piperazine with an aldehyde or ketone in the presence of a reducing agent. It is a highly reliable and versatile method for introducing alkyl substituents.
Advanced C-H Functionalization
While N-substitution is dominant, it limits the structural diversity of piperazine derivatives. Recent advances have focused on the direct functionalization of the carbon-hydrogen (C-H) bonds of the piperazine ring itself. This is a significant leap forward, as it allows for the introduction of substituents at the C2, C3, C5, and C6 positions, opening up entirely new chemical space. Methods like photoredox catalysis and transition-metal-catalyzed C-H activation are enabling chemists to create novel piperazine scaffolds with unprecedented structural complexity and 3D shapes.
Caption: Comparison of N-functionalization and C-H functionalization routes.
Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis
This protocol describes a self-validating system for a common and critical transformation in drug discovery. The success of the reaction is validated by monitoring the consumption of starting materials and the formation of the product via techniques like TLC or LC-MS.
Objective: To synthesize N-(4-methylphenyl)-N'-Boc-piperazine from 4-bromotoluene and N-Boc-piperazine.
Materials:
-
4-bromotoluene (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
XantPhos (ligand, 0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous Toluene (solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, N-Boc-piperazine, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. This cycle should be repeated three times to ensure all oxygen is removed, as oxygen can deactivate the palladium catalyst.
-
Catalyst Preparation: In a separate, dry vial, dissolve the Pd(OAc)₂ and XantPhos ligand in a small amount of anhydrous toluene.
-
Reaction Initiation: Add anhydrous toluene to the Schlenk flask containing the reagents, followed by the catalyst solution via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress is monitored periodically (e.g., every hour) by taking a small aliquot, quenching it, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting materials.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure N-aryl-N'-Boc-piperazine.
Therapeutic Applications & Structure-Activity Relationships (SAR)
The piperazine scaffold is a key player in numerous therapeutic areas. Its role can range from being a simple linker to an integral part of the pharmacophore that interacts directly with the biological target.
Oncology
In cancer therapy, the piperazine ring is a hallmark of many tyrosine kinase inhibitors (TKIs).
-
Imatinib (Gleevec): As previously mentioned, the N-methylpiperazine group is crucial for solubility. It also projects into the solvent-exposed region of the ATP-binding pocket of the BCR-ABL protein, forming favorable interactions and contributing to the drug's high affinity and selectivity.
-
Olaparib (Lynparza): This PARP inhibitor features a piperazine ring that serves as a central scaffold, correctly positioning the phthalazinone and cyclopropylcarbonyl pharmacophores for optimal binding.
Central Nervous System (CNS) Disorders
The N-arylpiperazine motif is particularly prevalent in drugs targeting CNS disorders. The piperazine nitrogen allows the molecule to exist in a protonated state, which is often crucial for interacting with the anionic aspartate residue found in the binding pocket of many monoamine receptors.
-
Aripiprazole (Abilify): An atypical antipsychotic, its dichlorophenylpiperazine moiety is essential for its unique pharmacological profile as a partial agonist at dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors.
-
Vortioxetine (Trintellix): An antidepressant, this drug contains a piperazine ring linking two aryl groups. This structure is key to its multimodal activity, which includes serotonin reuptake inhibition and modulation of several serotonin receptors.
Infectious Diseases
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, the piperazine ring at the C-7 position is critical for its antibacterial activity, particularly against Gram-negative bacteria. It enhances cell wall penetration and influences the drug's interaction with DNA gyrase.
-
Praziquantel: An anthelmintic drug, its complex structure containing a piperazine ring is responsible for its effect of causing paralysis in parasitic worms.
Table 3: Examples of FDA-Approved Piperazine-Containing Drugs
| Drug Name | Therapeutic Area | Role of Piperazine Scaffold |
| Imatinib | Oncology | Enhances solubility; interacts with ATP-binding pocket. |
| Aripiprazole | CNS (Antipsychotic) | Key part of pharmacophore for dopamine/serotonin receptor binding. |
| Sildenafil | Erectile Dysfunction | Improves physicochemical properties and fits into the cGMP-specific PDE5 enzyme pocket. |
| Cetirizine | Antihistamine | Provides a basic center for interaction with the H1 histamine receptor. |
| Ciprofloxacin | Antibacterial | Enhances cell penetration and is critical for DNA gyrase inhibition. |
Conclusion and Future Perspectives
The piperazine scaffold is a testament to the power of a simple, well-understood heterocycle in the complex world of drug discovery. Its enduring success is a direct consequence of a powerful combination of benefits: it improves crucial pharmacokinetic properties like solubility, it is synthetically versatile, and it can serve as a structurally rigid yet adaptable scaffold for precise pharmacophore presentation.
The future of the piperazine scaffold remains bright. The continued development of novel synthetic methods, particularly C-H functionalization, will unlock new generations of derivatives with greater structural diversity and three-dimensionality. This will allow chemists to explore previously inaccessible chemical space and design molecules with improved potency, selectivity, and metabolic profiles. Furthermore, the rational design of new piperazine bioisosteres will continue to provide solutions for overcoming the specific challenges encountered during drug optimization. As our understanding of biology and disease deepens, the remarkable and versatile piperazine ring will undoubtedly remain a cornerstone of medicinal chemistry for years to come.
(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester CAS 314741-39-4 properties
An In-depth Technical Guide to (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester (CAS 314741-39-4)
Introduction: A Cornerstone Chiral Building Block in Modern Drug Discovery
This compound, identified by CAS number 314741-39-4, is a highly valuable chiral synthetic intermediate in medicinal chemistry. Its structure uniquely combines a piperazine core, a widely recognized "privileged scaffold" in drug development, with stereochemically defined functionality. The molecule features a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen, which allows for selective reactions, and a methyl ester at the chiral center on the 3-position. This configuration makes it an essential precursor for introducing the (S)-piperazine-3-carboxamide moiety into complex molecular architectures, enabling precise, three-dimensional interactions with biological targets. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and scientists in the pharmaceutical industry. The piperazine moiety itself is frequently found in drugs targeting a wide range of diseases, underscoring the importance of versatile building blocks like this one.[1][2]
Physicochemical and Spectroscopic Profile
The fundamental properties of a synthetic building block are critical for its effective use in multi-step syntheses. The data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 314741-39-4 | [3][4] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [3][4][] |
| Molecular Weight | 244.29 g/mol | [3][6] |
| IUPAC Name | 1-O-tert-butyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate | [][7] |
| Purity | Typically ≥97% | [7][8] |
| SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--NC1 | [6][7] |
| InChI Key | QUKAHFCVKNRRBU-QMMMGPOBSA-N | [][6] |
Spectroscopic Characterization
While a specific public spectrum for this exact compound is not available, its structure allows for predictable spectroscopic signatures:
-
¹H NMR: The spectrum would show characteristic peaks for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methyl ester protons (a singlet around 3.7 ppm), and a series of multiplets for the diastereotopic protons of the piperazine ring. The proton at the chiral C3 position would appear as a distinct multiplet.
-
¹³C NMR: Key signals would include the carbonyl carbons of the Boc group and the methyl ester (typically in the 155-175 ppm range), the quaternary and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively), the methyl carbon of the ester (around 52 ppm), and the carbons of the piperazine ring.
-
IR Spectroscopy: The spectrum would be dominated by strong C=O stretching vibrations from the carbamate and ester functional groups (around 1740 cm⁻¹ and 1690 cm⁻¹). C-N and C-O stretching bands would also be prominent.
Synthesis and Chemical Reactivity
The synthesis of enantiomerically pure piperazine derivatives is a critical challenge in organic chemistry. A plausible and efficient route to synthesize the (S)-enantiomer can be adapted from patented methods for the (R)-enantiomer, starting from the inexpensive, chiral pool amino acid L-asparagine.[9]
Synthetic Workflow
The overall synthetic strategy involves the protection of the starting material, Hofmann rearrangement to form a key diamine intermediate, esterification, Boc protection, cyclization, and a final deprotection/purification step.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 314741-39-4|(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate|BLD Pharm [bldpharm.com]
- 4. This compound | C11H20N2O4 - BuyersGuideChem [buyersguidechem.com]
- 6. 314741-39-4 | (S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 7. This compound 97% | CAS: 314741-39-4 | AChemBlock [achemblock.com]
- 8. Synthonix, Inc > 314741-39-4 | this compound [synthonix.com]
- 9. CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate - Google Patents [patents.google.com]
Chiral Piperazine Derivatives: A Technical Guide to Unlocking Stereospecific Biological Activity
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutic agents.[1] Its structural simplicity and synthetic tractability have made it a favorite among drug discovery professionals. However, the introduction of chirality to the piperazine core unlocks a new dimension of complexity and opportunity, allowing for the fine-tuning of pharmacological activity and the development of highly selective and potent therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity of chiral piperazine derivatives. We will delve into the critical role of stereochemistry in target engagement, explore key therapeutic areas where these compounds are making an impact, and provide detailed experimental protocols for their synthesis, resolution, and biological evaluation. This guide is designed to be a practical resource, grounded in scientific literature and field-proven insights, to empower researchers to harness the full potential of chiral piperazine derivatives in their drug discovery endeavors.
The Significance of Chirality in Piperazine Drug Design
Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology.[2] For chiral piperazine derivatives, the spatial arrangement of substituents around a stereocenter can dramatically influence their interaction with biological targets, which are themselves chiral entities like proteins and nucleic acids. This stereoselectivity can manifest in several ways:
-
Enhanced Potency and Selectivity: One enantiomer may exhibit significantly higher affinity and potency for the desired target compared to its mirror image. This is because the precise three-dimensional arrangement of one enantiomer allows for optimal binding interactions within the target's active site, while the other enantiomer may bind poorly or not at all.[3]
-
Differential Pharmacological Profiles: Enantiomers can have qualitatively different biological activities. One may be an agonist, while the other is an antagonist at the same receptor. This has profound implications for drug development, as the desired therapeutic effect may reside in a single enantiomer.
-
Improved Safety and Tolerability: The off-target effects and toxicity of a drug are often associated with one of its enantiomers. By developing a single-enantiomer drug, it is possible to minimize adverse effects and improve the therapeutic index.[2]
The development of single-enantiomer drugs is now a standard practice in the pharmaceutical industry, driven by a deeper understanding of stereochemistry and regulatory requirements that mandate the characterization of each enantiomer in a chiral drug.[3]
Therapeutic Applications of Chiral Piperazine Derivatives
The versatility of the chiral piperazine scaffold has led to its exploration in a wide range of therapeutic areas. Here, we highlight some of the most prominent examples.
Central Nervous System (CNS) Disorders
Arylpiperazine derivatives are a well-established class of CNS-active compounds, with many acting on serotonergic and dopaminergic receptors.[4][5] Chirality plays a crucial role in determining their affinity and selectivity for different receptor subtypes.
-
Serotonin Receptors: The 5-HT1A receptor is a key target for anxiolytics and antidepressants. Studies have shown that the position of substituents on the aryl ring of arylpiperazine derivatives significantly impacts binding affinity, with stereoisomers exhibiting distinct profiles.[6] For instance, molecular docking studies of novel arylpiperazine derivatives have revealed the importance of specific substitutions for high-affinity 5-HT1A receptor binding.[7]
-
Dopamine Receptors: The D2 and D3 dopamine receptors are primary targets for antipsychotic medications. Chiral N-phenylpiperazine analogs have been shown to exhibit selectivity for the D3 versus the D2 receptor subtype, a desirable feature for improving the side-effect profile of antipsychotics.[8][9]
Oncology
The piperazine moiety is a key component of several successful anticancer drugs, and the introduction of chirality offers new avenues for developing more effective and selective agents.
-
Kinase Inhibition: Many kinase inhibitors incorporate a piperazine ring to enhance solubility and modulate pharmacokinetic properties. Chiral piperazine derivatives have been explored as potent anticancer agents, with studies demonstrating that specific enantiomers can exhibit superior cytotoxicity against various cancer cell lines.[10]
-
Modulation of Signaling Pathways: A novel piperazine derivative has been shown to induce cancer cell apoptosis by inhibiting multiple signaling pathways, including PI3K/AKT and BCR-ABL.[11][12] The development of chiral versions of such multi-targeting agents could lead to improved efficacy and reduced off-target toxicities.
Infectious Diseases
Piperazine derivatives have a long history of use as anthelmintic agents, and their antimicrobial properties continue to be an active area of research.[11]
-
Anthelmintic Activity: The mechanism of action of piperazine as an anthelmintic involves the paralysis of parasites by acting as a GABA receptor agonist.[13]
-
Antibacterial and Antifungal Activity: The antimicrobial potency of piperazine derivatives can be influenced by isomeric variations.[6] For example, studies on disubstituted piperazines have identified compounds with potent activity against both bacteria and fungi, with molecular docking studies suggesting potential mechanisms of action.[14]
Synthesis and Chiral Resolution: Experimental Protocols
The successful development of chiral piperazine drugs relies on robust methods for their enantioselective synthesis and resolution. Here, we provide representative protocols for these critical steps.
Asymmetric Synthesis of a Chiral Piperazine Derivative
This protocol describes a general approach for the asymmetric synthesis of a C2-functionalized piperazine derivative via organocatalysis, a powerful tool for establishing stereocenters.[15]
Experimental Protocol: Asymmetric α-Chlorination and Cyclization
-
α-Chlorination: To a solution of the starting aldehyde (1.0 mmol) in a suitable solvent (e.g., CH2Cl2, 2.0 mL) at -20 °C, add the organocatalyst (e.g., a proline derivative, 0.1 mmol) and N-chlorosuccinimide (NCS, 1.2 mmol). Stir the reaction mixture at this temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Reduction: Upon completion, add NaBH4 (2.0 mmol) portion-wise to the reaction mixture at -20 °C. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with CH2Cl2 (3 x 10 mL). Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 2-chloro alcohol by flash column chromatography on silica gel.
-
Cyclization: To a solution of the purified 2-chloro alcohol (1.0 mmol) in a suitable solvent (e.g., DMF, 5.0 mL), add N-benzylethanolamine (1.2 mmol) and a base (e.g., K2CO3, 2.5 mmol). Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Final Work-up and Purification: After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired chiral piperazine derivative.
Chiral Resolution by Diastereomeric Salt Crystallization
This protocol outlines a classical method for separating a racemic mixture of a piperazine derivative using a chiral resolving agent.[16][17]
Experimental Protocol: Diastereomeric Salt Formation and Separation
-
Solvent and Resolving Agent Screening: In small-scale trials, dissolve the racemic piperazine derivative in a variety of solvents (e.g., ethanol, isopropanol, acetone). To each solution, add a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (S)-(+)-mandelic acid) in varying stoichiometric ratios (e.g., 0.5, 1.0, 1.2 equivalents).
-
Crystallization: Allow the solutions to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.
-
Isolation and Analysis: Isolate the precipitated crystals by filtration. Analyze the enantiomeric excess (e.e.) of the crystalline material and the mother liquor by chiral HPLC to identify the optimal conditions for resolution.
-
Scale-up: Based on the screening results, perform the resolution on a larger scale using the optimized solvent, resolving agent, and stoichiometry.
-
Salt Breaking: Suspend the diastereomerically pure salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 1 M NaOH). Stir vigorously until all solids have dissolved.
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with additional organic solvent. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to obtain the enantiomerically pure piperazine derivative.
Analytical Characterization of Chiral Piperazine Derivatives
Accurate determination of enantiomeric purity is a critical quality control step in the development of chiral drugs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for separating and quantifying enantiomers.[18][19]
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral column (e.g., Chiralpak® or Chiralcel®).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution.
-
Method Development:
-
Select a chiral stationary phase (CSP) based on the structure of the analyte. Polysaccharide-based CSPs are often a good starting point.
-
Screen different mobile phase compositions to optimize the separation.
-
Adjust the flow rate and column temperature to fine-tune the resolution and analysis time.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Data Analysis: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.
Biological Evaluation of Chiral Piperazine Derivatives
A variety of in vitro assays are used to characterize the biological activity of chiral piperazine derivatives.
Receptor Binding Assays
Radioligand binding assays are a common method for determining the affinity of a compound for a specific receptor.[20]
Experimental Protocol: Radioligand Displacement Assay
-
Materials: Cell membranes expressing the target receptor, a radiolabeled ligand with known affinity for the receptor, and the test compound at various concentrations.
-
Assay Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki value (the inhibitory constant) from the data.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target. For G protein-coupled receptors (GPCRs), this often involves measuring the production of second messengers like cAMP or calcium.[21]
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses the GPCR of interest.
-
Assay Procedure:
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with an agent that increases intracellular cAMP levels (e.g., forskolin).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration as a function of the test compound concentration to determine the EC50 or IC50 value.
Structure-Activity Relationships (SAR) and Molecular Modeling
Understanding the relationship between the three-dimensional structure of a chiral piperazine derivative and its biological activity is crucial for rational drug design.
Comparative Biological Activity Data
The following tables summarize representative data comparing the biological activity of different isomers of chiral piperazine derivatives.
Table 1: Comparative Binding Affinity of Arylpiperazine Regioisomers for the 5-HT1A Receptor [6]
| Isomer Position | 5-HT1A Receptor Affinity (Ki, nM) |
| Ortho | 21 |
| Meta | 7 |
| Para | 44 |
A lower Ki value indicates higher binding affinity.
Table 2: Comparative Antimicrobial Activity of Piperazine Derivatives (MIC, µg/mL) [6]
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Derivative A (meta-substituted) | 16 | 32 | 64 |
| Derivative B (para-substituted) | 8 | 16 | 32 |
A lower MIC value indicates greater antimicrobial potency.
Visualizing Molecular Interactions and Signaling Pathways
Molecular modeling and pathway analysis are powerful tools for understanding the mechanism of action of chiral piperazine derivatives.[16][22]
Diagram 1: Experimental Workflow for Chiral Drug Development
Caption: A typical workflow for the development of a chiral piperazine drug.
Diagram 2: Simplified Signaling Pathway for a Chiral Piperazine GPCR Agonist
Caption: Differential activation of a GPCR signaling pathway by enantiomers.
Conclusion and Future Perspectives
Chiral piperazine derivatives represent a rich and rewarding area of drug discovery. The principles of stereochemistry are central to unlocking their full therapeutic potential, enabling the development of more potent, selective, and safer medicines. This guide has provided a comprehensive overview of the key aspects of their biological activity, from synthetic strategies and analytical characterization to their application in major therapeutic areas. As our understanding of the molecular basis of disease continues to grow, the rational design of chiral piperazine derivatives, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of the next generation of innovative therapeutics.
References
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 9. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. mdpi.com [mdpi.com]
- 13. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 14. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. filizolalab.org [filizolalab.org]
Introduction to the Asymmetric Synthesis of Piperazines: Strategies and Methodologies
An In-depth Technical Guide for Drug Development Professionals
Abstract
The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of blockbuster drugs.[1][2] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable physicochemical properties such as enhanced aqueous solubility, oral bioavailability, and improved ADME characteristics, while providing rigid structural support for pharmacophoric elements.[3][4][5] As regulatory demands for enantiomerically pure pharmaceuticals have intensified, the development of robust methods for the asymmetric synthesis of carbon-substituted piperazines has become a critical objective in drug discovery.[2] A significant portion of the chemical space around this valuable scaffold remains underexplored, particularly concerning chiral C-substituted derivatives, presenting a substantial opportunity for innovation.[2][6] This guide provides an in-depth analysis of the core strategies employed for asymmetric piperazine synthesis, offering field-proven insights into chiral pool utilization, diastereoselective methods, and state-of-the-art enantioselective catalysis.
The Strategic Imperative for Chiral Piperazines
The therapeutic landscape is dominated by chiral molecules, and piperazine-containing drugs are no exception. Compounds like the HIV protease inhibitor Indinavir and the antiemetic Vestipitant feature stereogenic centers on the piperazine ring, where specific stereoisomers are responsible for the desired therapeutic effect. The synthesis of single-enantiomer drugs is paramount to minimize off-target effects, reduce metabolic burden, and optimize therapeutic indices. While N1- and N4-substituted piperazines are common, the true frontier lies in the stereocontrolled synthesis of C2, C3, C5, and C6-substituted analogs, which allows for a more three-dimensional exploration of target binding sites.[6][7]
The primary approaches to constructing these chiral scaffolds can be broadly categorized, each with distinct advantages and strategic applications.
Figure 1: High-level overview of primary synthetic routes.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
The most established strategy involves utilizing the "chiral pool"—readily available, enantiomerically pure natural products, primarily amino acids. This approach embeds chirality from the outset, often providing a reliable and scalable route to specific target molecules.
Causality and Rationale: The use of amino acids like (S)-aspartate or (S)-glutamate provides a robust foundation for building the piperazine core.[8] The inherent stereocenters of the amino acids are carried through the synthesis, dictating the final stereochemistry of the piperazine ring. This method is particularly powerful for creating cis-2,5-disubstituted piperazines through the cyclization of dipeptide precursors.[9]
A common workflow involves the coupling of two amino acid derivatives to form a dipeptide, which is then cyclized to a diketopiperazine. Subsequent reduction of the amide bonds yields the desired piperazine.
Workflow Example: From L-Proline to a Bicyclic Piperazine A notable example is the synthesis of homochiral bicyclic piperazines derived from L-proline.[9]
-
Dipeptide Formation: L-Proline methyl ester is coupled with an N-Boc protected amino acid.
-
Deprotection & Cyclization: The N-Boc group is removed (e.g., with TFA), and the resulting amine undergoes spontaneous cyclization to form a diketopiperazine.
-
Reduction: The diketopiperazine is reduced using a potent reagent like NaBH₄/I₂ to yield the enantiomerically pure bicyclic piperazine.[9]
While reliable, the structural diversity accessible through the chiral pool is ultimately limited by the range of readily available starting materials.
Diastereoselective Strategies: Chiral Auxiliaries and Substrate Control
Diastereoselective methods introduce chirality by temporarily attaching a chiral auxiliary to an achiral substrate. The auxiliary directs subsequent transformations to favor the formation of one diastereomer over others.
Expertise in Action: The key to a successful diastereoselective synthesis is the choice of an auxiliary that exerts strong facial bias during the bond-forming step. Evans oxazolidinones and phenylglycinol are classic examples. For piperazine synthesis, a powerful approach involves the diastereoselective intramolecular hydroamination of an aminoalkene substrate prepared from a homochiral cyclic sulfamidate.[6][9][10] This method allows for the modular synthesis of trans-2,6-disubstituted piperazines.[6][10]
Another effective method is the manganese-mediated reductive cyclization of bis-imines derived from a chiral diamine. This approach sets two stereocenters in a single step with high diastereoselectivity, favoring the trans product.[11][12]
Caption: Workflow for chiral auxiliary-based synthesis.
Protocol: Diastereoselective Synthesis of trans-2,6-Disubstituted Piperazines via Pd-Catalyzed Hydroamination
This protocol is based on the methodology for intramolecular hydroamination.[10]
-
Substrate Synthesis: Prepare the requisite aminoalkene substrate by the nucleophilic displacement of a cyclic sulfamidate (derived from a chiral amino acid) with an appropriate amine.
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd(OAc)₂ (5 mol %) and (S)-BINAP (7.5 mol %).
-
Reaction Setup: Add anhydrous toluene to the tube and stir the catalyst mixture at room temperature for 30 minutes.
-
Cyclization: Add a solution of the aminoalkene substrate in toluene to the activated catalyst mixture.
-
Heating and Monitoring: Seal the tube and heat the reaction at 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by silica gel chromatography to yield the trans-2,6-disubstituted piperazine. The stereochemistry is typically confirmed by X-ray crystallography.[6][10]
Enantioselective Catalysis: The Modern Approach
The most elegant and atom-economical route to chiral piperazines is through enantioselective catalysis, where a small amount of a chiral catalyst generates large quantities of an enantiopure product. This area has seen significant advances, particularly using transition metal catalysts paired with chiral ligands.
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of prochiral pyrazines or their derivatives is a direct and powerful method. A recent breakthrough involves the iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides.[13][14]
Mechanistic Insight: The alkyl halide activates the pyrazine ring by forming a pyrazinium salt. This makes the ring more electron-deficient and susceptible to hydrogenation, while also preventing product inhibition by blocking one of the nitrogen atoms.[14] The chiral Ir-complex then coordinates to the substrate and delivers hydrogen with high facial selectivity, leading to excellent enantiomeric excess.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
A landmark achievement in the field is the Pd-catalyzed decarboxylative allylic alkylation of piperazin-2-ones.[1][7][15] This method provides access to highly enantioenriched piperazin-2-ones with α-secondary and, notably, α-tertiary stereocenters—a class of compounds previously difficult to access via catalytic means.[1][7] The resulting piperazin-2-ones are readily reduced to the corresponding chiral piperazines.
Caption: Mechanism of Pd-catalyzed allylic alkylation.
Protocol: Enantioselective Synthesis of α-Tertiary Piperazin-2-ones
This protocol is adapted from the work of Stoltz and coworkers.[1][7]
-
Catalyst Pre-formation: In a glovebox, add Pd₂(pmdba)₃ (2.5 mol %) and a suitable chiral ligand (e.g., an electron-deficient PHOX ligand, 6.0 mol %) to a vial. Add anhydrous, degassed toluene and stir for 20-30 minutes.
-
Reaction Assembly: In a separate vial, dissolve the N-protected piperazin-2-one substrate (1.0 equiv) in toluene.
-
Initiation: Add the substrate solution to the catalyst solution.
-
Reaction Conditions: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor by TLC or ¹H NMR for consumption of the starting material.
-
Purification: Once the reaction is complete, concentrate the mixture and purify directly by flash column chromatography on silica gel.
-
Reduction (to Piperazine): The purified piperazin-2-one can be reduced to the corresponding piperazine using standard reducing agents like LiAlH₄ or BH₃·THF.
Asymmetric Lithiation and C-H Functionalization
Direct asymmetric C-H functionalization is a highly desirable strategy. The use of sec-Butyllithium in the presence of the chiral diamine (-)-sparteine allows for the enantioselective deprotonation of an α-proton on an N-Boc protected piperazine ring.[16] The resulting configurationally stable organolithium species can be trapped with various electrophiles to install a substituent with good diastereocontrol.[16]
Comparative Analysis of Key Methodologies
To aid in the selection of an appropriate synthetic strategy, the following table summarizes the performance of several leading catalytic methods.
| Methodology | Catalyst System | Typical Yield | Typical Enantioselectivity (ee) | Key Advantages | Reference(s) |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | 70-95% | 85-96% | High efficiency, broad substrate scope for pyrazines. | [13][14] |
| Pd-Catalyzed AAA | Pd₂(pmdba)₃ / PHOX Ligand | 75-95% | 88-99% | Access to α-tertiary stereocenters, mild conditions. | [1][7] |
| Pd-Catalyzed Hydroamination | Pd(OAc)₂ / (S)-BINAP | 60-85% | >95% (de) | Modular, good for trans-2,6-disubstitution. | [6][10] |
| Asymmetric Lithiation | s-BuLi / (-)-sparteine | 55-80% | >90% (de) | Direct C-H functionalization, avoids pre-functionalization. | [16] |
Conclusion and Future Outlook
The asymmetric synthesis of piperazines has evolved from classical chiral pool and auxiliary-based methods to highly efficient and versatile catalytic strategies. Palladium-catalyzed allylic alkylation and iridium-catalyzed asymmetric hydrogenation represent the state of the art, enabling access to previously challenging chiral scaffolds with exceptional levels of stereocontrol. These advancements open up new avenues in drug discovery, allowing for the exploration of novel chemical space around a truly privileged heterocyclic core.[7] Future efforts will likely focus on expanding the substrate scope of these catalytic systems, developing novel chiral ligands, and pioneering new C-H activation strategies to further streamline the synthesis of these vital pharmaceutical building blocks.
References
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 10. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diastereoselective synthesis of piperazines by manganese-mediated reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. mdpi.com [mdpi.com]
(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of Chiral Piperazines in Modern Drug Discovery
The piperazine moiety is a recurring motif in a multitude of clinically successful pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2] When chirality is introduced into the piperazine scaffold, as in the case of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester, these molecules transform into powerful and versatile building blocks for asymmetric synthesis. This guide provides an in-depth technical overview of the molecular structure, synthesis, and applications of this compound, a key intermediate for researchers and scientists engaged in the design and development of novel therapeutics. The strategic placement of the Boc protecting group and the methyl ester functionality allows for sequential and site-selective modifications, making it an invaluable tool in the construction of complex molecular architectures.[3]
Molecular Structure and Physicochemical Properties
This compound is a chiral heterocyclic compound with the molecular formula C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol .[4][5] The molecule features a piperazine ring with a stereocenter at the C-3 position, dictating the (S)-configuration. The nitrogen at the N-1 position is protected by a tert-butyloxycarbonyl (Boc) group, while the carboxylic acid at C-3 is esterified with a methyl group.
| Property | Value | Source |
| IUPAC Name | 1-(tert-butyl) 3-methyl (S)-piperazine-1,3-dicarboxylate | [4] |
| CAS Number | 314741-39-4 | [4][5] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [4][5] |
| Molecular Weight | 244.29 g/mol | [4] |
| Appearance | Expected to be a solid or oil | |
| SMILES | O=C(OC(C)(C)C)N1C--INVALID-LINK--C(OC)=O | [4] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector at approximately 1.4-1.5 ppm. The methyl ester protons will present as a singlet around 3.7 ppm. The protons on the piperazine ring will appear as a series of multiplets in the range of 2.8-4.0 ppm, with their specific chemical shifts and coupling constants being influenced by the ring conformation and the presence of adjacent substituents.
-
¹³C NMR: The carbon NMR spectrum will feature a signal for the quaternary carbon of the Boc group around 80 ppm and the methyl carbons of the Boc group at approximately 28 ppm. The carbonyl carbon of the Boc group will resonate around 155 ppm, while the ester carbonyl will appear at a lower field, typically around 170-175 ppm. The methyl carbon of the ester will be observed around 52 ppm. The carbons of the piperazine ring will produce signals in the 40-60 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. The Boc carbamate carbonyl stretch is expected around 1680-1700 cm⁻¹, while the ester carbonyl stretch will likely appear at a higher frequency, around 1735-1750 cm⁻¹. C-H stretching vibrations from the aliphatic and methyl groups will be observed in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 245.2. Another common adduct observed would be the sodium adduct [M+Na]⁺ at m/z 267.2.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be strategically designed starting from the readily available and enantiomerically pure L-asparagine. The following protocol is adapted from established synthetic routes for similar chiral piperazines.[6]
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: N-Protection of L-Asparagine
-
Dissolve L-asparagine in a suitable aqueous alkaline solution (e.g., sodium carbonate in water).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH of the reaction mixture between 9-10 by the concomitant addition of a base.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the N-Cbz-L-asparagine.
-
Filter, wash with cold water, and dry the product.
Causality: The Cbz group is chosen as the initial protecting group for the alpha-amino acid as it is stable under the conditions of the subsequent Hofmann rearrangement and can be selectively removed later by hydrogenolysis.
Step 2: Hofmann Rearrangement
-
Suspend the N-Cbz-L-asparagine in a suitable solvent mixture (e.g., acetonitrile/water).
-
Add a hypervalent iodine reagent such as iodobenzene diacetate.
-
Stir the reaction at room temperature. The rearrangement converts the amide functionality into a primary amine with the loss of one carbon atom.
-
Upon completion, the solvent is removed under reduced pressure.
Causality: The Hofmann rearrangement is a reliable method for the conversion of a primary amide to a primary amine with one fewer carbon atom, which is a key step in forming the diamino acid precursor.
Step 3: Boc Protection and Esterification
-
The crude product from the previous step is dissolved in a suitable solvent like dichloromethane.
-
A base such as triethylamine is added, followed by di-tert-butyl dicarbonate (Boc₂O).
-
The reaction mixture is stirred at room temperature to protect the newly formed primary amine.
-
Following Boc protection, the carboxylic acid is esterified. This can be achieved by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a milder esterification agent like trimethylsilyldiazomethane.
Causality: The Boc group is introduced to protect one of the amino groups, allowing for selective cyclization. The esterification of the carboxylic acid prevents its interference in the subsequent cyclization step.
Step 4: Cyclization
-
The Boc-protected and esterified intermediate is dissolved in a polar aprotic solvent such as DMF.
-
A base (e.g., potassium carbonate) and a cyclizing agent like 1,2-dibromoethane are added.
-
The mixture is heated to promote the intramolecular cyclization to form the piperazine ring.
Causality: The use of a dihaloalkane in the presence of a base is a standard method for the formation of the piperazine ring via a double N-alkylation.
Step 5: Deprotection and Final Product Formation
-
The Cbz group is removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).
-
This step yields the final product, this compound.
-
The product is purified by column chromatography.
Causality: Catalytic hydrogenation is a clean and efficient method for the removal of the Cbz protecting group without affecting the acid-labile Boc group or the methyl ester.
Applications in Drug Development
This compound is a valuable chiral building block in medicinal chemistry. Its utility stems from the orthogonal protecting group strategy employed in its design.
Caption: Key synthetic transformations of this compound.
-
Selective Deprotection: The Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in dioxane), leaving the methyl ester intact.[7] This exposes the N-1 nitrogen for further functionalization, such as alkylation or acylation.
-
Ester Hydrolysis: Conversely, the methyl ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide) without affecting the Boc group.[4] The resulting carboxylic acid can then be coupled with a wide variety of amines to form amides, a common linkage in many drug molecules.
This dual reactivity allows for the systematic and controlled elaboration of the piperazine scaffold, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. Chiral piperazine derivatives have been incorporated into a wide range of therapeutic agents, including antivirals, anticancer agents, and central nervous system drugs.[7]
Conclusion
This compound is a strategically designed chiral building block that offers significant advantages in the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of orthogonal protecting groups provide medicinal chemists with a versatile platform for the development of novel therapeutics. A thorough understanding of its molecular structure, spectroscopic properties, and synthetic pathways is crucial for its effective utilization in drug discovery programs.
References
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. spectrabase.com [spectrabase.com]
- 3. 1-N-Boc-Piperazine-3-Carboxylic Acid Methyl Ester | CAS 28599-88-4 | Structure, Uses & Safety | High Purity Chinese Manufacturer [pipzine-chem.com]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 97% | CAS: 314741-39-4 | AChemBlock [achemblock.com]
- 6. CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
The Piperazine Nucleus: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide for the Rational Design, Synthesis, and Evaluation of Novel Piperazine-Based Therapeutic Agents
Authored by: A Senior Application Scientist
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the discovery of novel piperazine-based therapeutic agents. Moving beyond a mere recitation of protocols, this guide delves into the causal reasoning behind experimental choices, offering field-proven insights to navigate the complexities of the drug discovery process. From rational drug design and advanced synthetic strategies to robust preclinical evaluation methodologies, this document is intended to serve as a practical and authoritative resource for unlocking the full therapeutic potential of the piperazine scaffold.
The Strategic Importance of the Piperazine Moiety in Medicinal Chemistry
The piperazine scaffold is considered a "privileged structure" in drug design, and for good reason.[2][5] Its unique physicochemical and structural characteristics offer a powerful toolkit for medicinal chemists to modulate the properties of drug candidates.
1.1. Physicochemical Advantages:
The two nitrogen atoms within the piperazine ring provide a unique combination of properties that are highly advantageous for drug design:
-
Modulation of Aqueous Solubility and Lipophilicity: The basic nature of the piperazine nitrogens allows for salt formation, which can significantly enhance the aqueous solubility of a compound, a critical factor for oral bioavailability.[6][7] By carefully selecting substituents on the nitrogen atoms, chemists can fine-tune the lipophilicity of the molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[6][8]
-
Hydrogen Bonding Capabilities: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.[6][9] This can lead to increased potency and selectivity.
-
Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring imparts a degree of rigidity to the molecule, which can be beneficial for locking in a bioactive conformation and improving binding affinity.[6][7]
1.2. Pharmacokinetic and Pharmacodynamic Influence:
The incorporation of a piperazine moiety can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a drug candidate:
-
Improved ADME Profile: As mentioned, the ability to modulate solubility and lipophilicity is key to achieving a favorable ADME profile.[6][8] Piperazine-containing compounds often exhibit good oral bioavailability and appropriate metabolic stability.[7][10]
-
Versatile Linker: The piperazine ring serves as an excellent linker to connect different pharmacophoric elements within a molecule, allowing for the exploration of diverse chemical space and the development of multi-target ligands.[11]
-
Access to the Central Nervous System (CNS): The ability of some piperazine derivatives to cross the blood-brain barrier has made them particularly valuable for the development of drugs targeting the CNS, including antidepressants and antipsychotics.[12][13]
The widespread therapeutic applications of piperazine-based drugs, spanning from anticancer agents like Imatinib to antivirals and antidepressants, underscore the enduring importance of this versatile scaffold in modern medicine.[14][15][16][17]
Rational Design and Synthesis of Piperazine-Based Scaffolds
The successful discovery of a novel therapeutic agent begins with a well-conceived design strategy and efficient synthetic execution. This section explores key considerations in the design of piperazine-based compounds and provides a detailed protocol for a common synthetic route.
2.1. Causality in Molecular Design: Structure-Activity Relationship (SAR) and Bioisosteric Replacement
The design of novel piperazine derivatives is guided by an understanding of their structure-activity relationships (SAR).[7][18] SAR studies systematically explore how modifications to the chemical structure of a molecule affect its biological activity.[18][19] For piperazine-containing compounds, key areas of exploration include:
-
Substitution at the Nitrogen Atoms (N1 and N4): This is the most common point of modification. The choice of substituents can dramatically influence potency, selectivity, and pharmacokinetic properties.[14] For example, the introduction of a bulky aromatic group at N1 might enhance binding to a hydrophobic pocket in a target protein, while a small, polar group at N4 could improve water solubility.
-
Substitution on the Carbon Backbone: While less common, functionalization of the carbon atoms of the piperazine ring can introduce chirality and provide vectors for further chemical modification, opening up new avenues for SAR exploration.[14]
-
Bioisosteric Replacement: In some cases, the piperazine ring itself may be replaced with a bioisostere to overcome specific challenges, such as metabolic instability or off-target effects.[10][20][21][22] Bioisosteres are chemical groups that have similar steric and electronic properties to the original group and can often maintain or improve biological activity.[23]
2.2. Synthetic Strategies: A Practical Approach
A multitude of synthetic routes to piperazine derivatives have been reported. The choice of a specific route depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.[24][25] A common and versatile approach involves the N-alkylation or N-arylation of a pre-existing piperazine core.
Experimental Protocol: Synthesis of a 1-Aryl-4-alkylpiperazine Derivative
This protocol details a two-step synthesis of a representative 1-aryl-4-alkylpiperazine derivative, a common motif in many therapeutic agents.
Step 1: N-Arylation of Piperazine (Buchwald-Hartwig Amination)
-
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. It is a highly reliable and general method for the synthesis of N-arylpiperazines. The choice of a palladium catalyst and a suitable phosphine ligand is crucial for achieving high yields and minimizing side reactions.
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (1.2 equivalents), the desired aryl bromide (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), and a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents) and a phosphine ligand like BINAP (0.03 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-arylpiperazine.
-
Step 2: N-Alkylation of the 1-Arylpiperazine
-
Rationale: Reductive amination is a classic and efficient method for the N-alkylation of secondary amines. It proceeds via the formation of an iminium ion intermediate, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride is often the reagent of choice as it is selective and can be used in the presence of other reducible functional groups.
-
Procedure:
-
To a round-bottom flask, dissolve the 1-arylpiperazine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 1-aryl-4-alkylpiperazine derivative.
-
Preclinical Evaluation: From In Vitro Potency to In Vivo Efficacy
A rigorous preclinical evaluation is essential to identify promising drug candidates for further development. This process involves a battery of in vitro and in vivo assays to assess the compound's biological activity, selectivity, and pharmacokinetic properties.
Visualizing the Drug Discovery Workflow
Caption: A typical workflow for the discovery and development of a new therapeutic agent.
3.1. In Vitro Assays: Assessing Target Engagement and Cellular Effects
In vitro assays are performed in a controlled laboratory setting, typically using isolated proteins, cells, or tissues.[26] They provide a rapid and cost-effective way to assess a compound's potency, selectivity, and mechanism of action.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[27][28] It is widely used to measure the cytotoxic or cytostatic effects of potential anticancer drugs.[29][30] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed human cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
3.2. In Vivo Models: Evaluating Efficacy and Safety in a Living Organism
In vivo studies are conducted in living organisms, most commonly in animal models such as mice or rats.[29][31] These studies are crucial for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a more complex biological system.[32][33]
Experimental Protocol: Murine Xenograft Model for Anticancer Activity
-
Rationale: The murine xenograft model is a widely used in vivo model to assess the antitumor efficacy of novel cancer therapeutics.[29] In this model, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ HeLa cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure the tumor volume and body weight of the mice every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.
-
ADME/Tox Profiling: A Critical Step in Drug Development
ADME/Tox profiling involves the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity.[34][35][36] This is a critical step in identifying drug candidates with a high probability of success in clinical trials.[8][37]
Key Parameters to Evaluate:
-
Absorption: Oral bioavailability, cell permeability (e.g., Caco-2 assay).[38]
-
Distribution: Plasma protein binding, tissue distribution.
-
Metabolism: Metabolic stability in liver microsomes, identification of major metabolites.
-
Excretion: Route of elimination (e.g., renal, fecal).
-
Toxicity: In vitro cytotoxicity in non-cancerous cell lines, in vivo acute toxicity studies.[27][28]
Visualizing a Key Signaling Pathway
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway modulated by a piperazine-based agonist.
Conclusion and Future Directions
The piperazine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents.[39][40] Its inherent "drug-like" properties and synthetic tractability make it an attractive core for medicinal chemists.[9][41] Future research in this area will likely focus on several key areas:
-
Novel Synthetic Methodologies: The development of new and more efficient methods for the synthesis and functionalization of the piperazine ring will continue to be a priority.[14]
-
Multi-target Drug Design: The piperazine scaffold is well-suited for the development of ligands that can modulate multiple biological targets simultaneously, which may offer advantages in the treatment of complex diseases.[42]
-
Targeted Drug Delivery: The incorporation of piperazine moieties into drug delivery systems may enhance their ability to reach their intended site of action.
By leveraging the principles of rational drug design, employing robust synthetic and preclinical evaluation strategies, and embracing emerging technologies, the scientific community can continue to unlock the vast therapeutic potential of piperazine-based compounds for the benefit of patients worldwide.
References
- 1. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 21. enamine.net [enamine.net]
- 22. Piperazine bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents | Bentham Science [eurekaselect.com]
- 31. Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. merckmillipore.com [merckmillipore.com]
- 34. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes | CoLab [colab.ws]
- 35. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Exploring pharmacological significance of piperazine scaffold [wisdomlib.org]
- 40. benthamscience.com [benthamscience.com]
- 41. nbinno.com [nbinno.com]
- 42. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester: A Chiral Scaffold for Drug Discovery
Introduction: The Significance of Chiral Piperazine Scaffolds
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount, and among them, the piperazine ring holds a privileged position. Its unique structural and physicochemical properties allow it to serve as a versatile core in a multitude of therapeutic agents, influencing solubility, basicity, and receptor-binding interactions. The introduction of chirality to the piperazine scaffold further enhances its utility, enabling the development of highly selective and potent drugs with improved pharmacokinetic profiles and reduced off-target effects.[1][2] (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester is a key chiral building block, offering orthogonal protecting groups that allow for selective functionalization at three distinct points: the N1-Boc, the N4-amine, and the C3-ester. This application note provides a comprehensive, step-by-step protocol for the synthesis of this valuable intermediate, starting from the readily available chiral pool starting material, D-asparagine.
Strategic Overview of the Synthesis
The synthetic route is designed to be robust and scalable, proceeding through several key transformations. The strategy leverages orthogonal protecting groups to control reactivity throughout the synthesis. The key steps include the initial protection of the α-amino group of D-asparagine, a Hofmann rearrangement to form a key diamine precursor, esterification, selective Boc-protection, cyclization to form the piperazine ring, and a final deprotection step.
Experimental Protocols and Methodologies
Materials and Instrumentation
All reagents should be of ACS grade or higher and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates with a fluorescent indicator and visualized under UV light (254 nm) and/or by staining with an appropriate solution (e.g., potassium permanganate, ninhydrin). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer.
Overall Synthetic Workflow
The following diagram illustrates the multi-step synthesis from D-asparagine to the final product.
Caption: Overall workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of (R)-4-amino-2-(benzyloxycarbonylamino)-4-oxobutanoic acid (Compound 1)
-
Rationale: The first step involves protecting the α-amino group of D-asparagine with a carboxybenzyl (Cbz) group. The Cbz group is chosen for its stability under the conditions of the subsequent Hofmann rearrangement and esterification, and its susceptibility to removal via catalytic hydrogenation at the end of the synthesis, which is an orthogonal deprotection strategy to the acid-labile Boc group.[3]
-
Procedure:
-
To a stirred solution of D-asparagine (1.0 eq) in 1 N sodium hydroxide (aq) at 0 °C, add benzyl chloroformate (CbzCl, 1.1 eq) dropwise, while maintaining the pH between 9-10 by the concurrent addition of 2 N NaOH.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC (n-butanol:acetic acid:water = 4:1:1) until the starting material is consumed.
-
Once complete, wash the reaction mixture with diethyl ether to remove any unreacted CbzCl.
-
Acidify the aqueous layer to pH 1-2 with cold 1 N HCl. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Compound 1.
-
Step 2: Synthesis of (R)-3-amino-2-(benzyloxycarbonylamino)propanoic acid (Compound 2) via Hofmann Rearrangement
-
Rationale: The Hofmann rearrangement is a classic transformation that converts a primary amide into a primary amine with one fewer carbon atom.[4] This is a crucial step to convert the amide side chain of the protected asparagine into an amine, thereby generating the 1,2-diamine backbone required for the piperazine ring. Using a hypervalent iodine reagent like (diacetoxyiodo)benzene (IBD) or PIDA offers milder conditions compared to the traditional bromine and sodium hydroxide method.[5]
-
Procedure:
-
Dissolve Compound 1 (1.0 eq) in a 1:1 mixture of acetonitrile and water.
-
Add (diacetoxyiodo)benzene (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. The product will be more polar than the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
The resulting aqueous solution containing the crude diamine (Compound 2) is often carried forward to the next step without extensive purification.
-
Step 3: Synthesis of Methyl (R)-3-amino-2-(benzyloxycarbonylamino)propanoate (Compound 3)
-
Rationale: Esterification of the carboxylic acid is necessary before the subsequent Boc-protection and cyclization steps. The use of thionyl chloride (SOCl₂) in methanol is a highly effective method for converting amino acids to their corresponding methyl esters.[6][7] SOCl₂ reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification.[8]
-
Procedure:
-
Cool a flask containing anhydrous methanol (approx. 10 volumes) to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the cold methanol with vigorous stirring.
-
Add the crude Compound 2 (1.0 eq) to this solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude residue (Compound 3, as the hydrochloride salt) is typically used in the next step without further purification.
-
Step 4: Synthesis of Methyl (R)-3-(tert-butoxycarbonylamino)-2-(benzyloxycarbonylamino)propanoate (Compound 4)
-
Rationale: With two different amine groups present (the α-amino protected as Cbz and the newly formed primary amine from the Hofmann rearrangement), the next step is to selectively protect the more nucleophilic primary amine. The tert-butoxycarbonyl (Boc) group is ideal for this, as it can be introduced under basic conditions that will not affect the Cbz group. This orthogonal protection is key to the overall strategy.[9]
-
Procedure:
-
Dissolve the crude Compound 3 (1.0 eq) in dichloromethane (DCM).
-
Add a base such as triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and create basic conditions.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Once complete, wash the reaction mixture sequentially with 1 N HCl (aq), saturated sodium bicarbonate (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Compound 4 can be purified by flash column chromatography on silica gel.
-
Step 5: Synthesis of Benzyl (S)-4-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperazine-1-carboxylate (Compound 5)
-
Rationale: The formation of the six-membered piperazine ring is achieved by cyclization of the diamine precursor with a suitable two-carbon electrophile. 1-bromo-2-chloroethane is an effective reagent for this purpose, where the more reactive bromine undergoes initial substitution, followed by an intramolecular cyclization via displacement of the chloride.[10]
-
Procedure:
-
Dissolve Compound 4 (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the solution.
-
Add 1-bromo-2-chloroethane (1.2 eq) and heat the reaction mixture to 80-90 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product (Compound 5) by flash column chromatography.
-
Step 6: Synthesis of this compound (Final Product)
-
Rationale: The final step is the removal of the Cbz protecting group to liberate the N4-amine of the piperazine ring. Catalytic hydrogenation is the standard and cleanest method for Cbz deprotection, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[11][12] The reaction is highly selective and does not affect the Boc or methyl ester groups.
-
Procedure:
-
Dissolve Compound 5 (1.0 eq) in a solvent such as methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C, ~10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by chromatography if necessary.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | D-Asparagine | Benzyl chloroformate, NaOH | Compound 1 | 85-95% |
| 2 | Compound 1 | (Diacetoxyiodo)benzene | Compound 2 | (Used crude) |
| 3 | Compound 2 | Thionyl chloride, Methanol | Compound 3 | 80-90% (over 2 steps) |
| 4 | Compound 3 | (Boc)₂O, Triethylamine | Compound 4 | 85-95% |
| 5 | Compound 4 | 1-bromo-2-chloroethane, K₂CO₃ | Compound 5 | 50-65% |
| 6 | Compound 5 | H₂, 10% Pd/C | Final Product | 90-98% |
Mechanism Visualization: The Hofmann Rearrangement
The key carbon-deleting rearrangement step is visualized below.
Caption: Key mechanistic steps of the Hofmann Rearrangement.
Conclusion
This application note details a reliable and scalable synthetic protocol for the preparation of this compound, a valuable chiral building block for drug discovery. By employing an orthogonal protecting group strategy and a key Hofmann rearrangement, this route provides efficient access to the target molecule from an inexpensive chiral starting material. The detailed, step-by-step procedures and the rationale behind the experimental choices are intended to provide researchers, scientists, and drug development professionals with a practical guide for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate - Google Patents [patents.google.com]
- 11. thalesnano.com [thalesnano.com]
- 12. scientificupdate.com [scientificupdate.com]
Mastering the Synthesis of N-Boc-Piperazine-3-Carboxylic Acid: A Guide to Selective Protection
Introduction: The Strategic Importance of N-Boc-Piperazine-3-Carboxylic Acid
In the landscape of modern drug discovery and development, piperazine scaffolds are ubiquitous, featuring prominently in a vast array of biologically active molecules due to their favorable pharmacokinetic properties.[1][2] The precise functionalization of these scaffolds is paramount for modulating the efficacy, selectivity, and safety of novel therapeutics. Piperazine-3-carboxylic acid, a chiral building block, offers a unique trifecta of reactive sites: two secondary amines at positions 1 and 4, and a carboxylic acid at position 3. This structural complexity presents a significant synthetic challenge—how to selectively modify one functional group while leaving the others untouched.
The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the synthetic chemist's arsenal for navigating such challenges.[1][3] Its stability under a wide range of reaction conditions, coupled with its facile and selective removal under mild acidic conditions, makes it an ideal choice for temporarily masking one of the piperazine nitrogens.[1][3][4] The resulting N-Boc-piperazine-3-carboxylic acid is a highly versatile intermediate, enabling sequential and regioselective derivatization of the remaining free amine and the carboxylic acid. This guide provides an in-depth exploration of the methodologies for the N-Boc protection of piperazine-3-carboxylic acid, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Understanding the Reaction: Mechanism and Regioselectivity
The N-Boc protection of an amine is typically achieved through its reaction with di-tert-butyl dicarbonate (Boc₂O). The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.[5][6][7] This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine (a carbamate), a molecule of carbon dioxide, and tert-butanol.[5]
Caption: General mechanism of N-Boc protection of an amine.
A critical consideration in the N-Boc protection of piperazine-3-carboxylic acid is regioselectivity . The two nitrogen atoms of the piperazine ring exhibit different nucleophilicities. The N1 nitrogen, being adjacent to the electron-withdrawing carboxylic acid group, is less nucleophilic than the N4 nitrogen. Consequently, the reaction with Boc₂O preferentially occurs at the more nucleophilic N4 position. However, achieving selective mono-protection can be challenging, as the formation of the di-Boc protected species is a common side reaction.[8][9]
Several strategies can be employed to enhance the selectivity for mono-protection:
-
Stoichiometric Control: Careful control of the amount of Boc₂O used is crucial. Using a slight excess of piperazine-3-carboxylic acid relative to Boc₂O can favor mono-protection.
-
pH Adjustment: The reaction is often performed under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity. However, precise pH control is necessary to avoid undesirable side reactions.
-
Salt Formation: A highly effective technique to promote mono-protection involves the in-situ formation of a salt of the piperazine derivative.[4][8][9] For instance, the addition of an acid like acetic acid can protonate one of the nitrogens, rendering it unreactive towards Boc₂O and thereby favoring mono-protection at the other nitrogen.[4][8][9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-Boc protection of piperazine-3-carboxylic acid.
Protocol 1: General Procedure for N-Boc Protection
This protocol describes a general method for the N-Boc protection of piperazine-3-carboxylic acid, which can be adapted based on the specific stereoisomer and desired scale.
Materials:
-
Piperazine-3-carboxylic acid (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve piperazine-3-carboxylic acid (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., DCM or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NaOH (1-2 equivalents) or TEA (1-2 equivalents) to the stirred mixture.
-
Add a solution of Boc₂O (1.0-1.2 equivalents) in the same organic solvent dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Adjust the pH of the aqueous residue to ~3-4 with a dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-piperazine-3-carboxylic acid.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Protocol 2: Selective Mono-N-Boc Protection via Salt Formation
This protocol is optimized for achieving high selectivity for the mono-protected product.
Materials:
-
Piperazine
-
Acetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol or Acetic Acid (as solvent)
Procedure:
-
In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol or acetic acid.[4]
-
To enhance selectivity for mono-protection, add an acid like acetic acid to form the piperazine salt.[4][8][9]
-
Cool the solution to 0°C.[4]
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.[4]
-
Allow the reaction mixture to warm to room temperature and stir for several hours.[4]
-
Monitor the reaction by Gas Chromatography (GC) or LC-MS to track the formation of the mono-Boc and di-Boc products.[12]
-
Upon completion, proceed with an appropriate aqueous work-up and extraction as described in Protocol 1.
-
Purification is typically achieved by distillation under reduced pressure or column chromatography to separate the desired mono-protected product from any di-protected byproduct and unreacted starting material.[12]
Data Presentation and Analysis
The success of the N-Boc protection reaction is highly dependent on the reaction parameters. The following table summarizes typical reaction conditions and expected outcomes.
| Parameter | Condition | Rationale | Expected Outcome |
| Stoichiometry (Boc₂O:Amine) | 1.0 - 1.2 : 1 | Minimizes di-protection while ensuring complete consumption of the starting material. | High yield of mono-protected product. |
| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction, followed by stirring at room temperature to drive the reaction to completion. | Controlled reaction rate, minimizing side products. |
| Base | NaOH, TEA, DMAP | Deprotonates the amine to increase its nucleophilicity. DMAP can be used as a catalyst.[13][14] | Faster reaction rates. |
| Solvent | DCM, THF, Acetonitrile, Water | Solubilizes reactants and facilitates the reaction. Biphasic systems are also common.[13] | Homogeneous or biphasic reaction mixture. |
| Reaction Time | 12 - 24 hours | Ensures the reaction proceeds to completion. | High conversion of starting material. |
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of N-Boc-piperazine-3-carboxylic acid.
Caption: Experimental workflow for N-Boc protection.
Conclusion and Future Perspectives
The N-Boc protection of piperazine-3-carboxylic acid is a fundamental and enabling transformation in the synthesis of complex pharmaceutical agents. The choice of methodology, particularly concerning the control of regioselectivity, is critical for the efficiency of the overall synthetic route. The protocols and insights provided in this guide offer a robust foundation for researchers to successfully implement this crucial synthetic step. As drug discovery continues to evolve, the demand for efficient and selective methods for the synthesis of such key building blocks will undoubtedly grow, paving the way for further innovation in synthetic organic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 9. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocols: Strategic Incorporation of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester in PROTAC Synthesis
Introduction: The Evolution of PROTAC Linker Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three distinct components: a ligand to engage a protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1][3][4] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][]
While initial focus was on the discovery of potent "warhead" (POI) and "anchor" (E3 ligase) ligands, the field has matured to recognize the linker as a critical determinant of a PROTAC's overall performance.[2][6] Far from being a passive spacer, the linker's composition, length, and rigidity actively modulate the physicochemical properties, cell permeability, and degradation efficacy of the entire molecule.[1][2] Early designs predominantly featured flexible alkyl and polyethylene glycol (PEG) chains.[][6] However, the current paradigm is shifting towards more sophisticated, "functional" linkers that impart advantageous properties to the final PROTAC.[6][]
This guide focuses on the strategic use of a key building block for functional linkers: (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester . We will explore the rationale for incorporating the piperazine motif and provide detailed protocols for its integration into a PROTAC synthetic workflow.
The Piperazine Advantage in PROTAC Linkers
The incorporation of saturated heterocycles, particularly piperazine, into a linker backbone offers a compelling alternative to traditional linear chains.[][8] This strategic choice is rooted in several key benefits that address common challenges in PROTAC development.
-
Balanced Rigidity and Flexibility: Unlike highly flexible PEG chains or completely rigid aromatic systems, the piperazine ring provides a "semi-rigid" scaffold.[][8] This conformational constraint can reduce the entropic penalty of forming the ternary complex, potentially pre-organizing the PROTAC into a bioactive conformation and enhancing degradation potency.[][8]
-
Enhanced Solubility and Physicochemical Properties: PROTACs often suffer from high molecular weight and lipophilicity, leading to poor solubility. The piperazine motif, containing basic nitrogen atoms, can be protonated at physiological pH, significantly improving aqueous solubility.[][9][10] This feature can be finely tuned, as the pKa of the piperazine ring is highly sensitive to the surrounding chemical environment.[9][10][11]
-
Improved Metabolic Stability: The piperazine ring can improve metabolic stability by preventing common metabolic reactions like N-dealkylation, especially when the nitrogen atoms are incorporated into amide bonds.[10]
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Caption: General mechanism of PROTAC-mediated protein degradation.
Profile: this compound
This building block is specifically designed for the modular synthesis of complex molecules like PROTACs. Its structure provides orthogonal handles for controlled, stepwise reactions.
| Property | Value | Reference |
| CAS Number | 314741-39-4 | [12] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [12] |
| Molecular Weight | 244.29 g/mol | [12] |
| IUPAC Name | 1-(tert-butyl) 3-methyl (S)-piperazine-1,3-dicarboxylate | [12] |
| Appearance | White to light yellow crystalline solid | [13] |
The strategic utility of this molecule comes from its distinct functional groups, as illustrated below.
Caption: Key functional components of the title building block.
Application Protocol: Synthesis of a VHL-based PROTAC
This section provides a representative, step-by-step protocol for incorporating this compound into a PROTAC targeting a hypothetical POI and recruiting the VHL E3 ligase.
Causality Behind Experimental Choices: The synthetic strategy is designed for modularity. We first attach the piperazine linker to the E3 ligase ligand. This intermediate is then purified and characterized before the final, often most valuable, POI ligand is attached. The Boc and methyl ester groups provide orthogonal protection, allowing us to control which end of the linker reacts at each step.
Caption: Modular synthetic workflow for PROTAC assembly.
Materials and Reagents
| Reagent | Purpose |
| This compound | Linker Building Block |
| VHL Ligand with terminal amine (e.g., VHL-NH₂) | E3 Ligase Ligand |
| POI Ligand with terminal acid (e.g., POI-COOH) | Target Protein Ligand |
| Lithium Hydroxide (LiOH) | Ester Hydrolysis Reagent |
| Trifluoroacetic Acid (TFA) | Boc Deprotection Reagent |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Amide Coupling Agent |
| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic Base |
| Dichloromethane (DCM), Dimethylformamide (DMF) | Anhydrous Solvents |
| Tetrahydrofuran (THF), Water, Ethyl Acetate, Brine | Solvents for Reaction and Workup |
| Sodium Sulfate (Na₂SO₄), Magnesium Sulfate (MgSO₄) | Drying Agent |
Protocol: Step-by-Step Synthesis
Self-Validation: Each step concludes with a purification and characterization phase (e.g., LC-MS, NMR) to confirm the identity and purity of the intermediate before proceeding. This ensures that any failures are caught early and validates the success of each transformation.
Step 1: Ester Hydrolysis to Unmask the Carboxylic Acid
-
Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.
-
Saponification: Cool the solution to 0 °C in an ice bath. Add Lithium Hydroxide (LiOH, 1.5 eq) and stir the reaction mixture.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding 1N HCl until the pH is ~3-4. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate A .
-
Rationale: This initial step prepares the linker for coupling to an amine-functionalized ligand. Hydrolysis is chosen over direct amidation of the ester for cleaner, more reliable coupling in the next step.
-
Step 2: Coupling to VHL Ligand
-
Activation: Dissolve Intermediate A (1.0 eq), an amine-functionalized VHL ligand (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Coupling: Add DIPEA (3.0 eq) dropwise to the solution at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature overnight (12-16 hours). Monitor completion via LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to obtain Intermediate B (Boc-Linker-VHL).
-
Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA acts as a base to neutralize the HCl salt formed and facilitate the reaction.
-
Step 3: Boc Deprotection to Unmask the Piperazine Amine
-
Dissolution: Dissolve Intermediate B in anhydrous DCM.
-
Deprotection: Add TFA (20-30% v/v in DCM) and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting product, Intermediate C , is often a TFA salt and can be used directly in the next step.
-
Rationale: The Boc group is acid-labile, allowing for its selective removal without affecting other functional groups like amides or the VHL ligand structure.
-
Step 4: Final Coupling to POI Ligand
-
Activation: In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Coupling: Add a solution of Intermediate C (the TFA salt, 1.1 eq) in DMF, followed by the dropwise addition of DIPEA (4.0-5.0 eq to neutralize the TFA salt and drive the reaction).
-
Reaction: Stir the mixture at room temperature overnight. Monitor completion via LC-MS.
-
Workup & Purification: Perform an aqueous workup similar to Step 2. Purify the final crude product using preparative reverse-phase HPLC to yield the pure Final PROTAC .
-
Rationale: The final coupling connects the two key recognition elements. Preparative HPLC is crucial at this stage to ensure the high purity required for biological assays.
-
Conclusion
This compound is a highly versatile and strategic building block for the synthesis of advanced PROTACs. Its incorporation addresses key challenges in PROTAC design, offering a means to improve physicochemical properties and introduce favorable conformational constraints within the linker. The modular, step-wise protocols enabled by its orthogonal protecting groups provide a robust and reliable pathway for the assembly of these complex and promising therapeutic agents.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound 97% | CAS: 314741-39-4 | AChemBlock [achemblock.com]
- 13. benchchem.com [benchchem.com]
Application of Chiral Piperazines in Kinase Inhibitor Development: An In-Depth Technical Guide
Introduction: The Strategic Importance of Chirality in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. Within this landscape, the piperazine ring has been identified as a privileged scaffold, present in a multitude of FDA-approved drugs due to its favorable physicochemical properties, synthetic tractability, and ability to modulate pharmacokinetic profiles.[1][2] However, the introduction of chirality to the piperazine scaffold elevates its utility from a mere linker or solubilizing group to a key determinant of potency and selectivity.
This technical guide delves into the strategic application of chiral piperazines in the design and development of kinase inhibitors. We will explore the causal relationship between stereochemistry and biological activity, provide detailed protocols for the asymmetric synthesis of chiral piperazine building blocks and their incorporation into kinase inhibitors, and outline a robust in vitro assay for evaluating their efficacy. By leveraging field-proven insights and authoritative data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to harness the power of chirality in their quest for next-generation kinase inhibitors.
The Structural and Functional Advantages of Chiral Piperazines
The three-dimensional nature of the ATP-binding pocket of kinases necessitates a complementary three-dimensional arrangement of inhibitor pharmacophores for optimal binding. Achiral or racemic piperazine-containing inhibitors present a mixture of stereoisomers, only one of which may bind optimally to the target kinase. The other enantiomer or diastereomer may exhibit lower affinity, no activity, or even off-target effects, potentially leading to reduced overall efficacy and increased toxicity.[3]
The use of a single, defined stereoisomer of a chiral piperazine offers several distinct advantages:
-
Enhanced Potency and Selectivity: By presenting functional groups in a precise spatial orientation, a specific enantiomer can form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the kinase active site. This can lead to a significant increase in binding affinity (and thus lower IC50 values) and improved selectivity against other closely related kinases. For instance, in the development of Janus Kinase (JAK) inhibitors, it was discovered that the (3R,4R) absolute configuration of the piperidine ring in Tofacitinib (CP-690,550) was crucial for its potent inhibition of JAK3, with other stereoisomers showing a significant drop in potency.[3] While this example uses a piperidine, the principle of stereochemical importance is directly transferable to piperazine scaffolds.
-
Improved Pharmacokinetic Properties: Chirality can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A single enantiomer may exhibit improved metabolic stability by avoiding stereoselective metabolism, leading to a longer half-life and better in vivo exposure.
-
Reduced Off-Target Effects and Toxicity: By eliminating the "inactive" or potentially harmful stereoisomer, the therapeutic window of a drug can be widened, leading to a safer pharmacological profile.
The following diagram illustrates the conceptual difference in binding between a chiral inhibitor and its enantiomer within a kinase active site.
References
Application Notes and Protocols for Regioselective Synthesis Using Piperazine Intermediates
Introduction: The Strategic Importance of Piperazine in Modern Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs.[1][2] This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity, synthetic versatility, and favorable pharmacokinetic properties.[2][3] Piperazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antipsychotic properties.[1][4] However, the symmetrical nature of the parent piperazine molecule presents a significant challenge to synthetic chemists: achieving regioselective functionalization. The presence of two nucleophilic nitrogen atoms often leads to mixtures of mono- and di-substituted products, complicating purification and reducing yields.[2]
This technical guide provides an in-depth exploration of field-proven strategies for achieving regioselective synthesis using piperazine intermediates. We will move beyond simple procedural lists to explain the underlying principles that govern selectivity. Detailed, step-by-step protocols for key methodologies are provided, along with quantitative data to guide your experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the piperazine scaffold in their synthetic endeavors.
Core Principles of Regioselective Control in Piperazine Synthesis
Achieving regioselectivity in piperazine functionalization hinges on the ability to transiently or permanently differentiate the two nitrogen atoms. The primary strategies to achieve this control can be broadly categorized as:
-
Protecting Group Strategies: The most established method involves the use of a protecting group to "block" one of the nitrogen atoms, thereby directing subsequent reactions to the unprotected nitrogen.[2] The choice of protecting group is critical and is dictated by its stability to the reaction conditions and the ease of its subsequent removal.[5]
-
Protonation-Based Control: A simplified and efficient one-pot approach relies on the mono-protonation of piperazine to form a piperazin-1-ium salt. The positive charge on the protonated nitrogen significantly reduces its nucleophilicity, thus allowing for selective functionalization of the free nitrogen.[2][6]
-
Catalytic C-H Functionalization: Recent advances in catalysis have opened new avenues for regioselective synthesis, including the direct functionalization of the C-H bonds of the piperazine ring. These methods, often employing photoredox or transition metal catalysts, can achieve site-selectivity based on the electronic and steric environment of the C-H bonds.[4][7][8]
The following sections will provide detailed protocols and mechanistic insights into these key strategies.
Methodology 1: Regioselective N-Alkylation via N-Boc Protection
The use of the tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, and its application to piperazine is no exception. The Boc group provides a robust shield for one of the nitrogen atoms, allowing for clean and selective functionalization of the other. The group is stable to a wide range of reaction conditions and can be readily removed under mild acidic conditions.[9]
Protocol 1.1: Mono-N-Boc Protection of Piperazine
This protocol details a reliable method for the synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), a key intermediate for regioselective mono-alkylation.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Water
Procedure: [10]
-
In a round-bottom flask, dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).
-
Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM.
-
Slowly add the Boc₂O solution to the piperazine solution dropwise over a period of 2-3 hours with vigorous stirring at room temperature. The slow addition is crucial to minimize the formation of the di-protected by-product.
-
Allow the reaction mixture to stir for an additional 22 hours at room temperature.
-
Remove the solvent by rotary evaporation.
-
To the residue, add water and filter to remove any insoluble di-Boc-piperazine.
-
Extract the aqueous solution with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine as a white solid.
Protocol 1.2: Regioselective N-Alkylation of N-Boc-Piperazine
With one nitrogen successfully protected, the remaining secondary amine is now available for selective alkylation.
Materials:
-
N-Boc-piperazine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure: [11]
-
To a solution of N-Boc-piperazine (1.0 equivalent) in acetonitrile (ACN), add potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Add the desired alkyl halide (1.1 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove the inorganic salts and wash the filter cake with ACN.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the N-alkyl-N'-Boc-piperazine.
Protocol 1.3: Boc Deprotection
The final step is the removal of the Boc group to yield the mono-alkylated piperazine.
Materials:
-
N-alkyl-N'-Boc-piperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure: [11]
-
Dissolve the N-alkyl-N'-Boc-piperazine in DCM.
-
Add trifluoroacetic acid (TFA) (2-4 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
The solvent and excess TFA can be removed under reduced pressure.
-
The resulting salt can be neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free mono-alkylated piperazine.
Data Presentation: N-Alkylation of Piperazine Derivatives
| Entry | Alkyl Halide | Base | Solvent | Yield (%) | Reference |
| 1 | Benzyl bromide | K₂CO₃ | ACN | >95 | [11] |
| 2 | Ethyl iodide | K₂CO₃ | Acetone | High | [10] |
| 3 | n-Butyl bromide | EDIPA | Ethyl acetate | Good | [10] |
EDIPA: Ethyldiisopropylamine
Workflow Visualization
References
- 1. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Navigating the Labyrinth: A Senior Application Scientist's Guide to Boc Deprotection of Piperazine Esters
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the piperazine scaffold remains a cornerstone, prized for its versatile physicochemical properties and prevalence in a vast array of bioactive molecules. The strategic manipulation of this privileged structure often necessitates the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a workhorse for nitrogen protection. Its robustness under various synthetic conditions, coupled with its predictable lability under acidic stimuli, makes it an invaluable tool.
However, the seemingly straightforward removal of a Boc group from a piperazine ester presents a unique set of challenges that can significantly impact yield, purity, and the overall success of a synthetic campaign. The presence of an ester functionality, often sensitive to the very conditions required for Boc cleavage, and the inherent nucleophilicity of the piperazine nitrogens demand a nuanced and well-informed approach.
This comprehensive guide, born from extensive hands-on experience and a deep dive into the chemical literature, provides a detailed exploration of the methodologies available for the Boc deprotection of piperazine esters. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights to empower you to make informed decisions in your own research.
The Fundamental Chemistry: A Mechanistic Overview
The acid-catalyzed deprotection of a Boc group is a well-established transformation that proceeds through a three-step mechanism.[1] Understanding this pathway is crucial for troubleshooting and optimizing your reactions.
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This initial step makes the carbamate more susceptible to cleavage.
-
Formation of a Tert-butyl Cation: The protonated intermediate then collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine. The liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding salt.
dot graph "Boc_Deprotection_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Acid-catalyzed Boc deprotection mechanism.
A critical, and often problematic, consequence of this mechanism is the generation of the highly reactive tert-butyl cation. This electrophile can readily alkylate any nucleophiles present in the reaction mixture, including the newly deprotected piperazine nitrogen, leading to the formation of undesired t-butylated byproducts.[2] To mitigate this, the use of "scavengers" – nucleophilic species that preferentially trap the tert-butyl cation – is often essential.
Methodologies for Boc Deprotection of Piperazine Esters
The choice of deprotection method is paramount and should be guided by the specific characteristics of your substrate, particularly the nature of the ester and the presence of other acid-sensitive functional groups.
The Workhorse: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is arguably the most common and generally effective method for Boc deprotection.[2] TFA is a strong acid that readily cleaves the Boc group, and its volatility, along with that of DCM, simplifies product isolation.
Causality Behind Experimental Choices:
-
TFA Concentration (20-50% in DCM): A high concentration of TFA ensures a rapid and complete reaction. However, for substrates with acid-sensitive esters (e.g., tert-butyl esters), a lower concentration and careful monitoring are crucial to avoid cleavage of the ester.
-
Temperature (0 °C to Room Temperature): Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
-
Scavengers: For substrates sensitive to alkylation, the addition of scavengers like triisopropylsilane (TIS) or water is highly recommended to trap the tert-butyl cation.[3]
Experimental Protocol: TFA/DCM Deprotection
-
Preparation: Dissolve the N-Boc piperazine ester (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equiv., typically as a 20-50% solution in DCM) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up (Isolation of the TFA Salt):
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Co-evaporate the residue with a non-polar solvent like toluene or diethyl ether (2-3 times) to remove residual TFA. The product is typically obtained as the TFA salt.[4]
-
-
Work-up (Isolation of the Free Base):
-
After removing the volatiles, carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH > 8).[5]
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine ester.[5]
-
The Salt Advantage: Hydrochloric Acid (HCl) in Dioxane or Other Organic Solvents
An excellent alternative to TFA, particularly when the TFA salt of the product is oily or difficult to handle, is a solution of HCl in an organic solvent.[5] This method often yields the hydrochloride salt of the deprotected piperazine, which frequently precipitates from the reaction mixture, simplifying isolation.[2]
Causality Behind Experimental Choices:
-
Reagent (4M HCl in Dioxane): This commercially available reagent is convenient and highly effective. Anhydrous conditions are important to prevent hydrolysis of the ester.
-
Solvent: Dioxane is a common choice, but other solvents like methanol or ethyl acetate can also be used, depending on the solubility of the starting material.
-
Isolation: The precipitation of the hydrochloride salt provides a straightforward method for product isolation, often yielding a solid that can be collected by filtration.
Experimental Protocol: HCl/Dioxane Deprotection
-
Preparation: Dissolve the N-Boc piperazine ester (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol, dioxane, or ethyl acetate) in a round-bottom flask.
-
Acid Addition: To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (3-5 equiv.).
-
Reaction: Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate during the reaction.
-
Work-up (Isolation of the HCl Salt):
-
If a precipitate forms, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.[5]
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
-
-
Work-up (Conversion to Free Base):
-
Suspend the isolated hydrochloride salt in a mixture of water and an organic solvent (e.g., DCM).
-
Add a saturated aqueous solution of NaHCO₃ or another suitable base until the pH of the aqueous layer is > 8.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain the free base.
-
dot graph "Deprotection_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: General workflow for acidic Boc deprotection.
Milder and Alternative Methods for Sensitive Substrates
When dealing with highly acid-labile esters or other sensitive functional groups, the harsh conditions of TFA or concentrated HCl can be detrimental. In such cases, exploring milder or alternative deprotection strategies is essential.
Thermal Deprotection
In some instances, the Boc group can be removed simply by heating in a suitable solvent without the need for an acid catalyst.[6] The mechanism is believed to involve a concerted fragmentation to the free amine, carbon dioxide, and isobutylene.[6]
Causality Behind Experimental Choices:
-
Temperature: High temperatures (often >100 °C) are typically required to achieve a reasonable reaction rate. This can be a limitation for thermally sensitive substrates.[6]
-
Solvent: Solvents like methanol, trifluoroethanol, or even water at elevated temperatures have been shown to be effective.[6][7] Continuous flow reactors can be particularly advantageous for this method, allowing for precise temperature control and short residence times.[7]
General Protocol: Thermal Deprotection
-
Preparation: Dissolve the N-Boc piperazine ester in a suitable high-boiling solvent (e.g., methanol, trifluoroethanol) in a sealed tube or a microwave reactor.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 150-240 °C) and monitor the progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude deprotected product.
Lewis Acid-Catalyzed Deprotection
Certain Lewis acids can facilitate Boc deprotection under milder conditions than strong Brønsted acids.[8] The Lewis acid coordinates to the carbonyl oxygen, activating the Boc group for cleavage.[8]
Causality Behind Experimental Choices:
-
Lewis Acid: A variety of Lewis acids, such as ZnBr₂, ZnCl₂, and FeCl₃, have been reported for this purpose.[4][8] The choice of Lewis acid and its stoichiometry can influence the reaction rate and selectivity.
-
Solvent: Aprotic solvents like dichloromethane are commonly used.
General Protocol: Lewis Acid-Catalyzed Deprotection (Example with ZnCl₂)
-
Preparation: To a solution of the N-Boc piperazine ester (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add ZnCl₂ (1.0-2.0 equiv.).[4]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 3-24 hours, monitoring the reaction by TLC or LC-MS.[4]
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃ or ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
Other Mild Methods
For particularly delicate substrates, other mild deprotection methods can be considered:
-
Oxalyl Chloride in Methanol: This method has been reported as a mild alternative for the selective deprotection of N-Boc groups at room temperature.[9]
-
Acetyl Chloride in Methanol: In situ generation of HCl from acetyl chloride and methanol can provide a controlled and milder acidic environment for deprotection.
Data Presentation: A Comparative Overview
| Method | Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Reported Yield (%) | Key Advantages | Potential Disadvantages |
| Acidic | |||||||
| TFA | 20-50% TFA | DCM | 0 °C to RT | 0.5 - 4 h | >90%[10] | Highly effective, volatile reagents, easy work-up. | Harshly acidic, may cleave sensitive esters.[5] |
| HCl | 4M HCl | Dioxane, MeOH, EtOAc | RT | 0.5 - 4 h | >90%[2] | Cost-effective, product often precipitates as HCl salt. | Dioxane is a hazardous solvent. |
| Thermal | None | MeOH, TFE, Water | 150-240 °C | 1 - 48 h | Variable, substrate dependent[6][7] | Acid-free, suitable for some acid-sensitive substrates. | High temperatures required, potential for side reactions.[6] |
| Lewis Acid | ZnCl₂, ZnBr₂, FeCl₃ | DCM | RT to 40 °C | 3 - 24 h | Good to excellent[4] | Milder than strong Brønsted acids. | Stoichiometric amounts of Lewis acid often required. |
| Mild Acidic | Oxalyl Chloride/MeOH | Methanol | RT | 1 - 4 h | Up to 90%[9] | Mild conditions, good for sensitive substrates. | Reagent is moisture sensitive. |
Note: Yields and reaction times are highly substrate-dependent and the conditions provided are general guidelines.
Troubleshooting and Field-Proven Insights
Even with well-established protocols, challenges can arise. Here are some common issues and their solutions:
-
Incomplete Reaction:
-
Cause: Insufficient acid, low temperature, or short reaction time.
-
Solution: Increase the equivalents of acid, allow the reaction to stir for a longer period, or gently warm the reaction mixture. Monitor closely by TLC or LC-MS.[5]
-
-
Low Yield:
-
Cause: Side reactions (e.g., t-butylation), product loss during work-up (especially if the product is water-soluble), or degradation of the ester.
-
Solution: Add a scavenger to prevent t-butylation. During work-up, ensure the aqueous layer is thoroughly extracted. If the ester is being cleaved, switch to a milder deprotection method.[5]
-
-
Formation of an Oily Product:
-
Cause: The salt of the deprotected piperazine may not be a crystalline solid.
-
Solution: If using TFA, consider switching to HCl/dioxane, as the hydrochloride salt is more likely to be a solid. Alternatively, convert the oily salt to the free base, which may be a solid or can be purified by chromatography.[5]
-
-
Difficulty with Purification:
-
Cause: The basic nature of the piperazine can cause issues with silica gel chromatography (streaking).
-
Solution: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent. Alternatively, purify the product as its salt, or use a different stationary phase like alumina.[1]
-
Conclusion: A Strategic Approach to a Critical Transformation
The deprotection of N-Boc piperazine esters is a critical step in the synthesis of a myriad of important molecules. A successful outcome hinges on a thoughtful consideration of the substrate's unique properties and a strategic selection of the deprotection methodology. While the robust TFA/DCM and HCl/dioxane methods remain the go-to choices for many applications, the growing need to work with increasingly complex and sensitive molecules necessitates a broader understanding of milder and alternative techniques. By understanding the underlying mechanisms, carefully selecting reaction conditions, and being prepared to troubleshoot common issues, researchers can confidently navigate this crucial transformation and unlock the full synthetic potential of the versatile piperazine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Large-Scale Synthesis of Enantiopure Piperazine Derivatives: Strategies and Protocols
An Application Guide for Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals, including anticancer, antiviral, and antidepressant agents.[1][2] The stereochemistry of substituents on the piperazine ring is often critical for pharmacological activity and safety, making access to enantiomerically pure derivatives a key challenge in drug development and manufacturing. This guide provides a detailed overview of robust and scalable strategies for producing enantiopure piperazine derivatives. We will explore the two primary industrial approaches—asymmetric synthesis and chiral resolution—explaining the scientific principles behind each method and providing detailed, field-proven protocols for their large-scale implementation.
The Strategic Imperative for Enantiopure Piperazines
The three-dimensional architecture of a drug molecule dictates its interaction with biological targets. For piperazine-containing drugs, the introduction of a chiral center can profoundly influence efficacy, metabolism, and toxicity. Regulatory bodies worldwide now mandate detailed studies on individual enantiomers of a chiral drug, making stereoselective synthesis not just a scientific pursuit but a commercial necessity.[3]
While numerous methods exist for piperazine synthesis, achieving enantiopurity on a multi-kilogram scale presents significant challenges. The ideal industrial process must be:
-
Scalable and Safe: The chemistry must be transferable from laboratory to plant scale without compromising safety or performance.
-
Cost-Effective: Reagents, catalysts, and solvents must be economically viable for commercial production.
-
Robust and Reproducible: The process must consistently deliver the target molecule with high chemical and enantiomeric purity.
The two dominant strategies to achieve this are direct asymmetric synthesis, which creates the desired enantiomer selectively, and chiral resolution, which separates a racemic mixture into its constituent enantiomers. The choice between these pathways is a critical decision in process development, balancing factors like atom economy, development time, and overall cost.
Caption: Overview of primary synthetic routes to enantiopure piperazines.
Key Methodologies for Large-Scale Production
Asymmetric Synthesis: Building Chirality Intentionally
Asymmetric synthesis offers an elegant and often more atom-economical route by creating the chiral center with the desired configuration directly.
A powerful and modern approach involves the palladium-catalyzed asymmetric decarboxylative allylic alkylation of piperazin-2-one precursors.[1][4] This method is particularly valuable as it can generate challenging α-tertiary piperazines, which provide unique three-dimensional structures for drug discovery.[4] The resulting chiral piperazin-2-one is then readily reduced to the corresponding piperazine.
Causality of Method: The success of this reaction hinges on the chiral ligand complexed to the palladium catalyst. Ligands such as electron-deficient PHOX (phosphinooxazoline) create a chiral environment around the metal center, dictating the facial selectivity of the nucleophilic attack and thereby inducing high enantioselectivity.[1][4] The piperazin-2-one substrate is advantageous because the carbonyl group activates the adjacent α-position and provides a handle for subsequent reduction to the final piperazine product.[1]
This classic and highly reliable strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiopure product.
A well-documented example is the synthesis of (R)-2-methylpiperazine using (R)-phenylglycinol as the chiral auxiliary.[5][6] The auxiliary guides a diastereoselective methylation step. The stereocontrol arises from the steric hindrance imposed by the auxiliary, which forces the incoming electrophile (methyl group) to approach from the less hindered face of the molecule. After the key stereocenter is set, the auxiliary is cleaved to furnish the desired enantiopure piperazine.[5]
Direct functionalization of the piperazine ring offers a highly efficient route. Methodologies developed by O'Brien and others utilize the asymmetric lithiation of an N-Boc protected piperazine using s-butyllithium (s-BuLi) and a chiral ligand, most notably (-)-sparteine or a sparteine surrogate.[7][8][9][10]
Trustworthiness of Protocol: This system is self-validating. The chiral diamine ligand complexes with the lithium cation, creating a chiral base. This complex then selectively deprotonates one of the two enantiotopic α-protons on the piperazine ring. The resulting configurationally stable organolithium intermediate is then trapped with an electrophile to yield the α-substituted piperazine with high enantiomeric excess.[7][9] The predictability of this reaction makes it a trustworthy method for generating specific stereoisomers.
Chiral Resolution: The Pragmatic Industrial Workhorse
Chiral resolution remains one of the most common and practical methods for obtaining single enantiomers on a large scale.[11] The strategy involves separating a racemic mixture by converting the enantiomers into diastereomers, which have different physical properties (e.g., solubility) and can thus be separated.
This is the most widely used resolution technique. A racemic base, such as (±)-2-methylpiperazine, is treated with a single enantiomer of a chiral acid (the resolving agent), like (L)-tartaric acid.[12][13] This forms two diastereomeric salts: (R)-2-methylpiperazine-(L)-tartrate and (S)-2-methylpiperazine-(L)-tartrate.
Causality of Separation: The different spatial arrangements of the atoms in the two diastereomers result in distinct crystal packing energies and solvation properties. In a carefully selected solvent system, one of the diastereomeric salts will be significantly less soluble than the other and will preferentially crystallize.[12] This allows for its isolation by simple filtration. The desired enantiomer is then liberated from the purified salt by treatment with a base.
| Strategy | Key Principle | Common Reagents/Catalysts | Typical ee/de | Advantages | Scalability Considerations |
| Catalytic Asymmetric Alkylation | Pd-catalyzed reaction on a piperazin-2-one precursor.[1][4] | [Pd₂(pmdba)₃], PHOX ligands | >90% ee | High atom economy, catalytic, direct access to complex structures.[4] | Catalyst cost and sensitivity, requires process optimization. |
| Chiral Auxiliary | Temporary use of a chiral molecule to direct stereochemistry.[5] | (R)-phenylglycinol, Ellman's auxiliary | >90% de | Robust, reliable, well-established chemistry. | Requires additional steps for auxiliary attachment and removal. |
| Asymmetric Lithiation | Enantioselective deprotonation using a chiral ligand.[7][9] | s-BuLi, (-)-sparteine | 80-95% er | Direct C-H functionalization, high efficiency. | Requires cryogenic temperatures, sparteine can be expensive/unavailable. |
| Diastereomeric Salt Resolution | Separation of diastereomeric salts based on solubility.[11][12] | (L)-Tartaric acid, Dibenzoyl-L-tartaric acid | >98% ee (after liberation) | Operationally simple, cost-effective, widely applicable. | Theoretical max yield is 50% per cycle, requires screening of agents/solvents. |
Table 1: Comparison of Large-Scale Synthesis Strategies.
Application Protocols
The following protocols are designed for kilogram-scale production and include critical process controls to ensure reproducibility and quality.
Protocol 1: Large-Scale Chiral Resolution of (±)-2-Methylpiperazine with (L)-Tartaric Acid
This protocol is a robust method for obtaining (R)-2-methylpiperazine, a valuable building block for active pharmaceutical ingredients (APIs).[12]
Caption: Workflow for the chiral resolution of (R)-2-Methylpiperazine.
A. Diastereomeric Salt Formation and Crystallization
-
Materials:
-
(±)-2-Methylpiperazine (e.g., 300 g)
-
(L)-Tartaric Acid (e.g., 270 g)
-
Acetic Acid (e.g., 108 g)
-
Water (e.g., 570 g total)
-
Seed crystals of (R)-2-methylpiperazine-(L)-tartrate
-
Jacketed reaction vessel with overhead stirrer and temperature probe.
-
-
Procedure:
-
Charge the reaction vessel with (L)-tartaric acid (270 g), acetic acid (108 g), and a portion of the water (270 g).[12]
-
Stir the mixture until all solids are completely dissolved.
-
Add the racemic (±)-2-methylpiperazine (300 g) followed by the remaining water (300 g).[12]
-
Heat the reaction mixture to approximately 85 °C to ensure complete dissolution of all components.
-
Critical Control Point: Cool the solution slowly and controllably to a temperature range of 68-74 °C. This temperature window is crucial for selective crystallization.
-
Introduce seed crystals of pure (R)-2-methylpiperazine-(L)-tartrate to initiate crystallization of the desired diastereomer.
-
Age the resulting slurry at this temperature for at least 1 hour with gentle stirring to allow for crystal growth.
-
Cool the suspension slowly to 12-18 °C over a period of at least 2 hours. Rapid cooling can trap impurities and the undesired diastereomer.
-
Isolate the precipitated crystals by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor. The wet cake is the enriched (R)-2-methylpiperazine-(L)-tartrate salt.
-
B. Liberation of the Enantiopure Free Base
-
Materials:
-
(R)-2-methylpiperazine-(L)-tartrate salt (from Step A)
-
Sodium Hydroxide (NaOH) solution (e.g., 50% w/w)
-
Suitable organic extraction solvent (e.g., Chloroform, Toluene)
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Suspend the wet diastereomeric salt cake in water in a reaction vessel.
-
With stirring, slowly add the NaOH solution. The process is exothermic; maintain the temperature below 65 °C. Continue addition until the pH of the aqueous solution is >10.
-
Stir the mixture at 60-65 °C for approximately 1.5 hours to ensure the complete liberation of the free amine.[12]
-
Cool the mixture to room temperature. Transfer to a separatory funnel.
-
Extract the aqueous layer three times with the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched (R)-(-)-2-methylpiperazine.
-
Quality Control: Determine enantiomeric excess (ee%) using a suitable chiral analytical method, such as capillary electrophoresis or HPLC with a chiral column.[14]
-
Protocol 2: Catalytic Asymmetric Synthesis of an α-Substituted Piperazine
This protocol provides a general methodology for the synthesis of an α-tertiary piperazin-2-one via Pd-catalyzed allylic alkylation, which can then be reduced to the final piperazine.[1][4]
Caption: Key transformations in the catalytic asymmetric synthesis of piperazines.
-
Materials:
-
Differentially N-protected piperazin-2-one allyl ester substrate
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or a more stable precursor like Pd₂(pmdba)₃
-
Chiral Ligand (e.g., (S)-t-Bu-PHOX)
-
Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)
-
Reducing agent (e.g., Lithium Aluminum Hydride, LiAlH₄)
-
-
Procedure:
A. Asymmetric Alkylation
-
In an inert atmosphere (e.g., under Nitrogen or Argon), charge a dry reaction vessel with the palladium precursor (e.g., 1-2 mol%) and the chiral ligand (e.g., 2-4 mol%).
-
Add the anhydrous, degassed solvent and stir for 20-30 minutes to allow for the formation of the active chiral catalyst complex.
-
Add the piperazin-2-one substrate to the vessel.
-
Stir the reaction at the optimal temperature (often ambient to 40 °C) until analysis (e.g., by LC-MS) shows complete consumption of the starting material.
-
Upon completion, the reaction can be quenched and worked up by standard methods (e.g., filtration through silica gel, extraction) to isolate the crude enantioenriched α-allyl piperazin-2-one.
B. Reduction to Piperazine
-
Caution: LiAlH₄ is highly reactive. This procedure must be performed by trained personnel with appropriate safety measures.
-
In a separate dry, inerted vessel, prepare a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the α-allyl piperazin-2-one (from Step A) in the same solvent to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with the ether solvent.
-
Combine the filtrate and washings, dry over an anhydrous salt, and concentrate under reduced pressure to yield the final enantiopure α-substituted piperazine.
-
Quality Control: Confirm chemical purity by NMR and LC-MS, and enantiomeric purity by chiral HPLC.
-
Conclusion
The large-scale synthesis of enantiopure piperazine derivatives is a critical capability in the pharmaceutical industry. While classical resolution via diastereomeric salt crystallization offers a proven, cost-effective, and operationally simple path for many targets, modern catalytic asymmetric methods provide more elegant and efficient routes to novel and complex chiral piperazines. The choice of strategy depends on a thorough evaluation of the target molecule's structure, project timelines, and economic constraints. The protocols detailed herein provide a robust foundation for process chemists and drug development professionals to successfully navigate the synthesis of these vital pharmaceutical building blocks.
References
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 7. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Chiral Piperazine Synthesis via Asymmetric Hydrogenation
Abstract
The chiral piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of blockbuster drugs and bioactive molecules.[1][2] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for modulating physicochemical properties and enhancing biological activity.[3][4] However, the stereocontrolled synthesis of C-substituted chiral piperazines presents a significant challenge. Asymmetric hydrogenation of pyrazine derivatives has emerged as one of the most direct and atom-economical methods to access these valuable structures with high enantiopurity.[5][6] This guide provides an in-depth analysis of the strategy, focusing on the widely successful iridium-catalyzed hydrogenation of activated pyrazinium salts. We will explore the underlying principles, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that govern the success of this powerful transformation.
Introduction: The Significance and Challenge of Chiral Piperazines
The piperazine ring is the third most common N-heterocycle found in small-molecule pharmaceuticals.[2] Its presence in drugs like Imatinib (Gleevec) and Sildenafil (Viagra) underscores its importance.[7] Introducing chirality into the carbon backbone of the piperazine ring can significantly enhance potency, selectivity, and pharmacokinetic profiles by allowing for more precise, three-dimensional interactions with biological targets.[3][8]
Direct asymmetric hydrogenation of the flat, aromatic pyrazine ring is inherently difficult due to its high resonance stabilization energy and the tendency of the nitrogen lone pairs to coordinate strongly with and deactivate the metal catalyst.[9] A breakthrough strategy involves the in situ activation of the pyrazine substrate by N-alkylation to form a pyrazinium salt. This activation serves two critical purposes:
-
Lowers the Aromaticity: The positive charge on the pyrazinium ion disrupts the aromatic system, making the ring more susceptible to reduction.[10]
-
Prevents Catalyst Poisoning: The N-alkylation blocks one nitrogen atom. The second nitrogen in the final piperazine product is protonated by the in situ generated acid (e.g., HBr from an alkyl bromide activator), preventing it from coordinating to and poisoning the chiral catalyst.[5][10]
This approach has enabled the highly enantioselective synthesis of a wide array of chiral piperazines using iridium, rhodium, and palladium catalysts.[10][11][12]
The Catalytic System: Mechanism and Key Components
The most successful systems for this transformation typically involve an iridium precursor, such as [Ir(COD)Cl]2, and a chiral diphosphine ligand. The choice of ligand is paramount for achieving high enantioselectivity, as its chiral scaffold dictates the spatial arrangement of the substrate around the metal center during the hydrogenation step.[13]
Proposed Catalytic Cycle
The reaction proceeds through a well-orchestrated catalytic cycle. The pyrazine is first activated by an alkyl halide to form the more reactive pyrazinium salt. This salt then enters the iridium-catalyzed hydrogenation cycle to yield the chiral piperazine.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 9. air.unimi.it [air.unimi.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
Application Note: A Guide to Palladium-Catalyzed Synthesis of Substituted Piperazines
Introduction: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The piperazine ring is a quintessential "privileged scaffold" in drug discovery, a status earned through its consistent presence in a multitude of clinically successful therapeutic agents.[1][2][3] Its six-membered heterocyclic structure, featuring two opposing nitrogen atoms, imparts a unique combination of properties: conformational rigidity, tunable basicity for optimizing pharmacokinetic profiles (ADME), and the ability to serve as a versatile linker for projecting pharmacophoric elements into target binding sites.[1][2][3] Consequently, the N-aryl piperazine moiety is a prevalent feature in drugs targeting a wide array of conditions, from cancers to central nervous system disorders.[4][5]
While traditional synthetic routes, such as reductive amination or direct N-alkylation, have long been employed, they often lack the efficiency, modularity, and functional group tolerance required for modern drug discovery campaigns. The advent of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of these vital structures.[6] This powerful methodology provides a direct and highly versatile pathway for forming C-N bonds, enabling the rapid and systematic synthesis of diverse piperazine libraries from readily available aryl/heteroaryl halides and the piperazine core.[4] This application note serves as an in-depth technical guide, providing field-proven protocols and explaining the causality behind key experimental choices for researchers, scientists, and drug development professionals.
The Core Strategy: Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination is the cornerstone of modern N-aryl piperazine synthesis.[4][6] The reaction facilitates the coupling of an amine (piperazine) with an aryl or heteroaryl halide (or pseudohalide, like a triflate) in the presence of a palladium catalyst, a suitable ligand, and a base. The judicious selection of these components is critical to the success of the transformation, dictating reaction efficiency, scope, and yield.[4][7]
Caption: General workflow for palladium-catalyzed piperazine synthesis.
Causality Behind Component Selection:
-
Palladium Source: Simple Pd(II) salts like Pd(OAc)₂ or Pd(0) complexes like Pd₂(dba)₃ are common. Pd(II) sources must be reduced in situ to the active Pd(0) catalyst, a step often facilitated by phosphine ligands or other reagents.[8]
-
Ligand: The ligand is arguably the most crucial component. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) are essential. They stabilize the palladium center, promote the challenging oxidative addition of less reactive aryl chlorides, and accelerate the final C-N bond-forming reductive elimination step.[7][9]
-
Base: A base is required to deprotonate the piperazine nitrogen after it coordinates to the palladium center, forming the palladium-amido complex necessary for reductive elimination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases like cesium carbonate (Cs₂CO₃) are typically used, depending on the substrate's sensitivity.[7]
The Engine of the Reaction: The Catalytic Cycle
A fundamental understanding of the Buchwald-Hartwig catalytic cycle is key to optimization and troubleshooting. The cycle illustrates the sequential steps that the palladium catalyst undergoes to forge the new C-N bond.
References
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Boc Protection of Piperazines
Welcome to the technical support center for N-Boc protection of piperazines. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into one of the most fundamental yet challenging transformations in medicinal chemistry: the selective protection of the piperazine moiety.
The primary challenge in this reaction is achieving selective mono-N-protection due to the similar nucleophilicity of the two nitrogen atoms.[1][2] This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize conditions for your specific substrate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the core concepts and common queries encountered when planning an N-Boc protection of a piperazine.
Q1: Why is achieving selective mono-Boc protection of piperazine so challenging?
A: The symmetrical nature of the piperazine ring means both secondary amine nitrogens possess nearly identical basicity and nucleophilicity. When reacting with an electrophile like di-tert-butyl dicarbonate ((Boc)₂O), the reaction often yields a statistical mixture of unreacted piperazine, the desired mono-Boc product, and the undesired di-Boc byproduct.[3] Controlling the stoichiometry by simply using one equivalent of (Boc)₂O is often insufficient to prevent the formation of the di-protected species, as the initially formed mono-Boc piperazine is still nucleophilic enough to react further.
Q2: What is the detailed mechanism for the N-Boc protection reaction?
A: The reaction proceeds via a nucleophilic acyl substitution. The mechanism involves the nucleophilic attack of a piperazine nitrogen atom on one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide, a strong base, then deprotonates the newly acylated nitrogen, yielding the neutral N-Boc piperazine and tert-butanol.[4][5] The release of CO₂ gas provides a strong thermodynamic driving force for the reaction.[4]
Q3: Which protecting agent should I use? Is (Boc)₂O the only option?
A: Di-tert-butyl dicarbonate, ((Boc)₂O or Boc anhydride), is overwhelmingly the most common and practical reagent for this transformation.[6][7] Its advantages include high reactivity, commercial availability at a low cost, and the generation of volatile or easily removed byproducts (CO₂ and tert-butanol).[7] While other reagents for introducing the Boc group exist, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), they are typically more expensive and reserved for specialized applications, such as in peptide synthesis where controlling racemization is critical.[7] For most piperazine applications, (Boc)₂O is the superior choice.
Q4: What is the role of a base in the reaction? Is it always required?
A: A base is not strictly required for the reaction to proceed, as the tert-butoxide generated in situ from the decomposition of the leaving group is a sufficiently strong base to neutralize the protonated carbamate product.[4][5] However, the reaction is often performed with an added external base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate. The external base serves two primary purposes:
-
Accelerates the Reaction: It neutralizes the protonated amine as it forms, maintaining the nucleophilicity of the starting material and preventing the formation of unreactive ammonium salts.
-
Scavenges Acidic Impurities: It neutralizes any acidic impurities present in the piperazine starting material or the solvent.
For substrates that are particularly sensitive or when fine-tuning reactivity, omitting the external base and allowing the reaction to proceed more slowly can sometimes improve selectivity.
Q5: How do I select the optimal solvent for my reaction?
A: The N-Boc protection reaction is robust and can be performed in a wide variety of solvents. The choice depends primarily on the solubility of your specific piperazine substrate.
| Solvent Class | Examples | Suitability & Considerations |
| Chlorinated | Dichloromethane (DCM) | Excellent choice for most piperazines. High solubility for starting materials and products. Easy to remove in vacuo. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Good general-purpose solvents. Less dense than DCM, which can affect workup extractions. |
| Aprotic Polar | Acetonitrile (ACN) | Good for substrates with moderate polarity. Can be useful if subsequent reaction steps are performed in ACN. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Often used in the in situ salt formation protocol for mono-protection.[1] Can potentially react with (Boc)₂O at elevated temperatures. |
| Aqueous/Biphasic | Water, THF/Water, DCM/Water | Useful for highly polar or salt-form piperazines. Often run with an inorganic base like NaHCO₃.[8] |
Section 2: Troubleshooting Guide
Even a seemingly straightforward reaction can present challenges. This guide addresses the most common issues encountered during the N-Boc protection of piperazines.
Problem: My reaction is sluggish, incomplete, or has a very low yield.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Poor Solubility | The piperazine starting material may not be fully dissolved, limiting its availability to react with (Boc)₂O. Solution: Change to a solvent system that provides better solubility (see solvent table above). Gentle warming (e.g., to 40 °C) can also help, but should be monitored closely to avoid side reactions. |
| (Boc)₂O Degradation | Di-tert-butyl dicarbonate can slowly hydrolyze in the presence of moisture, especially under basic conditions.[8] Solution: Ensure your piperazine starting material, solvents, and glassware are dry. Use a fresh bottle of (Boc)₂O if degradation is suspected. |
| Insufficient Reagents | If your piperazine starting material is a hydrochloride salt, you will need at least one extra equivalent of base to neutralize the salt before the protection reaction can occur. Solution: Add an additional 1.0-1.1 equivalents of a non-nucleophilic base (like TEA or DIPEA) for each HCl equivalent present in your starting material. |
Problem: I'm getting too much di-Boc protected piperazine.
This is the most frequent challenge. Achieving high selectivity for the mono-protected product is key.
Problem: I'm struggling with the purification and workup.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Separating Product from Starting Material | Mono-Boc piperazine and unreacted piperazine have different basicities. Solution: During workup, wash the organic layer with a dilute aqueous acid (e.g., 1M citric acid or 0.1 N HCl). This will protonate the highly basic unreacted piperazine, causing it to partition into the aqueous layer as its salt, while the less basic mono-Boc product remains in the organic layer.[9] |
| Separating Product from Di-Boc Byproduct | The di-Boc byproduct is significantly less polar than the mono-Boc product due to the absence of the N-H bond. Solution 1 (Extraction): A specific workup involves adding a 5% sodium thiosulfate solution and extracting with a nonpolar solvent like diethyl ether or hexanes. The nonpolar di-Boc byproduct will be preferentially extracted, leaving the desired mono-Boc product in the aqueous phase.[1] The aqueous phase can then be basified and extracted with a more polar solvent like DCM to recover the product. Solution 2 (Chromatography): If extraction fails, flash column chromatography on silica gel is very effective. The di-Boc product will elute much faster than the mono-Boc product. |
| Product is an Oil or Difficult to Crystallize | The free base of mono-Boc piperazine is often a low-melting solid or an oil. Solution: Consider isolating the product as a stable crystalline salt. After purification, dissolve the product in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in dioxane or ether to precipitate the hydrochloride salt, which is often a free-flowing solid. |
Section 3: Key Experimental Protocols
Protocol 1: Selective Mono-Boc Protection via in situ Salt Formation
This is the preferred method for selectively producing mono-Boc piperazine when using a 1:1 stoichiometry of reagents is desired.[1][10] By protonating one nitrogen, its nucleophilicity is temporarily "masked," directing the acylation to the remaining free nitrogen.
-
Reaction Setup: Dissolve piperazine (1.0 equiv.) in methanol (to a concentration of approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Salt Formation: Slowly add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 equiv.) in methanol dropwise to the stirred piperazine solution. Stir the resulting slurry for 15-30 minutes at 0 °C.[1]
-
Boc Anhydride Addition: Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.) in methanol. Add this solution dropwise to the reaction mixture over 10-15 minutes while maintaining the temperature at 0 °C.[1]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in water and adjust the pH to >10 with a base (e.g., 20% NaOH solution).
-
Extract the aqueous layer multiple times with dichloromethane (DCM) or chloroform.[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the mono-Boc-piperazine. Further purification can be performed by column chromatography if needed.
-
Protocol 2: General Boc Protection (for Substituted Piperazines)
This method is a general starting point for protecting various piperazine derivatives where high selectivity may be less critical or can be achieved through other means (e.g., steric hindrance).
-
Reaction Setup: Dissolve the piperazine substrate (1.0 equiv.) and triethylamine (TEA) (1.2-1.5 equiv.) in dichloromethane (DCM) (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv.) in DCM dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel or recrystallization as needed.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 6. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. reddit.com [reddit.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. sciforum.net [sciforum.net]
Preventing di-substitution byproducts in piperazine synthesis
Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges in the synthesis of mono-substituted piperazines, with a primary focus on preventing the formation of undesired 1,4-disubstituted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a significant amount of 1,4-disubstituted byproduct. How can I selectively synthesize the mono-substituted piperazine?
A1: Senior Application Scientist's Analysis
The formation of a 1,4-disubstituted byproduct is a common challenge in piperazine chemistry.[1] Piperazine possesses two secondary amine nitrogens of similar nucleophilicity. After the first substitution, the remaining nitrogen can react with another molecule of the electrophile, leading to the undesired di-substituted product. The mono-substituted product itself can sometimes be more nucleophilic than piperazine, further favoring the second substitution.
To achieve selective mono-substitution, you must differentiate the reactivity of the two nitrogen atoms. There are three primary field-proven strategies to accomplish this, each with distinct advantages and limitations:
-
Kinetic Control Using Excess Piperazine: A straightforward approach that relies on statistical probability.
-
In Situ Mono-Protonation: A cost-effective, one-pot method that deactivates one nitrogen atom.[2]
-
Protecting Group Strategy: The most robust and selective method, involving the temporary blockage of one nitrogen atom.[3]
Below is a logical workflow to help you decide which strategy best suits your experimental needs.
Caption: Decision workflow for selecting a mono-substitution strategy.
Strategy 1: Kinetic Control Using a Large Excess of Piperazine
-
Causality: By using a large stoichiometric excess of piperazine (e.g., 3 to 10 equivalents), you statistically favor the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product. This is a direct application of Le Châtelier's principle for kinetic control.
-
When to Use: This method is ideal for cost-effective, large-scale syntheses where the electrophile is inexpensive and the boiling point or solubility of the final product allows for easy separation from the excess piperazine.[2]
-
Troubleshooting & Limitations: The primary drawback is the difficulty in removing the large excess of highly polar piperazine from the final product.[2] Standard column chromatography can be challenging. An acidic wash to protonate and solubilize the piperazine in an aqueous layer is often a more effective purification strategy.
-
In a round-bottom flask, dissolve piperazine (10 eq.) and a mild base such as potassium carbonate (K₂CO₃, 2 eq.) in a suitable solvent (e.g., acetonitrile).
-
Stir the solution at room temperature.
-
Slowly add the alkyl halide (1 eq.) to the mixture. The slow addition is crucial to maintain a high localized concentration of piperazine relative to the electrophile.
-
Stir the reaction for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue. This typically involves partitioning the crude material between an organic solvent (like dichloromethane) and water. An acidic wash (e.g., with dilute HCl) can be used to extract the excess piperazine into the aqueous layer, leaving the desired product in the organic phase.
Strategy 2: In Situ Mono-Protonation
-
Causality: This elegant one-pot method involves reacting piperazine with one equivalent of an acid (e.g., HCl or acetic acid) to form the piperazine mono-salt in situ.[1][2] The protonated nitrogen becomes a positively charged ammonium ion, which is no longer nucleophilic. This effectively "protects" one nitrogen, directing substitution exclusively to the remaining free nitrogen.[1]
-
When to Use: This is an excellent, cost-effective alternative to using a large excess of piperazine, especially when purification is a concern. It provides good yields and avoids a multi-step protection/deprotection sequence.[1][2]
-
Troubleshooting & Limitations: The nucleophilicity of the unprotonated nitrogen in the mono-salt is lower than that of free piperazine.[2] Consequently, this method may require more reactive electrophiles, higher reaction temperatures, or longer reaction times to achieve full conversion.
-
Prepare the piperazine mono-salt. For instance, in methanol, react one equivalent of free piperazine with one equivalent of piperazine dihydrochloride to form two equivalents of piperazine monohydrochloride.[1] Alternatively, if using acetic acid as a solvent, simply dissolving piperazine will form the monoacetate salt.[1]
-
To this solution, add your electrophile (e.g., an acyl chloride, 1 eq.) at room temperature.
-
The reaction can be catalyzed with a heterogeneous catalyst (e.g., metal ions on a polymer resin) to shorten reaction times.[1][4]
-
Monitor the reaction by TLC. Reactions are often complete within a few hours at room temperature or under reflux.
-
After the reaction is complete, the catalyst can be filtered off.
-
Standard workup and purification (e.g., crystallization or column chromatography) can be used to isolate the pure mono-substituted product.
Strategy 3: N-Boc Protecting Group
-
Causality: This is the most chemically precise method. One nitrogen of piperazine is "protected" by reacting it with an agent like di-tert-butyl dicarbonate (Boc₂O) to form a tert-butyloxycarbonyl (Boc) carbamate.[3] This Boc group is stable under a wide range of reaction conditions used for functionalizing the second nitrogen.[3] After the desired substituent has been installed on the free nitrogen, the Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[3][5]
-
When to Use: This strategy is the gold standard when high selectivity is paramount, when using precious electrophiles, or when synthesizing complex molecules where other methods might fail. It is the preferred method in medicinal chemistry for building diverse libraries.[3][5]
-
Troubleshooting & Limitations: The main disadvantage is that it is a multi-step process (protection, functionalization, deprotection), which can lower the overall yield and increase costs and time.[1][2] Ensure each step proceeds to completion before moving to the next.
Caption: Workflow for the N-Boc protecting group strategy.
Step 1: Synthesis of N-Boc-piperazine
-
Dissolve piperazine (2 eq.) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1 eq.) in DCM.
-
Add the Boc₂O solution dropwise to the piperazine solution over 2-3 hours. A slow addition rate is critical to minimize the formation of the di-Boc-protected byproduct.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Concentrate the mixture and purify by column chromatography to isolate pure N-Boc-piperazine.
Step 2: N-Alkylation of N-Boc-piperazine
-
Dissolve N-Boc-piperazine (1 eq.) and a base (e.g., K₂CO₃ or triethylamine, 1.1-1.5 eq.) in an anhydrous solvent like DCM or acetonitrile.
-
Add the alkyl halide (1.0-1.2 eq.) to the mixture at room temperature.
-
Stir until the reaction is complete as monitored by TLC.
-
Perform an aqueous workup: dilute with an organic solvent and water, separate the layers, and extract the aqueous layer.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the pure N-alkylated, N'-Boc-piperazine.
Step 3: Deprotection of the Boc Group
-
Dissolve the purified product from Step 2 in DCM.
-
Cool the solution to 0 °C and add an excess of trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Evaporate the solvent and excess acid under reduced pressure. The product is often isolated as a TFA salt.[5] To obtain the free base, neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final product.
Data Summary: Comparison of Mono-Substitution Strategies
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80% | One-step, cost-effective for large scale.[2] | Difficult removal of excess piperazine.[2] |
| In Situ Mono-Protonation | 1:1 (Mono-salt:Electrophile) | 60-89% | One-pot synthesis, good yields, cost-effective.[1][2] | May require longer reaction times or activated electrophiles.[2] |
| N-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% (for alkylation step) | High selectivity, clean reactions, broad substrate scope.[2][3] | Multi-step process, higher cost, lower overall yield.[1][2] |
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Selective Boc Deprotection of Piperazine Compounds
Welcome to the Technical Support Center for scientists and researchers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective deprotection of tert-butoxycarbonyl (Boc) protected piperazine compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to help you overcome challenges in your synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamentals of Boc deprotection in the context of piperazine derivatives.
Q1: What is the primary cause of side reactions during the acidic deprotection of N-Boc-piperazine?
The principal cause of side product formation is the generation of a highly reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group.[1] This carbocation is a potent electrophile and can alkylate any available nucleophile in the reaction mixture. The deprotected piperazine nitrogen, being a good nucleophile, can be alkylated by this cation, leading to t-butylation, which is a common and often problematic side reaction.[1]
Q2: Which acidic reagents are most effective for selective mono-deprotection, and how do I choose between them?
The two most common and effective reagents for Boc deprotection are Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) in an organic solvent.[1][2]
-
TFA in Dichloromethane (DCM): A solution of 20-50% TFA in DCM is a very common choice.[2][3] It is highly effective and the reaction is typically fast (1-4 hours at room temperature). However, it can sometimes lead to the formation of a stable trifluoroacetate salt, which might be difficult to handle or require a careful workup to neutralize.[2]
-
HCl in Dioxane or Methanol: A 4M solution of HCl in dioxane is another widely used reagent.[2][4] This method often results in the precipitation of the deprotected piperazine as a hydrochloride salt, which can be easily isolated by filtration. This can be an advantage for purification, as the salt is often a stable, crystalline solid.
The choice depends on your substrate's sensitivity to the specific acid and the desired form of the final product (free base vs. salt). If your molecule contains other acid-labile groups, careful optimization of conditions (e.g., temperature, acid concentration) is necessary.[2]
Q3: What are scavengers and why are they critical in preventing side reactions?
Scavengers are nucleophilic compounds added to the deprotection reaction to "trap" the reactive tert-butyl cation before it can alkylate your desired product or other sensitive functional groups.[1] By reacting with the carbocation more readily than your molecule of interest, they significantly reduce the formation of t-butylated side products.[1]
| Scavenger | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | An excellent general-purpose scavenger. It works by reducing the carbocation. Often used in combination with water.[1] |
| Water | 2.5 - 5% | Reacts with the tert-butyl cation to form tert-butanol, which is generally inert. |
| Anisole | 5% | An aromatic scavenger that undergoes Friedel-Crafts alkylation with the tert-butyl cation. |
| Thioanisole | 5% | Useful if your molecule contains sulfur-containing amino acids like methionine or cysteine, as it helps prevent their oxidation. |
Q4: How should I monitor the reaction to know when it's complete?
Monitoring the reaction progress is crucial to avoid over-exposure to harsh acidic conditions, which can lead to degradation. The two most common methods are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to visualize the disappearance of the starting material. The deprotected product, being more polar, will typically have a lower Rf value than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most definitive method.[5] It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak, providing unambiguous confirmation of the reaction's progress and the identity of the product.[2]
Q5: What is the standard work-up procedure after an acidic Boc deprotection?
A proper work-up is essential for isolating your product in high yield and purity.
-
Remove Volatiles: After the reaction is complete (as determined by TLC or LC-MS), the solvent and excess acid are removed under reduced pressure.[2]
-
Basification: The residue is dissolved in water or an appropriate solvent and the pH is carefully adjusted to be basic (pH > 10) by adding a base like aqueous sodium bicarbonate, sodium carbonate, or sodium hydroxide.[1][2][6] This step neutralizes the acid and converts the piperazine salt to its free base form.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., DCM, ethyl acetate) to isolate the deprotected piperazine free base.[1]
-
Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous salt (like Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product.[2]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to resolving specific problems encountered during the selective deprotection of Boc-piperazine compounds.
Issue 1: The deprotection reaction is incomplete or sluggish.
An incomplete reaction is one of the most common issues. If your TLC or LC-MS analysis shows significant amounts of starting material remaining after the expected reaction time, consider the following causes and solutions.
Probable Causes:
-
Insufficient Acid: The stoichiometry of the acid may be too low to drive the reaction to completion.[1]
-
Low Temperature: While many deprotections run well at room temperature, some sterically hindered substrates may require gentle warming.[1]
-
Short Reaction Time: The reaction may simply need more time to complete.[1]
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its exposure to the acid.
Solutions:
-
Increase Acid Concentration: Gradually increase the equivalents of TFA or use a higher concentration of HCl solution (e.g., 4M HCl in dioxane).[1][2]
-
Increase Reaction Time: Continue to monitor the reaction every hour and allow it to proceed until the starting material is consumed.[2]
-
Gently Increase Temperature: Warming the reaction to 30-40°C can often accelerate a sluggish reaction. However, use caution as this can also increase the rate of side reactions.[1]
-
Optimize Solvent: If solubility is an issue, try a different solvent system in which the starting material is more soluble.[2]
Issue 2: The yield of the deprotected product is low.
Low yield can be attributed to several factors, from side reactions to mechanical loss during the work-up.
Probable Causes:
-
Side Reactions: The formation of t-butylated or other side products consumes the desired product.
-
Product Loss During Work-up: The deprotected piperazine, especially in its salt form, might have some water solubility, leading to loss during the extraction phase.[2]
-
Incomplete Extraction: If the aqueous layer is not made sufficiently basic during work-up, the product will remain as a protonated salt and will not be efficiently extracted into the organic layer.
Solutions:
-
Use Scavengers: As detailed in the FAQs, adding a scavenger like TIS is the most effective way to prevent t-butylation and improve yield.[1]
-
Optimize Work-up:
-
Ensure the pH of the aqueous layer is >10 before extraction. Use a pH meter for accuracy.
-
Perform multiple extractions (at least 3-4 times) with your organic solvent to ensure complete recovery of the product.[2]
-
If the product is still lost to the aqueous layer, try saturating the aqueous layer with NaCl (brine) to decrease the solubility of the organic product.
-
References
Chiral Separation of Piperazine En-antiomers: A Technical Support Guide
Welcome to the Technical Support Center for Chiral Separation of Piperazine Enantiomers. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the purification and analysis of chiral piperazine compounds. The piperazine moiety is a critical scaffold in modern pharmaceuticals, and controlling its stereochemistry is paramount for ensuring drug safety and efficacy.[1][2] This resource provides in-depth, field-tested insights into common challenges and methodologies, structured to help you navigate your experiments with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategy and theory behind separating piperazine enantiomers.
Q1: What are the primary methods for separating piperazine enantiomers and how do I choose the right one?
A1: The three primary methods for chiral separation of piperazine enantiomers are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Diastereomeric Salt Crystallization.
-
Chiral HPLC/SFC: These are chromatographic techniques that use a Chiral Stationary Phase (CSP) to selectively interact with enantiomers, causing them to travel through the column at different rates and elute separately.[3][] SFC is often preferred for preparative scale separations due to its speed, lower solvent consumption, and "greener" profile, while HPLC remains a robust and widely accessible option for both analytical and preparative work.[5][6][7]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic piperazine (a base) with a chiral acid resolving agent to form two diastereomeric salts. These salts have different physical properties, such as solubility, which allows one to be selectively crystallized from a suitable solvent.[8] This method is often economical for large-scale production.[7]
The choice depends on the scale, objective, and available resources. Chromatography offers faster method development and higher resolution for analytical purposes, while crystallization can be more cost-effective for manufacturing scales.
Q2: Why are mobile phase additives like DEA or TFA necessary for separating basic piperazine compounds on polysaccharide CSPs?
A2: Mobile phase additives are crucial for achieving good peak shape and resolution when separating basic compounds like piperazines.[9][10] Piperazines contain basic nitrogen atoms that can interact strongly and non-specifically with residual acidic silanol groups on the silica surface of the CSP.[11] This leads to severe peak tailing and poor resolution.
-
Basic Additives (e.g., Diethylamine - DEA): A small amount of a basic additive (typically 0.1-0.5%) is added to the mobile phase to neutralize the active silanol sites, preventing the basic analyte from binding irreversibly.[9][12] This results in more symmetrical peaks and improved enantioselectivity.[11]
-
Acidic Additives (e.g., Trifluoroacetic Acid - TFA): While less common for basic analytes, acidic additives can sometimes be used to control the ionization state of the analyte, which can influence its interaction with the CSP.[11] However, using an acidic additive for a basic compound can sometimes lead to a complete loss of chiral resolution.[10]
It's important to note that additives can have a "memory effect" on the column, altering its performance in subsequent uses even after the additive is removed from the mobile phase.[11]
Q3: What types of Chiral Stationary Phases (CSPs) are most effective for piperazine derivatives?
A3: Polysaccharide-based CSPs are the most widely used and successful for the chiral separation of a broad range of compounds, including piperazines.[3][13][14] These CSPs consist of derivatized cellulose or amylose coated or immobilized on a silica support.[14][15]
-
Coated Polysaccharide CSPs: (e.g., Daicel CHIRALCEL® OD, CHIRALPAK® AD) These are highly versatile but have limitations on the types of solvents that can be used, as strong solvents can damage the coated phase.
-
Immobilized Polysaccharide CSPs: (e.g., Daicel CHIRALPAK® IA, IB, IC) The polysaccharide is covalently bonded to the silica, making these columns much more robust and compatible with a wider range of solvents.[12][15] This allows for more flexibility during method development and enables the use of stronger solvents for column cleaning.[16]
Screening a selection of both cellulose- and amylose-based CSPs is the most effective strategy to quickly identify a suitable column for a new piperazine compound.[17]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the chiral separation of piperazine enantiomers.
Chromatography (HPLC/SFC) Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Poor or No Separation | 1. Incorrect CSP: The selected chiral stationary phase does not provide enantiorecognition for the analyte. 2. Inappropriate Mobile Phase: The solvent composition (e.g., alcohol type, percentage) is not optimal for selectivity.[13] 3. Missing/Incorrect Additive: For basic piperazines, the absence of a basic additive (like DEA) can prevent separation.[9] | 1. Screen Multiple CSPs: Test a range of polysaccharide columns (e.g., Amylose- and Cellulose-based).[17] 2. Optimize Mobile Phase: Screen different alcohols (Methanol, Ethanol, Isopropanol) and vary the modifier percentage. 3. Add/Optimize Additive: Introduce a basic additive (e.g., 0.1% DEA) into the mobile phase.[12] |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions: The basic piperazine is interacting with acidic silanol groups on the CSP support. 2. Column Overload: Injecting too much sample mass saturates the stationary phase.[18] 3. Column Deterioration: The column has degraded due to harsh conditions or contaminants.[19] | 1. Use a Basic Additive: Add 0.1-0.5% DEA, Butylamine, or Ethanolamine to the mobile phase to mask silanols.[9] 2. Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.[18] 3. Clean or Replace Column: Flush the column with a strong, compatible solvent.[16] If performance is not restored, replace the column. |
| Inconsistent Retention Times | 1. Temperature Fluctuations: The column temperature is not stable, affecting retention.[18] 2. Mobile Phase Inconsistency: Improperly mixed mobile phase or solvent evaporation is changing the composition. 3. System Leaks/Pump Issues: Leaks in the system or poor pump performance cause flow rate fluctuations.[19] | 1. Use a Column Oven: Maintain a constant and controlled column temperature (+/- 1 °C).[17] 2. Prepare Fresh Mobile Phase: Ensure accurate mixing and keep reservoirs capped. Degas the mobile phase properly.[19] 3. System Check: Inspect fittings for leaks and check pump pressure for stability. |
Diastereomeric Salt Crystallization Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Desired Crystal | 1. Poor Solvent Choice: The solubility difference between the two diastereomeric salts is not large enough in the selected solvent.[20] 2. Unfavorable Thermodynamics: The desired diastereomeric salt may be the more soluble of the two.[20] 3. Supersaturation Not Reached: The solution is not concentrated enough for crystallization to occur. | 1. Screen Solvents: Experiment with a range of solvents or solvent mixtures with varying polarities.[20] 2. Screen Resolving Agents: Test different chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives).[20][21] 3. Optimize Concentration/Cooling: Carefully control the concentration and cooling profile. Seeding with a small crystal can help induce crystallization.[20] |
| Low Diastereomeric Excess (d.e.) | 1. Co-crystallization: Both diastereomeric salts are precipitating from the solution. 2. Solid Solution Formation: The two diastereomers crystallize together in the same crystal lattice, making separation by simple crystallization impossible.[22] 3. Insufficient Equilibration Time: The system has not reached thermodynamic equilibrium. | 1. Re-slurry/Re-crystallize: Re-dissolve the crystals and crystallize again, potentially from a different solvent, to improve purity. 2. Analyze Solid State: Use techniques like DSC or PXRD to check for solid solution behavior. If confirmed, a different resolving agent is necessary.[22] 3. Increase Stirring Time: Allow the slurry to stir for a longer period to allow the less stable salt to dissolve and the more stable salt to crystallize. |
Section 3: Visual Workflows & Protocols
Method Selection Workflow
The following diagram illustrates a typical decision-making process for selecting a chiral separation method for a novel piperazine compound.
Caption: Decision workflow for chiral piperazine separation.
Protocol 1: Generic Screening Protocol for Chiral SFC Method Development
This protocol outlines a systematic approach to screen for initial separation conditions using Supercritical Fluid Chromatography (SFC).
Objective: To rapidly identify a suitable Chiral Stationary Phase (CSP) and mobile phase conditions for the separation of a piperazine enantiomeric pair.
Materials:
-
SFC system with UV or MS detector.
-
Chiral columns (Recommended screening set: CHIRALPAK® IA, IB, IC, ID, IE, IF).
-
CO₂ (SFC grade).
-
Modifiers: Methanol, Ethanol, Isopropanol.
-
Additive: Diethylamine (DEA).
-
Racemic piperazine sample dissolved in a suitable solvent (e.g., Methanol).
Procedure:
-
System Preparation:
-
Equilibrate the SFC system.
-
Set Back Pressure Regulator (BPR) to 150 bar.
-
Set column temperature to 40 °C.
-
Set flow rate to 3.0 mL/min.
-
-
Mobile Phase Preparation:
-
Prepare modifier stock solutions: Methanol + 0.2% DEA, Ethanol + 0.2% DEA, Isopropanol + 0.2% DEA.
-
-
Screening Sequence:
-
Install the first column (e.g., CHIRALPAK® IA).
-
Run a generic gradient for each modifier. A typical screening gradient is:
-
Start at 5% modifier.
-
Ramp to 40% modifier over 5-8 minutes.
-
Hold at 40% for 1-2 minutes.
-
Return to initial conditions and equilibrate for 2-3 minutes.
-
-
Execute this gradient with each of the three modifier stock solutions (Methanol/DEA, Ethanol/DEA, Isopropanol/DEA).
-
Repeat the entire sequence for each column in the screening set.
-
-
Data Analysis:
-
Review all chromatograms.
-
Identify any conditions that show partial or full separation of the enantiomers.
-
Note the CSP, modifier, and approximate modifier percentage where separation occurs.
-
The best "hit" will be the starting point for method optimization.
-
System Suitability: Before starting, inject a known chiral standard to confirm system performance and correct peak elution order.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. eijppr.com [eijppr.com]
- 15. ymc.eu [ymc.eu]
- 16. chiraltech.com [chiraltech.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. youtube.com [youtube.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
Minimizing impurities in the synthesis of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester
Technical Support Center: Synthesis of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester
Introduction: Welcome to the technical support guide for the synthesis of this compound (CAS: 314741-39-4). This chiral building block is a critical intermediate in the development of novel therapeutics, particularly in medicinal chemistry and drug discovery.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can lead to significant impurities, affecting yield, downstream reactivity, and the biological activity of the final compounds. The primary obstacles include controlling regioselectivity during the N-Boc protection step and preserving the stereochemical integrity at the C3 position.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and the underlying chemical principles to help you minimize impurities and achieve a high-purity final product.
Section 1: Overview of a Common Synthetic Strategy
A prevalent and logical approach to synthesizing the target compound involves a two-step sequence starting from the commercially available (S)-piperazine-2-carboxylic acid. This method separates the esterification and protection steps, allowing for better control over each transformation.
-
Esterification: The carboxylic acid moiety of (S)-piperazine-2-carboxylic acid is converted to its methyl ester.
-
Regioselective N-Boc Protection: The more nucleophilic N4-amine is selectively protected, followed by protection of the N1-amine. A more direct, albeit challenging, approach is the selective protection of the N1-amine. The tert-butoxycarbonyl (Boc) group is introduced at the N1 position.[3]
Caption: General two-step synthetic workflow.
Section 2: Troubleshooting Guide for Impurity Minimization
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final product shows significant racemization (loss of enantiomeric excess). What are the causes and how can I prevent it?
A1: Root Cause Analysis & Prevention
Racemization is a critical issue that compromises the utility of your chiral building block. The proton on the stereogenic carbon (C3), being alpha to the carbonyl of the methyl ester, is susceptible to abstraction under basic conditions, leading to a planar enolate intermediate that can be protonated from either face, resulting in a loss of stereochemical purity.[4][5]
Critical Steps Prone to Racemization:
-
Esterification: Strongly acidic or basic conditions, especially when coupled with high temperatures for extended periods, can promote racemization.
-
N-Boc Protection: The choice of base and reaction temperature is crucial. Strong, non-nucleophilic bases can abstract the alpha-proton if the reaction is not properly controlled.
-
Downstream Coupling: While not part of this specific synthesis, any subsequent activation of the ester (e.g., hydrolysis followed by amide coupling) can also be a source of racemization.[5]
Preventative Measures & Protocols:
-
Use Mild Esterification Conditions: Avoid harsh methods like refluxing in methanol with concentrated sulfuric acid. A superior method is the use of trimethylsilyldiazomethane (TMS-diazomethane), which reacts under neutral, mild conditions at room temperature.[6]
-
Protocol for Mild Esterification:
-
Suspend (S)-piperazine-2-carboxylic acid (1.0 eq) in a mixture of methanol (10 vols) and dichloromethane (10 vols).
-
Cool the mixture to 0 °C.
-
Slowly add TMS-diazomethane (2.0 M in hexanes, 1.1 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to yield the crude methyl ester.
-
-
-
Control Base and Temperature during Boc Protection: Use a hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) and maintain low temperatures (0 °C to room temperature) during the addition of Boc-anhydride (Boc₂O).[7]
Caption: Mechanism of base-induced racemization.
Q2: I am observing a significant amount of the di-Boc protected byproduct (1,4-di-Boc-piperazine-2-carboxylic acid methyl ester). How can I improve the selectivity for mono-protection?
A2: Root Cause Analysis & Prevention
The piperazine ring has two secondary amine nitrogens (N1 and N4), both of which can react with Boc-anhydride. The formation of the di-protected species is a common side reaction resulting from over-reactivity or poor control over stoichiometry.[6][8] The N4 nitrogen is generally more nucleophilic and less sterically hindered than the N1 nitrogen, which is adjacent to the electron-withdrawing ester group.
Preventative Measures & Protocols:
-
Precise Stoichiometric Control: Use only a slight excess of Boc-anhydride. A common starting point is 1.05-1.1 equivalents. Using a large excess will inevitably lead to the di-Boc impurity.
-
Slow Reagent Addition at Low Temperature: Dissolve the piperazine ester intermediate and a base (e.g., TEA) in a suitable solvent (like dichloromethane). Cool the solution to 0 °C in an ice bath. Add a solution of Boc-anhydride dropwise over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the electrophile, favoring mono-reaction.[7]
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the starting material has been consumed to prevent further reaction to the di-Boc species.
| Parameter | Standard Protocol | Optimized for Mono-protection |
| Boc₂O (eq.) | 1.5 - 2.0 | 1.05 - 1.1 |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Addition Time | Rapid / Bolus | Slow, Dropwise (1-2 h) |
| Monitoring | Endpoint | Frequent (e.g., every 30 min) |
| Table 1: Comparison of conditions for N-Boc protection. |
Q3: The Boc group is primarily attaching to the N4 position instead of the desired N1 position. How can I control the regioselectivity?
A3: Root Cause Analysis & Prevention
This is the most significant challenge in this synthesis. The N4 nitrogen is kinetically favored for reaction due to its higher basicity and lower steric hindrance. The desired N1-Boc product is often the thermodynamically more stable isomer, but achieving it directly requires careful condition control or a multi-step strategy.
Strategies for Controlling Regioselectivity:
-
Kinetic vs. Thermodynamic Control: Running the reaction at very low temperatures can sometimes favor the kinetic N4-product. Allowing the reaction to stir for longer at room temperature might allow for equilibration to the more stable N1-product, although this can be slow and may not be effective in all solvent systems.
-
Orthogonal Protection Strategy (Recommended): The most reliable method to guarantee N1-protection is to use an orthogonal protecting group strategy.[1][3] In this approach, the more reactive N4 position is first protected with a group that can be removed under conditions that do not affect the Boc group (e.g., a benzyl group, removed by hydrogenolysis).
-
Workflow for Orthogonal Protection:
-
Start with (S)-piperazine-2-carboxylic acid.
-
Protect the N4-position with a benzyl group (e.g., using benzyl bromide).
-
Perform esterification of the carboxylic acid.
-
Protect the N1-position with Boc-anhydride.
-
Remove the N4-benzyl group via catalytic hydrogenolysis (e.g., H₂, Pd/C). This leaves the Boc group intact.
-
-
Caption: Competing pathways in N-Boc protection.
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Which analytical techniques are best for assessing the purity of the final product?
-
¹H and ¹³C NMR: To confirm the chemical structure and identify major impurities.
-
Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) and quantifying any racemization that may have occurred.
-
LC-MS: To detect trace impurities, such as the di-Boc species or unreacted starting material.
-
-
FAQ 2: I am having trouble with the esterification step using traditional acid catalysis. What are my options?
-
As detailed in Q1, TMS-diazomethane is an excellent but hazardous option.[6] A safer alternative is to use methyl iodide with a base like potassium carbonate in a polar aprotic solvent (e.g., DMF), although this may require heating, which increases the risk of racemization. Another common method is using thionyl chloride (SOCl₂) in methanol at low temperatures, which converts the acid to an acid chloride in situ before esterification.
-
| Method | Reagents | Conditions | Pros | Cons |
| Fischer | CH₃OH, H₂SO₄ (cat.) | Reflux | Inexpensive | Harsh, high risk of racemization |
| TMS-diazomethane | CH₃OH, TMSCHN₂ | 0 °C to RT | Very mild, high yield | Toxic, expensive, explosive potential |
| Thionyl Chloride | CH₃OH, SOCl₂ | 0 °C to RT | Efficient, moderate conditions | Generates HCl, requires careful handling |
| Methyl Iodide | CH₃I, K₂CO₃ | RT to 50 °C | Avoids strong acid | CH₃I is toxic, potential for N-methylation |
| Table 2: Comparison of common esterification methods. |
-
FAQ 3: What are the recommended storage conditions for this compound?
-
The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8 °C) to prevent degradation. It is typically a solid or an oil at room temperature.[6]
-
Section 4: References
-
BenchChem. (n.d.). 1-Boc-Piperazine-2-carboxylic acid. Retrieved from --INVALID-LINK--
-
Dahan, A., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(16), 4998. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Recent Advances in Piperazine Synthesis. Retrieved from --INVALID-LINK--
-
X-MOL. (n.d.). How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used? Retrieved from --INVALID-LINK--
-
Blotny, G. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10, 22645-22666. Retrieved from --INVALID-LINK--
-
Rychnovsky, S. D., et al. (1998). Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. The Journal of Organic Chemistry, 63(18), 6363–6374. Retrieved from --INVALID-LINK--
-
Smolecule. (2023). 1-Benzyl-4-Boc-piperazine-2-carboxylic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for preparing 2-piperazine carboxylic acid derivatives. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). (S)-1-Boc-3-methylpiperazine synthesis. Retrieved from --INVALID-LINK--
-
AChemBlock. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 1-Boc-piperazine-2-carboxylic acid. Retrieved from --INVALID-LINK--
References
- 1. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 6. Page loading... [guidechem.com]
- 7. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 8. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Byproducts in Asymmetric Piperazine Synthesis
Welcome to the technical support center for asymmetric piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of chiral piperazine cores. As a privileged scaffold in medicinal chemistry, the stereocontrolled synthesis of piperazines is paramount.[1] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you optimize your reactions and purify your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Disubstituted Piperazine Byproduct in Mono-Substitution Reactions
Question: My reaction is aimed at producing a monosubstituted piperazine, but I'm observing a significant amount of the 1,4-disubstituted byproduct, which is drastically lowering my yield. How can I enhance selectivity for mono-substitution?
Answer: The formation of a di-substituted byproduct is a classic challenge in piperazine chemistry, arising from the comparable nucleophilicity of the second nitrogen atom after the initial substitution.[2][3] Several strategies can be employed to favor mono-substitution, primarily by manipulating stoichiometry, reaction kinetics, or by using protecting groups.
Causality and Mitigation Strategies:
-
Stoichiometric Control (Excess Piperazine): Using a large excess of piperazine (5-10 equivalents) relative to the electrophile is the most straightforward approach.[2][3] This statistically favors the reaction of the electrophile with the more abundant, unsubstituted piperazine.
-
Kinetic Control (Slow Addition): Adding the alkylating or arylating agent dropwise, especially at reduced temperatures (e.g., 0 °C to room temperature), can help control the reaction rate.[2][3] This minimizes the local concentration of the electrophile, reducing the likelihood of a second substitution on the already-formed monosubstituted product.
-
Protecting Group Strategy: For more precise control, employing a mono-protected piperazine, such as N-Boc-piperazine, is highly effective.[2][3] The protecting group renders one nitrogen non-reactive, ensuring that substitution occurs only at the free secondary amine. The protecting group can then be removed in a subsequent step.
-
In-situ Protonation: Utilizing a protonated piperazine salt can effectively "protect" one of the nitrogen atoms, thereby favoring mono-alkylation or mono-arylation.[4]
| Strategy | Key Parameters | Typical Byproduct Reduction |
| Excess Piperazine | 5-10 equivalents of piperazine | Significant, but may require extensive purification |
| Slow Addition | Dropwise addition at 0 °C to RT | Moderate to significant |
| Protecting Group | N-Boc, N-Cbz, etc. | Excellent, often eliminates disubstitution |
| In-situ Protonation | Use of piperazine monohydrochloride | Good, cost-effective |
Experimental Protocol: Mono-N-alkylation using Excess Piperazine
-
To a solution of piperazine (10 mmol, 10 eq.) in a suitable solvent like acetonitrile (20 mL), add a mild base such as potassium carbonate (2 mmol, 2 eq.).[3]
-
Slowly add the alkyl halide (1 mmol, 1 eq.) to the mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product. To prevent tailing on silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[2]
Issue 2: Racemization or Loss of Enantiomeric Excess (ee) in Asymmetric Synthesis
Question: I am performing an asymmetric synthesis of a C-substituted piperazine, but the enantiomeric excess of my product is lower than expected. What are the potential causes of racemization?
Answer: Maintaining stereochemical integrity is crucial in asymmetric synthesis. Racemization can occur at various stages, often due to the presence of acidic or basic conditions, elevated temperatures, or the specific reaction mechanism.
Mechanisms of Racemization and Prevention:
-
Proton Abstraction: In reactions involving the formation of a stereocenter adjacent to a carbonyl group (e.g., in piperazin-2-ones), a base can abstract the alpha-proton, leading to enolization and subsequent racemization.[5][6] Using a non-nucleophilic, sterically hindered base and maintaining low reaction temperatures can mitigate this.
-
Reaction Intermediates: Certain catalytic cycles, particularly in transition-metal-catalyzed reactions, may involve intermediates that are not stereochemically stable. For instance, in some palladium-catalyzed carboamination reactions, the choice of ligand and coupling reagent is critical to prevent racemization.[1]
-
Purification-Induced Racemization: Exposure to acidic or basic conditions during workup or chromatography can also lead to a loss of enantiomeric excess. Neutralizing the reaction mixture carefully and using a buffered or base-deactivated silica gel for chromatography can be beneficial.
dot graph racemization_pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
"Enantiopure Piperazine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Racemic Mixture" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Proton Abstraction (Base)" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Unstable Intermediate" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Harsh Purification" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Enantiopure Piperazine" -> "Racemic Mixture" [label="Racemization"]; "Proton Abstraction (Base)" -> "Racemic Mixture"; "Unstable Intermediate" -> "Racemic Mixture"; "Harsh Purification" -> "Racemic Mixture"; } dot Caption: Potential pathways leading to racemization in asymmetric piperazine synthesis.
Troubleshooting Workflow:
-
Analyze Reaction Conditions:
-
Base: If using a strong base (e.g., NaH, LDA), consider switching to a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3).
-
Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
-
Evaluate the Catalytic System:
-
Ligand Screening: In metal-catalyzed reactions, screen different chiral ligands to find one that promotes high stereoselectivity and minimizes the formation of unstable intermediates.
-
-
Optimize Workup and Purification:
-
Quenching: Use a buffered aqueous solution for quenching the reaction.
-
Chromatography: Employ neutral or base-deactivated silica gel. Consider chiral HPLC for analytical and preparative separations to accurately determine and isolate enantiomers.
-
Issue 3: Identification of N-Oxide Byproducts
Question: I've noticed an unexpected, more polar byproduct in my reaction mixture that I suspect might be an N-oxide. How can I confirm its identity and prevent its formation?
Answer: The formation of N-oxides is a common side reaction when working with tertiary amines like substituted piperazines, especially in the presence of oxidizing agents or even atmospheric oxygen under certain conditions.[7][8][9]
Formation and Identification of N-Oxides:
-
Mechanism of Formation: N-oxides are typically formed by the oxidation of the tertiary nitrogen atoms in the piperazine ring.[7][8] This can be intentional in the case of prodrug strategies but is often an undesired side reaction.[9][10]
-
Identification:
-
Mass Spectrometry: The most definitive way to identify an N-oxide is through mass spectrometry. The molecular weight of the N-oxide will be 16 amu higher than the parent piperazine derivative.
-
NMR Spectroscopy: In ¹H NMR, the protons on the carbons adjacent to the N-oxide will typically be shifted downfield compared to the parent amine.
-
Chromatography: N-oxides are significantly more polar than their parent amines and will have a much lower Rf value on TLC and a longer retention time on reverse-phase HPLC.
-
dot graph N_oxide_formation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
"Substituted Piperazine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "N-Oxide Byproduct" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidizing Agent" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Atmospheric Oxygen" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Substituted Piperazine" -> "N-Oxide Byproduct" [label="Oxidation"]; "Oxidizing Agent" -> "N-Oxide Byproduct"; "Atmospheric Oxygen" -> "N-Oxide Byproduct"; } dot Caption: Formation of N-oxide byproducts from substituted piperazines.
Prevention Strategies:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen, especially if the reaction requires elevated temperatures.
-
Avoid Oxidizing Agents: Scrutinize all reagents and solvents to ensure they are free from peroxides or other oxidizing impurities.
-
Reductive Workup: If N-oxide formation is unavoidable, a mild reductive workup (e.g., with sodium bisulfite or triphenylphosphine) can sometimes convert the N-oxide back to the parent amine.
Issue 4: Byproducts from Buchwald-Hartwig Amination
Question: In my Buchwald-Hartwig amination to synthesize an N-aryl piperazine, I'm observing several byproducts, including a dehalogenated starting material. How can I improve the reaction efficiency and minimize side products?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to reaction conditions, and several side reactions can occur.[11][12]
Common Byproducts and Solutions:
-
Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced instead of undergoing amination. It is often caused by β-hydride elimination from the palladium catalyst.[13]
-
Homocoupling of Aryl Halide: This results in the formation of a biaryl byproduct.
-
Solution: This is often a sign of suboptimal catalyst activity or concentration. Ensure the catalyst is active and that the reaction is run under rigorously anaerobic conditions.
-
-
Incomplete Reaction: Low conversion can be due to catalyst deactivation or suboptimal reaction conditions.[3]
| Byproduct | Likely Cause | Suggested Solution |
| Dehalogenated Arene | β-hydride elimination | Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) |
| Biaryl Homocoupling | Suboptimal catalyst activity | Ensure anaerobic conditions; screen catalyst loading |
| Unreacted Starting Material | Catalyst deactivation; poor conditions | Screen base, solvent, and temperature; use anhydrous solvents |
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 10. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Optimization of Palladium Catalysts for Piperazine Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Piperazine Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize the Buchwald-Hartwig amination to synthesize N-aryl piperazine scaffolds—a critical motif in modern pharmaceuticals.[1][2][3] This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Frequently Asked Questions (FAQs) - Reaction Setup & Optimization
This section addresses foundational questions for designing and optimizing your piperazine coupling reactions.
Q1: How do I select the optimal Palladium (Pd) precatalyst and ligand for my specific piperazine coupling?
A1: The choice of catalyst system is the most critical parameter for a successful Buchwald-Hartwig amination. The ideal combination depends primarily on the steric and electronic properties of your aryl halide and the piperazine nucleophile.
The Scientist's Perspective:
The goal is to form a monoligated Pd(0) species, "L-Pd(0)", which is the active catalyst that enters the catalytic cycle.[4][5] Modern precatalysts, particularly the G3 and G4 Buchwald palladacycles, are designed to generate this active species efficiently upon exposure to a base.[4][6] They are generally preferred over older methods like using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand, as these require an in situ reduction step that can be inefficient and lead to catalyst decomposition.[5][7]
Ligand selection is paramount. For piperazine couplings, which involve a secondary cyclic amine, bulky, electron-rich biaryl phosphine ligands are the standard.[4][6]
-
For Aryl Chlorides & Bromides: Ligands like XPhos , SPhos , and RuPhos are excellent starting points. Their steric bulk promotes the final reductive elimination step to release the product, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.[1]
-
For Sterically Hindered Substrates: If either your aryl halide (e.g., ortho-substituted) or piperazine is bulky, more sterically demanding ligands like tBuXPhos or BrettPhos may be necessary to achieve high yields.
Recommendation: Start with a robust, general-purpose precatalyst like XPhos-Pd-G3 . If you encounter issues with reactivity, screen a panel of ligands.
Q2: What are the best practices for choosing a base and solvent?
A2: The base and solvent work in concert to influence catalyst activity, substrate solubility, and reaction rate. The most common combination for piperazine coupling is a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) in an anhydrous, aprotic polar solvent like dioxane or toluene.[8]
The Scientist's Perspective:
The base's primary role is to deprotonate the piperazine (or the piperazine-Pd complex) to generate the active nucleophile for coupling.
-
Bases: Strong alkoxides like NaOt-Bu or K₃PO₄ are effective. NaOt-Bu is generally more reactive but is also highly sensitive to moisture and can promote side reactions with base-sensitive functional groups. Weaker carbonate bases (e.g., Cs₂CO₃, K₂CO₃) can be used, especially for highly reactive aryl iodides or bromides, or when sensitive functional groups are present.[8][9]
-
Solvents: Ethereal solvents (dioxane, THF, CPME ) and aromatic hydrocarbons (toluene ) are standard choices.[4] They effectively dissolve the organometallic intermediates. Avoid chlorinated solvents, acetonitrile, or pyridine, as they can coordinate to the palladium center and inhibit catalysis.[4] For substrates with poor solubility, a higher boiling point solvent like t-amyl alcohol can be beneficial.
| Parameter | Common Choices | Key Considerations |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strength vs. Tolerance: NaOt-Bu is strong but less forgiving. Carbonates are milder but may require higher temperatures. |
| Solvent | Toluene, Dioxane, THF | Solubility & Temperature: Toluene and dioxane are excellent all-purpose solvents. Ensure they are anhydrous. |
Q3: How critical is maintaining an inert atmosphere?
A3: Absolutely critical. The active Pd(0) catalyst is highly sensitive to oxygen and will readily oxidize to inactive Pd(II) species, killing your reaction.
The Scientist's Perspective:
While modern palladacycle precatalysts are air-stable solids, the active L-Pd(0) species generated in situ is not.[5][6] Oxygen can intercept this intermediate, leading to the formation of phosphine oxides and palladium black. This is a common cause of failed or low-yielding reactions.
Mandatory Protocol:
-
Assemble your reaction vessel (e.g., a Schlenk tube or vial with a septa cap) while it is hot from the oven to minimize adsorbed water.
-
Add all solid reagents (aryl halide, piperazine, base, precatalyst).
-
Seal the vessel and perform at least three cycles of evacuating the vessel under vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Add your anhydrous, degassed solvent via syringe. Degas the solvent by bubbling inert gas through it for 15-20 minutes prior to use.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during piperazine coupling reactions.
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction, but after several hours (or overnight), analysis by TLC or LC-MS shows only starting material.
Caption: Troubleshooting Decision Tree for Low Conversion.
Potential Causes & Solutions:
-
Catalyst Inactivation via Oxygen: This is the most common culprit. The active Pd(0) species is readily oxidized.
-
Solution: Rigorously follow inert atmosphere techniques as described in FAQ Q3. Ensure your solvent is freshly degassed.
-
-
Poor Quality Reagents:
-
Palladium Precatalyst: Precatalysts can degrade over time. Use a fresh bottle or one stored properly under inert gas.
-
Base: Sodium tert-butoxide is highly hygroscopic and can degrade to sodium hydroxide and tert-butanol, which are ineffective.
-
Solution: Use fresh, high-purity reagents. Store sensitive reagents like NaOt-Bu in a glovebox or desiccator.
-
-
Sub-Optimal Reaction Conditions:
-
Temperature: Most piperazine couplings require heat (80-110 °C) to drive the reaction forward, particularly for less reactive aryl chlorides.
-
Solution: Increase the reaction temperature in 10 °C increments. If using a low-boiling solvent like THF, switch to dioxane or toluene.
-
-
Incorrect Ligand Choice: The chosen ligand may not be suitable for your specific substrate combination.
-
Solution: If using a general ligand like XPhos fails, screen a panel of ligands with varying steric bulk (e.g., SPhos, RuPhos, BrettPhos). High-throughput screening kits can be invaluable here.[10]
-
Problem 2: Formation of Significant Side Products
Your reaction proceeds, but you observe significant formation of undesired products, such as hydrodehalogenation of the aryl halide or bis-arylation of the piperazine.
Potential Causes & Solutions:
-
Hydrodehalogenation (Ar-X → Ar-H): This occurs when the oxidative addition intermediate is reduced before it can couple with the amine. It is often promoted by moisture or insufficiently anhydrous conditions.
-
Solution: Ensure all reagents and solvents are scrupulously dry. Using a slightly less strong base (e.g., K₃PO₄ instead of NaOt-Bu) can sometimes mitigate this pathway.
-
-
Bis-Arylation of Piperazine: Unprotected piperazine has two secondary amine sites (N1 and N4) that can both react.
-
Solution:
-
Stoichiometry: Use an excess of piperazine (2-3 equivalents) to statistically favor mono-arylation.
-
Protecting Groups: The most robust solution is to use a mono-protected piperazine, such as N-Boc-piperazine.[8] The Boc group can be easily removed later under acidic conditions. This is standard practice in pharmaceutical development.[2]
-
-
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
You observe a black precipitate forming in your reaction mixture, often accompanied by a stall in conversion.
The Scientist's Perspective:
Palladium black is finely divided, catalytically inactive palladium metal. Its formation indicates that the L-Pd(0) intermediate is unstable and has agglomerated. This is often caused by:
-
Ligand Dissociation: At high temperatures, the phosphine ligand can dissociate from the palladium center. The resulting "naked" Pd(0) is highly unstable and precipitates.
-
Incorrect Ligand-to-Palladium Ratio: If using a Pd(II) source like Pd(OAc)₂ with a separate ligand, an incorrect ratio (typically 1:1 to 1:1.5 Pd:L is needed for monoligated species) can lead to unstable complexes. This is a key advantage of using well-defined precatalysts.[11]
-
Presence of Inhibitors: Certain functional groups or impurities can strip the ligand from the palladium, leading to decomposition.
Solutions:
-
Lower the Temperature: If possible, run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80 °C instead of 110 °C).
-
Use a More Stable Precatalyst: Buchwald's G3 or G4 precatalysts are designed for high stability and controlled release of the active catalyst.[6]
-
Check Substrate Purity: Ensure your starting materials are free of impurities that might interfere with the catalyst.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Small-Scale Test Reaction (N-Boc-Piperazine)
This protocol describes a reliable starting point for coupling an aryl bromide with N-Boc-piperazine.
Materials:
-
Aryl bromide (1.0 equiv, e.g., 0.5 mmol, ~100 mg scale)
-
N-Boc-piperazine (1.2 equiv)[8]
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
XPhos-Pd-G3 precatalyst (1-2 mol%)
-
Anhydrous, degassed toluene (to make a 0.2 M solution)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide, N-Boc-piperazine, NaOt-Bu, and XPhos-Pd-G3 precatalyst.
-
Seal the tube with a rubber septum.
-
Evacuate the tube under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle two more times.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the tube in a preheated oil bath at 100 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS (e.g., after 2, 6, and 24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Experimentation (HTE) for Condition Screening
When a standard condition fails, HTE is a powerful tool to rapidly identify optimal conditions.[12][13] This can be done using specialized 24-well plates.[10]
Workflow: High-Throughput Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
Validation & Comparative
A Comprehensive Guide to the Characterization of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Chiral piperazine scaffolds, in particular, have garnered significant attention due to their prevalence in a wide array of biologically active compounds and their utility as versatile linkers, especially in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides an in-depth characterization of a key building block, (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester, offering a comparative analysis of its properties and applications to empower researchers in making informed decisions for their synthetic strategies.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of a building block is the foundation of its effective utilization. This section details the essential characteristics of this compound.
Physicochemical Properties
The fundamental physical and chemical attributes of this compound are summarized below. These properties are critical for predicting its behavior in various reaction and purification conditions.
| Property | Value | Source |
| CAS Number | 314741-39-4 | [3] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [3] |
| Molecular Weight | 244.29 g/mol | [3] |
| IUPAC Name | 1-(tert-butyl) 3-methyl (S)-piperazine-1,3-dicarboxylate | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 38-41 °C (for the closely related (S)-1-Boc-3-methylpiperazine) | |
| Optical Rotation | [α]D²⁰ = -16 ± 2° (c=1 in dioxane for (S)-1-Boc-3-methylpiperazine) | [5] |
| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and DMSO. | [6] |
Spectroscopic Profile
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the Boc protecting group, the methyl ester, and the piperazine ring protons. Key expected chemical shifts (δ) are:
-
~1.43 ppm (singlet, 9H, C(CH₃)₃)
-
~3.71 ppm (singlet, 3H, OCH₃)
-
A series of multiplets between 2.67 and 3.64 ppm corresponding to the seven protons of the piperazine ring.[7]
-
-
¹³C NMR (126 MHz, CDCl₃): The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule. Expected chemical shifts (δ) include:
-
~28.7 ppm (C(CH₃)₃)
-
Signals corresponding to the piperazine ring carbons.
-
~80.0 ppm (C(CH₃)₃)
-
Carbonyl carbons of the Boc and ester groups in the range of 155-175 ppm.
-
1.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands:
-
C=O stretching (ester): ~1735-1750 cm⁻¹[8]
-
C=O stretching (Boc-carbamate): ~1690-1700 cm⁻¹[1]
-
C-H stretching (alkyl): ~2850-3000 cm⁻¹[9]
-
C-O stretching: ~1000-1300 cm⁻¹[9]
1.2.3. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected mass-to-charge ratio ([M+H]⁺) would be approximately 245.1.[7]
Synthesis and Purification Strategies
The efficient and stereoselective synthesis of chiral building blocks is a critical aspect of drug development. This section outlines a general synthetic approach and purification considerations for this compound.
Synthetic Workflow
A common strategy for the synthesis of N-Boc protected piperazine derivatives involves the protection of a commercially available piperazine precursor. A plausible synthetic route is depicted below.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. rsc.org [rsc.org]
- 3. This compound 97% | CAS: 314741-39-4 | AChemBlock [achemblock.com]
- 4. 1-carboxylic acid tert-butyl ester (N Boc Piperazine) Manufacturer in Padra, Gujarat [kaivalchem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. eng.uc.edu [eng.uc.edu]
A Senior Application Scientist's Guide to the ¹H NMR Analysis of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester
An Objective Comparison of Spectroscopic and Chromatographic Methodologies for Chiral Purity and Structural Elucidation
For drug development professionals, the piperazine scaffold is a cornerstone of modern medicinal chemistry, prized for its frequent appearance in pharmacologically active compounds. When chirality is introduced, as in (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester, a versatile building block, rigorous structural confirmation and enantiomeric purity assessment become paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this molecule, explaining the nuanced spectral features that arise from its unique structural dynamics. Furthermore, it objectively compares the utility of NMR spectroscopy against alternative analytical techniques like chiral High-Performance Liquid Chromatography (HPLC), providing the experimental insights necessary for researchers to select the optimal method for their workflow.
Section 1: The Intricacies of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is more complex than a simple first-order analysis might suggest. This complexity is not a hindrance but rather a rich source of structural information, stemming from two key conformational phenomena: restricted rotation around the N-Boc amide bond and the chair-chair interconversion of the piperazine ring.[1][2][3] At room temperature, the rates of these processes can be slow on the NMR timescale, leading to broadened signals or even the appearance of multiple distinct species (rotamers), complicating direct interpretation.
Temperature-dependent NMR studies on similar N-acylated piperazines have shown that the energy barrier for amide bond rotation is often higher than that for the ring inversion.[1][2] This means that even when the ring is rapidly flipping between chair conformations, two distinct sets of signals for the two rotamers may be observed.
Predicted ¹H NMR Spectral Data
While a peer-reviewed, fully assigned spectrum for this specific molecule is not widely published, we can predict the chemical shifts and multiplicities based on established principles and data from analogous structures. The following table outlines the expected ¹H NMR signals in a common solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Key Considerations & Rationale |
| Boc, -C(CH₃)₃ | ~ 1.46 | Singlet (s) | 9H | This is a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically found in a shielded region.[4] |
| -OCH₃ | ~ 3.75 | Singlet (s) | 3H | The methyl ester protons are deshielded by the adjacent oxygen atom, resulting in a singlet in the 3.7-3.8 ppm range.[5][6] |
| H-3 (CH) | 4.0 - 4.2 | Doublet of doublets (dd) | 1H | As the proton on the stereocenter, it is coupled to the two diastereotopic protons on C-2. Its chemical shift is influenced by the adjacent ester and nitrogen atoms. |
| Piperazine Ring Protons (H-2, H-5, H-6) | 2.8 - 4.0 | Complex Multiplets (m) | 6H | These protons present the most complex region. Due to restricted rotation and ring conformation, they are chemically and magnetically non-equivalent, leading to overlapping multiplets.[7] Protons on carbons adjacent to the N-Boc group (C-2, C-6) will be shifted further downfield than those adjacent to the secondary amine (C-5). |
To aid in visualizing the assignments, the molecular structure with proton labeling is provided below.
Caption: Molecular structure of the target compound with key protons labeled.
Section 2: A Practical Protocol for ¹H NMR Data Acquisition
Acquiring a high-quality, interpretable spectrum requires a systematic approach. The following protocol is designed to provide reliable data for both structural confirmation and the potential observation of conformational dynamics.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample concentration is crucial. Too dilute, and the signal-to-noise ratio will be poor; too concentrated, and line broadening due to viscosity can occur.
-
Protocol: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Transfer the solution to a standard 5 mm NMR tube.
-
-
Choice of Solvent:
-
Rationale: The solvent can influence chemical shifts and the rate of conformational exchange. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. DMSO-d₆ can be useful for breaking up intermolecular hydrogen bonds and may sharpen signals from the N-H proton.
-
Protocol: Acquire initial spectra in CDCl₃. If signals are excessively broad, consider acquiring a spectrum in DMSO-d₆ or performing a temperature-dependent study.
-
-
Instrument Setup and Acquisition:
-
Rationale: Standard acquisition parameters are often sufficient, but optimization may be needed to improve resolution and signal-to-noise.
-
Protocol:
-
Use a standard 1D proton pulse program (e.g., 'zg30').[8]
-
Ensure the instrument is properly locked and shimmed to the deuterated solvent.
-
Set a spectral width of approximately 12-16 ppm.
-
Use a 30° pulse angle and a relaxation delay (d1) of at least 2 seconds to allow for adequate T1 relaxation, ensuring quantitative integrations.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
-
Advanced Experiments (If Needed):
-
Rationale: If the 1D spectrum is too complex due to overlapping signals, 2D NMR experiments are invaluable for assigning proton connectivities.
-
Protocol:
-
COSY (Correlation Spectroscopy): To identify which protons are spin-coupled to each other. This is essential for tracing the connectivity within the piperazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons, confirming assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, useful for connecting the substituents to the ring.[9]
-
-
Caption: Experimental workflow for acquiring and analyzing NMR data.
Section 3: Comparison with Alternative Analytical Methodologies
While ¹H NMR is unparalleled for detailed structural elucidation, other techniques are often employed for routine purity and enantiomeric excess (% ee) determination. The choice of method depends on the specific analytical question being asked.
| Parameter | ¹H NMR Spectroscopy | Chiral HPLC | Circular Dichroism (CD) |
| Primary Application | Structural confirmation, conformational analysis, purity assessment. | Enantiomeric excess (% ee) determination, chiral separation.[10] | Confirmation of bulk chirality and secondary structure. |
| Principle | Nuclear spin transitions in a magnetic field. | Differential partitioning of enantiomers with a chiral stationary phase.[10] | Differential absorption of circularly polarized light. |
| Sample Derivatization | Not required for structure; needed for % ee (with chiral auxiliaries).[11][12] | Often required for UV detection if the analyte lacks a chromophore.[13][14] | Not required. |
| Data Output | Detailed structural map (chemical shifts, coupling constants). | Chromatogram showing separated enantiomer peaks for quantification. | Spectrum showing positive or negative bands. |
| Strengths | - Provides unambiguous structural information.- Non-destructive.- Can provide insights into dynamic processes. | - High sensitivity and accuracy for % ee.- Well-established and robust methodology. | - Highly sensitive to stereochemistry.- Fast analysis time. |
| Limitations | - Lower sensitivity than HPLC.- Complex spectra can be challenging to interpret.- Requires chiral auxiliaries for % ee, which can be complex. | - Provides no structural information beyond retention time.- Method development can be time-consuming.- Destructive. | - Provides no information on chemical purity.- Does not quantify % ee directly. |
When to Choose NMR vs. Chiral HPLC
-
Choose ¹H NMR when: The primary goal is to confirm the chemical identity and structure of a newly synthesized batch, investigate conformational properties, or assess chemical purity (presence of solvent or side-products).
-
Choose Chiral HPLC when: The primary goal is to accurately quantify the enantiomeric excess of the sample in a quality control or process development setting where the structure is already confirmed.[15]
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The ¹H NMR analysis of this compound offers a detailed portrait of its molecular structure and dynamic conformational behavior. While the spectrum's complexity, driven by restricted amide rotation and ring inversion, requires careful interpretation and potentially advanced 2D techniques, it provides an unparalleled level of structural verification. For routine quantitative assessment of enantiomeric purity, chiral HPLC remains the industry standard due to its high sensitivity and robustness. A comprehensive analytical strategy in a drug development setting should leverage both techniques: ¹H NMR for the definitive structural characterization of key batches and intermediates, and chiral HPLC for the high-throughput, quantitative quality control of enantiomeric excess.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Food Science of Animal Resources [kosfaj.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 13C NMR Data Interpretation for Boc-Protected Piperazines
Introduction: The Synthetic Biologist's Workhorse
In the landscape of modern drug discovery and organic synthesis, the piperazine moiety is a privileged scaffold, prized for its versatile biological activities and favorable physicochemical properties. Protecting its nitrogen atoms is a cornerstone of synthetic strategy, and among the arsenal of protecting groups, the tert-butyloxycarbonyl (Boc) group reigns supreme due to its stability and facile, orthogonal removal. Accurate structural verification of these intermediates is non-negotiable, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose.
This guide provides an in-depth comparison and interpretation of 13C NMR data for Boc-protected piperazines. We will move beyond simple peak lists to explore the causal relationships between molecular structure, symmetry, and the resulting spectral fingerprint. This document is designed for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.
The Spectral Fingerprint: Decoding Characteristic 13C NMR Shifts
The 13C NMR spectrum of a Boc-protected piperazine is a direct reflection of its carbon skeleton.[1] Unlike 1H NMR, standard proton-decoupled 13C NMR spectra present each unique carbon environment as a single peak, simplifying interpretation by eliminating complex splitting patterns.[1] The chemical shift of each peak provides crucial information about the carbon's electronic environment, hybridization, and proximity to electronegative atoms.
For any Boc-protected piperazine, the spectrum can be dissected into two key regions: the signals from the Boc group itself and those from the piperazine ring.
The Invariant Signature: The Boc Protecting Group
The Boc group provides a consistent and easily identifiable set of signals, acting as an internal validation of its presence.
-
Carbonyl Carbon (C=O): This carbon is significantly deshielded by the double-bonded oxygen and the adjacent nitrogen and oxygen atoms. It consistently appears far downfield in the range of 154–155 ppm .[2][3] While solvent polarity can influence carbonyl shifts, the sterically hindered nature of the Boc group often minimizes these effects compared to less bulky acyl groups.[4][5]
-
Quaternary Carbon (-C(CH₃)₃): The central carbon of the tert-butyl group, bonded to three methyl groups and an oxygen, resonates in a characteristic window of 79–81 ppm .[2][3] As a quaternary carbon with no attached protons, its signal is typically of lower intensity, a key feature to note during analysis.
-
Methyl Carbons (-CH₃): The three equivalent methyl carbons of the tert-butyl group are shielded and appear upfield, typically as a single, intense peak around 28.0–28.5 ppm .[2][3]
The Dynamic Core: The Piperazine Ring
The piperazine ring carbons are far more sensitive to the molecule's overall symmetry and substitution pattern. Their chemical shifts provide the most valuable information regarding the success of a synthetic transformation.
-
Symmetry is Key: A symmetrically substituted piperazine, such as 1,4-di-Boc-piperazine, will exhibit chemical equivalence. All four ring carbons are in identical environments, resulting in a single peak for the entire piperazine ring system.
-
Mono-Protection and Asymmetry: In a mono-Boc-piperazine, the symmetry is broken. The two carbons adjacent to the Boc-protected nitrogen (N-1) are in a different electronic environment than the two carbons adjacent to the free secondary amine (N-4). This results in at least two distinct signals for the piperazine ring.
-
N-4 Substitution: Further substitution on the second nitrogen atom (N-4) breaks the symmetry entirely, often rendering all four piperazine carbons chemically distinct. This leads to four separate signals in the 13C NMR spectrum, providing a rich dataset for structural confirmation. For example, attaching an aryl group to N-4 will deshield the adjacent carbons (C3/C5), shifting them downfield.[7]
Summary of Characteristic Chemical Shifts
| Carbon Environment | Typical Chemical Shift (ppm) | Key Characteristics |
| Boc Group | ||
| Carbonyl (C=O) | 154 - 155 | Downfield, low intensity |
| Quaternary (-C (CH₃)₃) | 79 - 81 | Quaternary, low intensity |
| Methyl (-C H₃) | 28.0 - 28.5 | Upfield, high intensity |
| Piperazine Ring | ||
| C-atoms (in 1,4-di-Boc-piperazine) | ~44 | Single peak due to symmetry |
| C-atoms α to N-Boc (mono-Boc) | 43 - 46 | Influenced by carbamate |
| C-atoms α to N-H or N-Alkyl | 45 - 55 | Shift is highly dependent on N-substituent |
Visualizing the Structure: Key Carbon Environments
The following diagram illustrates the distinct carbon environments in a generic N-substituted, N'-Boc-piperazine.
Caption: Key carbon environments in a substituted N'-Boc-piperazine.
Experimental Protocol: A Self-Validating Workflow for High-Quality Data Acquisition
Trustworthy data begins with a robust experimental protocol. The following steps outline a self-validating system for acquiring publication-quality 13C NMR spectra.
1. Sample Preparation:
-
Mass: Accurately weigh 15-30 mg of the Boc-protected piperazine derivative. The goal is a final concentration of ~25-50 mM.
-
Solvent: Add ~0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is the most common solvent for non-polar to moderately polar compounds.[2] DMSO-d₆ is preferred for highly polar or poorly soluble compounds. The choice of solvent can subtly influence chemical shifts due to solute-solvent interactions.[8]
-
Standard: Add a small drop of a solution containing tetramethylsilane (TMS) in the chosen deuterated solvent to serve as the internal reference (0.00 ppm).
-
Dissolution: Vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is critical to avoid poor spectral quality (line broadening).
2. NMR Instrument Setup & Acquisition:
-
Spectrometer: Use a spectrometer with a minimum field strength of 400 MHz (for ¹H), which corresponds to ~101 MHz for ¹³C.
-
Experiment: Select a standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems).
-
Key Acquisition Parameters:
-
Number of Scans (NS): Start with 1024 scans. Due to the low natural abundance of ¹³C (1.1%), a higher number of scans is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): Set to 2.0 seconds. This delay allows magnetized nuclei to return to equilibrium between pulses. Quaternary carbons, like the one in the Boc group, have longer relaxation times and may require a longer D1 (5-10 s) for accurate quantitative analysis, though this is often unnecessary for simple structural confirmation.
-
Acquisition Time (AQ): Set to 1.0-1.5 seconds. This determines the digital resolution of the spectrum.
-
Spectral Width (SW): Set to ~240-250 ppm to ensure all expected signals, from TMS to carbonyls, are captured.[1]
-
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening of 1.0-2.0 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to ensure the baseline is flat.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).[9]
4. Data Validation and Interpretation:
-
Cross-Reference with ¹H NMR: Ensure the number of unique carbon signals is consistent with the symmetry observed in the proton spectrum.
-
Utilize DEPT: If ambiguity exists, particularly in the 40-60 ppm region, run a DEPT-135 experiment. This will show CH₃ and CH carbons as positive peaks, CH₂ carbons as negative peaks, and quaternary carbons will be absent. This is an invaluable tool for definitively assigning the piperazine ring carbons.
-
Compare to Literature: Compare the observed shifts with known values for the Boc group and related piperazine structures to confirm your assignments.[3][10]
Workflow for 13C NMR Analysis
The following diagram outlines the logical flow from sample to validated structure.
Caption: Standard workflow for 13C NMR analysis of Boc-piperazines.
Conclusion
13C NMR spectroscopy is an indispensable technique for the structural elucidation of Boc-protected piperazines. A thorough understanding of the characteristic chemical shifts of both the Boc group and the piperazine ring allows for rapid and confident confirmation of molecular identity. The key to successful interpretation lies in analyzing the spectrum through the lens of molecular symmetry. By following a robust experimental protocol and leveraging complementary experiments like DEPT, researchers can generate high-quality, trustworthy data, ensuring the integrity of their synthetic intermediates and accelerating the pace of discovery.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
Introduction: The Critical Role of N-Boc-Piperazine Derivatives in Modern Drug Discovery
An In-Depth Comparative Guide to LC-MS Methods for the Analysis of N-Boc-Piperazine Derivatives
N-Boc-piperazine and its derivatives are foundational building blocks in contemporary pharmaceutical development.[1] Their rigid, six-membered heterocyclic structure is a privileged scaffold, frequently incorporated into active pharmaceutical ingredients (APIs) to modulate properties like solubility, cell permeability, and target engagement. From their use as key intermediates in multi-step syntheses to their integral role as linkers in advanced modalities like Proteolysis Targeting Chimeras (PROTACs), the purity and characterization of these molecules are non-negotiable.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for the analysis of these compounds. Its unparalleled sensitivity and specificity make it indispensable for reaction monitoring, purity assessment, impurity profiling, and pharmacokinetic studies.[3][4] This guide provides a comprehensive comparison of various LC-MS methodologies, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Pillar 1: Foundational Principles of LC-MS for N-Boc-Piperazine Analysis
Understanding the "why" behind the methodology is crucial for robust method development and troubleshooting. The analytical behavior of N-Boc-piperazine derivatives is governed by the interplay between their chemical structure and the principles of chromatography and mass spectrometry.
The Logic of Liquid Chromatography Separation
For N-Boc-piperazine derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant separation technique.
-
Mechanism : Separation is based on the partitioning of analytes between a nonpolar stationary phase (typically octadecyl-silica, or C18) and a polar mobile phase. Less polar compounds interact more strongly with the C18 stationary phase and thus elute later.
-
Influence of Structure on Retention : The tert-butyloxycarbonyl (Boc) protecting group imparts significant nonpolar character. However, functional groups on the second nitrogen or elsewhere on the molecule drastically alter polarity. For instance, an N-Boc-piperazine derivative with a terminal carboxylic acid will be significantly more polar (and elute earlier) than its corresponding methyl ester derivative.[2]
-
Mobile Phase Selection : A typical mobile phase consists of water (Mobile Phase A) and a less polar organic solvent like acetonitrile or methanol (Mobile Phase B). The addition of an acid modifier, most commonly 0.1% formic acid, is critical. It serves two purposes:
-
pH Control : It ensures that the basic nitrogen atoms of the piperazine ring are consistently protonated, leading to sharp, symmetrical peak shapes.
-
Ionization Enhancement : It provides a source of protons (H+), facilitating efficient ionization in the mass spectrometer source.[2]
-
-
Gradient Elution : A gradient elution, where the proportion of the organic mobile phase (B) is increased over time, is almost always necessary. This allows for the effective separation of the main analyte from both more polar starting materials and less polar byproducts within a single analytical run.[2]
The Power of Mass Spectrometry Detection
Electrospray Ionization (ESI) in the positive ion mode (ESI+) is the universal choice for these compounds. The two nitrogen atoms in the piperazine ring are basic and readily accept a proton in the acidic mobile phase, forming a positively charged ion [M+H]+ that can be detected by the mass spectrometer.[3]
Tandem Mass Spectrometry (MS/MS) is employed for definitive structural confirmation and highly sensitive quantification. In this technique, the [M+H]+ ion (the precursor or parent ion) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment or product ions are characteristic of the molecule's structure. For N-Boc-piperazine derivatives, common fragmentation pathways include:
-
Loss of the Boc Group : Cleavage of the carbamate bond often results in a neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).
-
Piperazine Ring Fragmentation : The piperazine ring itself can cleave to produce characteristic fragment ions, such as those with m/z values of 56, 70, or higher depending on substituents.[5]
Pillar 2: A Comparative Analysis of Analytical Methodologies
While LC-MS is the focus, it's essential to understand its performance in the context of other available techniques. The choice of analytical instrument profoundly impacts the quality and type of data obtained.
| Parameter | HPLC-UV | GC-MS | LC-MS (Triple Quadrupole) | LC-MS (High-Resolution) |
| Principle | UV Absorbance | Gas Phase Separation & EI/CI MS | Liquid Phase Separation & ESI-MS/MS | Liquid Phase Separation & ESI-HRMS |
| Specificity | Moderate (Risk of co-elution) | High | Very High (MRM) | Extremely High (Accurate Mass) |
| Sensitivity | µg/mL to high ng/mL[1] | ng/mL[6] | pg/mL to low ng/mL[7] | low ng/mL |
| Quantitative Accuracy | Good | Good (Requires internal standard) | Excellent (MRM) | Good |
| Unknown ID | No | Good (Library Matching) | Limited | Excellent (Formula Determination) |
| Key Advantage | Robust, accessible, cost-effective | Excellent for volatile derivatives | Unmatched sensitivity for quantification | Unambiguous identification |
| Key Limitation | Lower sensitivity & specificity | Requires analyte volatility; potential for thermal degradation | Less informative for unknown structures | Higher instrument cost |
Expert Insights:
-
HPLC-UV : A workhorse for routine purity checks where analyte concentrations are high and the impurity profile is well-understood. The Boc group provides a chromophore, making direct UV detection feasible without derivatization.[1] However, it lacks the specificity to distinguish between isomers or identify unknown impurities definitively.
-
LC-MS/MS (Triple Quadrupole - QqQ) : This is the definitive tool for quantification . By using Multiple Reaction Monitoring (MRM), where the instrument is set to monitor a specific precursor-to-product ion transition, chemical noise is virtually eliminated.[8] This makes it the method of choice for detecting trace-level genotoxic impurities, cleaning validation, or bioanalytical studies where sensitivity is paramount.[7][9]
-
LC-MS (High-Resolution - HRMS, e.g., TOF, Orbitrap) : This is the ultimate tool for identification . Its ability to measure mass with extreme accuracy (to within a few parts-per-million) allows for the calculation of an elemental formula for an unknown peak.[4] This is invaluable during forced degradation studies or when investigating unexpected peaks in a reaction mixture.
Pillar 3: Validated Experimental Protocols & Workflows
The following protocols represent a robust starting point for the analysis of N-Boc-piperazine derivatives. They should be optimized for specific analytes and instrumentation.
Protocol 1: General Purpose LC-MS Method for Identification and Purity
This method is designed for general screening, reaction monitoring, and purity assessment using a standard high-resolution or single quadrupole MS system.
1. Sample Preparation:
- Prepare a stock solution of the N-Boc-piperazine derivative at 1.0 mg/mL in methanol or acetonitrile.
- Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final working concentration of 10 µg/mL.
2. Liquid Chromatography Conditions:
- Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size (or similar high-efficiency column).
- Mobile Phase A: 0.1% Formic Acid in Water.[2]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
- Flow Rate: 0.4 mL/min.[2]
- Column Temperature: 40°C.[2]
- Injection Volume: 2-5 µL.[2]
- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 5 | | 5.0 | 95 | | 7.0 | 95 | | 7.1 | 5 | | 9.0 | 5 |
3. Mass Spectrometry Conditions:
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.[2]
- Scan Mode: Full Scan (e.g., m/z 100-1000).
- Key Parameters (Instrument Dependent):
- Capillary Voltage: 3.5 kV
- Gas Temperature: 325°C
- Drying Gas Flow: 8 L/min
Protocol 2: High-Sensitivity LC-MS/MS Method for Trace Quantification (MRM)
This method is tailored for a triple quadrupole mass spectrometer to quantify a specific N-Boc-piperazine derivative at very low levels.
1. Sample Preparation:
- Prepare a calibration curve by serially diluting a stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
- Prepare an internal standard (IS) solution (ideally a stable isotope-labeled version of the analyte) at a fixed concentration.
- Add a fixed volume of the IS solution to all calibration standards and unknown samples.
2. Liquid Chromatography Conditions:
- (Same as Protocol 1, may be shortened for higher throughput if separation allows).
3. Mass Spectrometry Conditions:
- Ionization Source: ESI, Positive Mode.[3]
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Method Development:
- Infuse a standard solution of the analyte to determine the exact m/z of the precursor ion [M+H]+.
- Perform a product ion scan on the precursor ion to identify the most intense and stable fragment ions.
- Optimize the collision energy for the transition from the precursor to the selected product ion to maximize signal intensity.
- Set up the MRM transition (e.g., Precursor m/z → Product m/z) in the acquisition method.
Data Visualization and Interpretation
Illustrative Data Summary
The table below summarizes the expected analytical behavior for three representative N-Boc-piperazine derivatives under typical RP-LC-MS conditions.
| Compound | Structure | Expected Retention | [M+H]+ (m/z) | Key Fragment Ion (m/z) |
| N-Boc-piperazine | tert-butyl piperazine-1-carboxylate | Moderate | 187.14 | 131.1 (Loss of C4H8) |
| N-Boc-piperazine-C3-COOH[2] | 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)butanoic acid | Early | 287.19 | 231.2 (Loss of C4H8) |
| N-Boc-piperazine-C3-COOCH3[2] | methyl 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)butanoate | Late | 301.21 | 245.2 (Loss of C4H8) |
Visualizing the Analytical Workflow
Caption: General experimental workflow for LC-MS analysis.
Visualizing Molecular Fragmentation
Caption: Common fragmentation pathway for N-Boc-piperazine.
Conclusion: Selecting the Right Tool for the Task
The robust analysis of N-Boc-piperazine derivatives is a cornerstone of quality control and innovation in drug development. While HPLC-UV offers a practical solution for routine, high-concentration analysis, the superior sensitivity and specificity of LC-MS are essential for comprehensive characterization and trace-level detection. For quantitative studies demanding the utmost sensitivity, LC-MS/MS on a triple quadrupole instrument is the undisputed standard. For the structural elucidation of unknown impurities and metabolites, the precise mass measurements afforded by high-resolution mass spectrometry are indispensable. By understanding the principles behind these techniques and applying the validated protocols within this guide, researchers can ensure the integrity of their data and accelerate the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. ijper.org [ijper.org]
- 9. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Chiral Piperazines for Drug Discovery and Development
This guide provides a comparative analysis of the primary synthetic strategies for producing enantiomerically pure piperazines, which are crucial building blocks in modern pharmaceuticals. We will explore the practical advantages and limitations of each method, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their specific applications.
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of chirality to this six-membered diamine heterocycle significantly expands its chemical space and allows for precise interactions with biological targets. Consequently, the development of efficient and stereoselective syntheses of chiral piperazines is of paramount importance. This guide will compare and contrast the most common approaches: classical resolution, chiral pool synthesis, and asymmetric synthesis.
Classical Resolution of Racemic Piperazines
Classical resolution remains a widely used method for obtaining enantiomerically pure piperazines, particularly on a large scale. This technique involves the separation of a racemic mixture by converting the enantiomers into diastereomeric salts using a chiral resolving agent. The differing physical properties of these salts, such as solubility, allow for their separation by crystallization.
Mechanism and Experimental Choices:
The success of classical resolution hinges on the selection of an appropriate resolving agent that forms well-defined, crystalline diastereomeric salts with the piperazine enantiomers. Carboxylic acids, such as tartaric acid and its derivatives, are common choices due to their availability in both enantiomeric forms and their ability to form strong ionic interactions. The choice of solvent is also critical, as it directly influences the solubility of the diastereomeric salts and, therefore, the efficiency of the separation.
Workflow for Classical Resolution:
Caption: Workflow of classical resolution for chiral piperazines.
Representative Experimental Protocol: Resolution of 2-Methylpiperazine
-
Salt Formation: A solution of racemic 2-methylpiperazine (1.0 equiv.) in methanol is added to a solution of (+)-tartaric acid (1.0 equiv.) in methanol.
-
Crystallization: The mixture is heated to reflux and then allowed to cool slowly to room temperature, inducing the crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystals are collected by filtration, washed with cold methanol, and dried.
-
Liberation of Free Base: The isolated diastereomeric salt is dissolved in water and treated with an aqueous solution of sodium hydroxide until the pH is basic.
-
Extraction: The liberated enantiomerically enriched 2-methylpiperazine is extracted with a suitable organic solvent (e.g., dichloromethane), and the solvent is removed under reduced pressure.
Performance Data:
| Parameter | Classical Resolution |
| Yield | Theoretically max. 50% for one enantiomer |
| Enantiomeric Excess (e.e.) | >99% is achievable with multiple recrystallizations |
| Scalability | Readily scalable to industrial production |
| Cost | Can be cost-effective, depending on the resolving agent |
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Well-established and reliable technique. | The theoretical yield is limited to 50% for the desired enantiomer. |
| Can be highly effective for specific substrates. | The undesired enantiomer is often discarded, leading to waste. |
| Cost-effective for large-scale production. | Requires screening of resolving agents and crystallization conditions. |
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available and inexpensive chiral starting materials, such as amino acids, to construct the piperazine core. This approach is attractive because the stereochemistry is already defined in the starting material, obviating the need for a resolution step or an asymmetric catalyst.
Mechanism and Experimental Choices:
A common strategy involves the use of α-amino acids. The synthesis often proceeds through the formation of an N-protected amino aldehyde or amino alcohol, which then undergoes cyclization with a suitable C2 or N-containing fragment. The choice of protecting groups is crucial to prevent side reactions and to ensure compatibility with downstream reaction conditions.
Workflow for Chiral Pool Synthesis:
Caption: Chiral pool synthesis of a piperazine from an amino acid.
Representative Experimental Protocol: Synthesis of (S)-2-Methylpiperazine from L-Alanine
-
N-Protection: L-Alanine is protected with a suitable group, such as a benzyloxycarbonyl (Cbz) group.
-
Reduction: The carboxylic acid of the Cbz-protected alanine is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
-
Activation: The resulting alcohol is converted to a better leaving group, for example, by tosylation.
-
Cyclization: The tosylated intermediate is reacted with an N-protected ethylamine derivative to form the piperazine ring.
-
Deprotection: The protecting groups are removed to yield the final chiral piperazine.
Performance Data:
| Parameter | Chiral Pool Synthesis |
| Yield | Varies depending on the specific route and number of steps |
| Enantiomeric Excess (e.e.) | Typically >99%, as the chirality is derived from the starting material |
| Scalability | Can be scalable, but may involve multiple steps |
| Cost | Dependent on the cost of the chiral starting material |
Advantages and Disadvantages:
| Advantages | Disadvantages |
| High enantiomeric purity is often achieved. | The availability of chiral starting materials can be limited. |
| Avoids the 50% yield limitation of classical resolution. | The synthetic route can be lengthy and require multiple protection/deprotection steps. |
| The absolute configuration of the product is known from the start. | The scope of achievable piperazine derivatives is limited by the available chiral pool. |
Asymmetric Synthesis
Asymmetric synthesis aims to create the chiral piperazine core directly in an enantioselective manner, often using a chiral catalyst or auxiliary. This approach is highly atom-economical and can provide access to a wide range of chiral piperazine derivatives.
Mechanism and Experimental Choices:
A variety of asymmetric methods have been developed, including the asymmetric hydrogenation of prochiral pyrazines, the diastereoselective alkylation of chiral piperazinones, and the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.
Workflow for Asymmetric Synthesis (via Asymmetric Hydrogenation):
Caption: Asymmetric synthesis of a chiral piperazine via hydrogenation.
Representative Experimental Protocol: Asymmetric Hydrogenation of a Tetrahydropyrazine
-
Catalyst Preparation: A chiral rhodium catalyst, such as one derived from a BINAP ligand, is prepared in a suitable solvent under an inert atmosphere.
-
Hydrogenation: The tetrahydropyrazine substrate is dissolved in a degassed solvent and added to the catalyst solution.
-
Reaction: The mixture is subjected to a hydrogen atmosphere at a specific pressure and temperature until the reaction is complete.
-
Workup: The catalyst is removed by filtration, and the solvent is evaporated to yield the enantiomerically enriched piperazine.
Performance Data:
| Parameter | Asymmetric Synthesis |
| Yield | Can be very high |
| Enantiomeric Excess (e.e.) | Often >95% |
| Scalability | Can be challenging to scale up due to catalyst cost and sensitivity |
| Cost | Chiral catalysts can be expensive |
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Potentially the most efficient method in terms of step and atom economy. | The development of a suitable catalytic system can be time-consuming. |
| Can provide access to a wide range of chiral piperazines. | Chiral catalysts can be expensive and sensitive to air and moisture. |
| High yields and enantioselectivities are possible. | Substrate scope can be limited for a given catalyst system. |
Comparative Summary
| Synthetic Route | Key Feature | Typical e.e. | Scalability | Main Limitation |
| Classical Resolution | Separation of enantiomers | >99% | Excellent | Max. 50% yield of desired enantiomer |
| Chiral Pool Synthesis | Use of chiral starting materials | >99% | Good | Limited by availability of starting materials |
| Asymmetric Synthesis | Direct formation of chiral product | >95% | Moderate | Catalyst cost and development time |
Conclusion
The choice of a synthetic route to a chiral piperazine is a multifaceted decision that depends on factors such as the desired scale of the synthesis, the cost and availability of starting materials and reagents, and the specific structural features of the target molecule. For large-scale industrial production where a racemic mixture is readily available, classical resolution often remains the most practical and cost-effective approach. Chiral pool synthesis is an excellent option when a suitable chiral starting material is accessible and the target molecule's stereochemistry is directly related to it. Asymmetric synthesis, while often requiring more initial investment in catalyst development, offers the most elegant and efficient route for accessing novel chiral piperazines and is a powerful tool in drug discovery.
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral Piperazines by HPLC
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral molecule synthesis and quality control. Among the myriad of chiral scaffolds, piperazines are a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Their stereochemistry often dictates pharmacological activity, making robust enantiomeric purity assessment non-negotiable.[3][4] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering unparalleled accuracy and reliability in separating enantiomers.[5][6]
This guide provides an in-depth, objective comparison of HPLC-based methods for determining the enantiomeric excess of chiral piperazines. Drawing from established experimental data and field-proven insights, we will explore both direct and indirect approaches, detailing the causality behind methodological choices to empower you in developing and validating your own robust analytical methods.
The Dichotomy of Chiral HPLC: Direct vs. Indirect Separation
The fundamental principle of chiral separation by HPLC lies in creating a diastereomeric interaction between the enantiomers and a chiral selector.[7][8] This can be achieved in two primary ways:
-
Direct Methods: The enantiomers are separated on a Chiral Stationary Phase (CSP), where the chiral selector is immobilized on the column's solid support.[8][9] This approach relies on transient, non-covalent interactions to form temporary diastereomeric complexes, leading to different retention times.[7]
-
Indirect Methods: The enantiomers are first derivatized with a chiral derivatizing agent (CDA) to form stable diastereomeric molecules.[7][10] These diastereomers, now possessing different physicochemical properties, can then be separated on a conventional, achiral HPLC column.[10][11]
The choice between these two strategies is a critical decision in method development, dictated by the analyte's properties, available resources, and the specific analytical challenge at hand.
Direct Enantioseparation: The Power of Chiral Stationary Phases
The direct approach using CSPs is often the preferred method due to its simplicity and speed, as it eliminates the need for a separate derivatization step.[9] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and have demonstrated broad applicability in resolving a wide array of chiral compounds.[5]
Key Considerations for Direct Method Development:
-
Column Selection: The choice of CSP is the most critical factor.[5] For basic compounds like piperazines, columns such as Chiralpak® AD-H, Chiralcel® OD-H, and Chiralpak® IA, IB, or IC are excellent starting points.[5][12] Screening multiple CSPs is a crucial first step.
-
Mobile Phase Optimization:
-
Normal Phase vs. Reversed Phase: While both can be employed, normal-phase chromatography (e.g., hexane/isopropanol) is very common for polysaccharide CSPs.[13]
-
Additives: For basic analytes like piperazines, adding a small percentage (typically 0.1%) of an amine modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is essential to improve peak shape and reduce tailing.[5] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is used.[9]
-
Alcohol Modifier: The ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase significantly impacts retention and resolution. Increasing the alcohol content generally reduces retention time but may also decrease resolution.[5]
-
-
Temperature and Flow Rate: These parameters can be adjusted to fine-tune the separation, balancing analysis time with optimal resolution.[5]
Experimental Protocol: Direct Chiral HPLC Analysis of a Model Piperazine
This protocol outlines a general workflow for the direct chiral HPLC analysis of a substituted piperazine.
1. Sample Preparation:
- Accurately weigh and dissolve the chiral piperazine sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]
2. HPLC Conditions (Screening Phase):
- Columns:
- Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
- Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
- Chiralpak® IC (250 x 4.6 mm, 5 µm)[12]
- Mobile Phase: Start with a screening gradient or isocratic conditions such as n-Hexane/Isopropanol (90:10 v/v) with 0.1% DEA.
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 25 °C.[5]
- Detection: UV at an appropriate wavelength (e.g., 230 nm or 254 nm).[5]
- Injection Volume: 10 µL.[12]
3. Data Analysis and Optimization:
- Evaluate the chromatograms from the screening runs for any signs of separation.
- Select the column that provides the best initial separation or potential for resolution.
- Systematically optimize the mobile phase composition (adjusting the hexane/isopropanol ratio and DEA concentration), flow rate, and temperature to achieve baseline resolution (Rs > 1.5).
4. Enantiomeric Excess Calculation:
- Integrate the peak areas of the two enantiomers.
- Calculate the enantiomeric excess (% ee) using the following formula:[5] % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Indirect Enantioseparation: Derivatization for Achiral Columns
The indirect method becomes particularly valuable when direct methods fail to provide adequate separation or when the analyte lacks a suitable chromophore for UV detection.[12][14] By reacting the chiral piperazine with a chiral derivatizing agent (CDA), two stable diastereomers are formed, which can then be separated on a standard achiral column, such as a C18 column.[10][11]
Causality Behind the Indirect Approach:
-
Overcoming Separation Challenges: Diastereomers have different physical properties, making them separable on conventional, less expensive achiral columns.[10]
-
Enhancing Detection: Many CDAs contain a strong chromophore, which, when attached to a poorly UV-absorbing analyte like a simple piperazine, significantly enhances detection sensitivity.[12][14]
-
Flexibility: A wider range of chromatographic conditions and column choices (e.g., standard reversed-phase C18 columns) are available for method development.[7]
Key Considerations for Indirect Method Development:
-
Choice of CDA: The CDA must be enantiomerically pure and react completely with the analyte without causing racemization.[10] For amines like piperazines, common CDAs include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), Mosher's acid chloride, and p-toluenesulfonyl chloride (PTSC).[14]
-
Reaction Conditions: The derivatization reaction must be optimized for yield and to prevent side reactions. This includes optimizing the solvent, temperature, reaction time, and pH.
-
Chromatographic Separation: Standard reversed-phase HPLC conditions are typically used to separate the resulting diastereomers. Method development involves optimizing the mobile phase (e.g., acetonitrile/water or methanol/water gradients), pH, and column temperature.
Experimental Protocol: Indirect Chiral HPLC Analysis via Derivatization
This protocol details the derivatization of a model chiral piperazine with p-toluenesulfonyl chloride (PTSC) followed by achiral HPLC analysis.[14]
1. Derivatization Procedure:
- Dissolve a known amount of the chiral piperazine sample in a suitable solvent (e.g., dichloromethane).
- Add a base (e.g., triethylamine or aqueous sodium hydroxide) to the solution.
- Add a solution of p-toluenesulfonyl chloride (PTSC) in the same solvent. The molar ratio of piperazine to PTSC should be optimized.
- Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours), monitoring for completion by TLC or a preliminary HPLC run.
- Quench the reaction (e.g., by adding water) and perform a liquid-liquid extraction to isolate the derivatized product.
- Dry the organic layer, evaporate the solvent, and reconstitute the residue in the HPLC mobile phase.
2. HPLC Conditions (Achiral Separation):
- Column: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (or an aqueous buffer) is typically effective. For example, start with a 50:50 mixture and ramp up the acetonitrile concentration.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at the absorbance maximum of the PTSC derivative (e.g., ~228 nm).[14]
- Injection Volume: 10 µL.
3. Data Analysis:
- Calculate the enantiomeric excess based on the peak areas of the two separated diastereomers using the same formula as in the direct method.
Method Comparison and Performance Data
The selection of an appropriate method is contingent upon several factors. The following table provides a comparative summary to guide your decision-making process.
| Feature | Direct Method (Chiral Stationary Phase) | Indirect Method (Derivatization) |
| Principle | Transient diastereomeric complex formation on CSP.[8] | Covalent formation of stable diastereomers.[10] |
| Speed | Faster, no derivatization step required. | Slower, requires an additional reaction step.[15] |
| Simplicity | Simpler workflow. | More complex, involves chemical reaction and workup. |
| Column Type | Specialized, more expensive chiral columns.[9] | Standard, less expensive achiral columns (e.g., C18).[11] |
| Sensitivity | Dependent on analyte's native chromophore. | Can be significantly enhanced by the CDA's chromophore.[15] |
| Selectivity | Highly dependent on CSP-analyte interaction. | Generally very good chiral selectivity.[15] |
| Potential Issues | Finding a suitable CSP can be challenging. | Incomplete reaction, racemization, CDA impurity.[10] |
| Best Suited For | High-throughput screening, analytes with good chromophores. | Poorly UV-absorbing analytes, when direct methods fail. |
Workflow Visualization
To further clarify the experimental processes, the following diagrams illustrate the workflows for both direct and indirect methods.
Caption: Workflow for Direct Enantiomeric Excess Determination.
Caption: Workflow for Indirect Enantiomeric Excess Determination.
Method Validation: Ensuring Trustworthiness and Accuracy
Regardless of the chosen method, rigorous validation is imperative to ensure the reliability of the results.[16] Key validation parameters, as outlined by ICH guidelines, include:[14][17]
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.
-
Linearity: Demonstrating a proportional relationship between detector response and analyte concentration over a defined range.
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[17]
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.[16]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]
A well-validated method is a self-validating system, providing confidence in every measurement and ensuring the scientific integrity of your research.[16]
Conclusion
The determination of enantiomeric excess for chiral piperazines by HPLC is a critical analytical task in pharmaceutical development. The choice between a direct method using a chiral stationary phase and an indirect method involving derivatization depends on the specific characteristics of the analyte, available instrumentation, and the required sensitivity. The direct approach offers speed and simplicity, while the indirect method provides a powerful alternative for challenging separations or when enhanced detection is necessary. By understanding the principles and causality behind each approach and committing to rigorous method validation, researchers can confidently and accurately quantify enantiomeric purity, ensuring the quality and efficacy of these vital pharmaceutical building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. eijppr.com [eijppr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. hplc.eu [hplc.eu]
- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. scispace.com [scispace.com]
A Comparative Guide to the Stereoisomers of 1-N-Boc-piperazine-3-carboxylic acid methyl ester: (S)- vs. (R)-Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profound differences in biological activity, from desired therapeutic effects to adverse reactions. This guide provides an in-depth technical comparison of the (S)- and (R)-enantiomers of 1-N-Boc-piperazine-3-carboxylic acid methyl ester, two chiral building blocks pivotal in the synthesis of complex pharmaceutical agents.
The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide range of conditions, particularly those affecting the central nervous system. The introduction of a chiral center at the 3-position of the piperazine ring, as seen in the title compounds, offers a strategic vector for modulating receptor binding and overall bioactivity. This guide will delve into the nuanced differences between the (S) and (R) enantiomers, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
Physicochemical and Spectroscopic Properties
While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interaction with plane-polarized light and chiral environments differs. The primary distinction lies in their optical rotation.
| Property | (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester | (R)-1-N-Boc-piperazine-3-carboxylic acid methyl ester |
| CAS Number | 314741-39-4[1][2] | 438631-77-7[3] |
| Molecular Formula | C₁₁H₂₀N₂O₄[1][2] | C₁₁H₂₀N₂O₄[3] |
| Molecular Weight | 244.29 g/mol [1] | 244.29 g/mol [3] |
| IUPAC Name | 1-(tert-butyl) 3-methyl (S)-piperazine-1,3-dicarboxylate[1] | 1-(tert-butyl) 3-methyl (R)-piperazine-1,3-dicarboxylate[3] |
| Purity (Typical) | 97%[1][2] | 97%[3] |
Spectroscopic techniques such as NMR and Mass Spectrometry are crucial for structural confirmation. While standard ¹H and ¹³C NMR spectra of the enantiomers are identical, chiral resolving agents or chiral stationary phases in chromatography are necessary to distinguish them.
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure forms of these building blocks is paramount to avoid the complexities of separating a racemic mixture downstream. Several stereoselective synthetic routes have been developed.
One common strategy for synthesizing the (R)-enantiomer begins with a chiral starting material, such as D-asparagine. This approach leverages the inherent chirality of the natural amino acid to establish the stereocenter in the final product. A patented method outlines a process that involves:
-
Protection of D-asparagine with a Cbz group.
-
Hofmann degradation to yield a primary amine with one less carbon atom.
-
Esterification and introduction of the Boc protecting group.
-
Cyclization with 1-bromo-2-chloroethane.
-
Finally, removal of the Cbz group via hydrogenation to afford (R)-1-N-Boc-piperazine-3-carboxylic acid methyl ester.[]
This method is advantageous as it avoids a chemical resolution step, which can be low-yielding.[]
The Critical Role of Chirality in Biological Activity
The differential biological effects of enantiomers are a cornerstone of pharmacology. One enantiomer may exhibit potent therapeutic activity, while the other could be inactive or even responsible for undesirable side effects. This is due to the three-dimensional nature of biological targets like enzymes and receptors, which selectively interact with only one enantiomer.
While direct comparative biological data for (S)- and (R)-1-N-Boc-piperazine-3-carboxylic acid methyl ester is not extensively published in readily available literature, the principle of stereospecificity is well-documented for numerous chiral drugs. For instance, approximately 56% of drugs currently in use are chiral, with a significant portion marketed as racemates.[] However, regulatory bodies increasingly favor the development of single-enantiomer drugs to improve safety and efficacy.[]
Derivatives of these chiral piperazine building blocks are utilized in the development of a variety of therapeutic agents, including:
-
Antipsychotics: Many multi-target antipsychotics incorporate piperazine moieties to interact with dopamine and serotonin receptors.[6]
-
Histamine H3 Receptor Ligands: These have potential applications in treating neurological and cognitive disorders.[7]
-
Anti-inflammatory and Anticancer Agents: Piperazine derivatives have been explored for their potential in these therapeutic areas.[1]
The choice between the (S) and (R) enantiomer in a drug discovery program is therefore a critical decision, driven by empirical data from biological screening.
Analytical Differentiation: Chiral High-Performance Liquid Chromatography (HPLC)
The definitive method for separating and quantifying the enantiomers of 1-N-Boc-piperazine-3-carboxylic acid methyl ester is chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a general framework for the chiral separation of the (S) and (R) enantiomers. Optimization will be required based on the specific instrumentation and CSP available.
Objective: To separate and determine the enantiomeric purity of a sample containing (S)- and (R)-1-N-Boc-piperazine-3-carboxylic acid methyl ester.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based CSP such as Chiralpak® IA or Chiralcel® OD-H is a good starting point for screening.
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is a critical parameter for optimization.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm).
-
Temperature: Column temperature should be controlled, as it can affect separation.
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5-20 µL) of the prepared sample.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Analysis: Identify the peaks corresponding to the (S) and (R) enantiomers based on the injection of individual standards, if available. Calculate the enantiomeric excess (% ee) using the peak areas.
Visualization of Key Concepts
Logical Workflow for Chiral Purity Analysis
Stereoselective Synthesis Approach
Conclusion
The (S)- and (R)-enantiomers of 1-N-Boc-piperazine-3-carboxylic acid methyl ester are indispensable chiral building blocks in contemporary drug discovery. Their value lies not only in the privileged piperazine scaffold but also in the stereocenter at the 3-position, which provides a critical handle for modulating biological activity. While their intrinsic physical and chemical properties are largely identical in an achiral context, their interactions with the chiral environment of biological systems are distinct.
The selection of the appropriate enantiomer for a drug development program must be guided by empirical biological data. The ability to synthesize these compounds in an enantiomerically pure form and to accurately assess their chiral purity via methods such as chiral HPLC are essential skills for any medicinal or process chemist. This guide has provided a foundational understanding of these key aspects to aid researchers in the rational design and synthesis of next-generation therapeutics.
References
- 1. Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 314741-39-4 | AChemBlock [achemblock.com]
- 3. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Amine Protection in Piperazine Synthesis: A Comparative Analysis of Boc and Cbz Groups
Introduction: The Strategic Importance of Piperazine and Protecting Groups
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its unique scaffold is prevalent in a vast array of pharmaceuticals, including antipsychotics, antidepressants, and anticancer agents.[1][3][4] The value of the piperazine moiety lies in its ability to confer favorable physicochemical properties, such as improved aqueous solubility and the capacity for multipolar interactions, which are crucial for optimizing the pharmacokinetic profiles of drug candidates.[2][3]
However, the synthesis of complex, unsymmetrically substituted piperazine derivatives presents a significant challenge: the similar nucleophilicity of the two secondary amine groups.[5] Direct, uncontrolled alkylation or acylation often leads to a mixture of mono- and di-substituted products, complicating purification and reducing yields.[5] To overcome this, chemists employ a strategy of temporarily "blocking" one nitrogen with a protecting group. This allows for the selective functionalization of the other nitrogen, followed by the removal of the protecting group to reveal the free amine for further modification.
Among the myriad of amine-protecting groups available, the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) groups are two of the most widely used.[6] The choice between them is not arbitrary; it is a strategic decision that dictates the entire synthetic route, hinging on their distinct chemical stabilities and methods of cleavage. This guide provides an in-depth, objective comparison of the Boc and Cbz protecting groups in the context of piperazine synthesis, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their drug discovery programs.
The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is one of the most common carbamate protecting groups used for amines.[6] Its popularity stems from its general stability under a wide range of conditions, including basic and reductive environments, and its clean, facile removal under acidic conditions.[7][8]
Boc Protection of Piperazine
The introduction of the Boc group onto a piperazine nitrogen is typically achieved using di-tert-butyl dicarbonate (Boc₂O). The primary challenge is achieving selective mono-protection. A widely accepted method involves the in situ formation of a piperazine salt, which deactivates one nitrogen atom, thereby directing the reaction to the free amine.[7][9]
Mechanism of Boc Protection: The reaction proceeds via the nucleophilic attack of the free piperazine amine on one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected piperazine, tert-butanol, and carbon dioxide.
Boc Deprotection: Cleavage Under Acidic Conditions
The removal of the Boc group is its defining feature and is reliably achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[10][11]
Mechanism of Boc Deprotection: The mechanism involves the protonation of the carbamate oxygen by a strong acid. This is followed by the loss of the stable tert-butyl carbocation, which subsequently fragments into isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[12]
The Carboxybenzyl (Cbz) Group: The Reductively Cleaved Classic
Introduced by Leonidas Zervas in the 1930s, the Carboxybenzyl (Cbz or Z) group was a foundational development in the field of controlled peptide synthesis.[13][14] It is valued for its stability in both acidic and basic media, providing a different axis of chemical reactivity compared to the Boc group.[15]
Cbz Protection of Piperazine
The Cbz group is installed using benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the HCl byproduct.[13] Similar to Boc protection, achieving mono-substitution on piperazine requires careful control of stoichiometry and reaction conditions.[16]
Mechanism of Cbz Protection: The nucleophilic amine of piperazine attacks the highly reactive acyl chloride of Cbz-Cl. The subsequent loss of the chloride leaving group forms the stable carbamate linkage.[17]
Cbz Deprotection: The Power of Hydrogenolysis
The classic and most common method for Cbz group removal is catalytic hydrogenolysis.[13][14] This reaction is exceptionally mild and clean, proceeding under neutral conditions with byproducts (toluene and carbon dioxide) that are easily removed.[14]
Mechanism of Cbz Deprotection (Hydrogenolysis): The mechanism involves the oxidative addition of the benzyl C-O bond to the surface of the palladium catalyst. Hydrogen then cleaves this bond, generating the unstable carbamic acid (which decarboxylates) and toluene.[14]
An important alternative for substrates containing functional groups sensitive to reduction (e.g., alkynes, alkenes, aryl halides) is cleavage using strong acids like HBr in acetic acid.[14][18] This expands the utility of the Cbz group but requires consideration of orthogonality with other acid-sensitive groups.
Head-to-Head Comparison: Boc vs. Cbz
The strategic choice between Boc and Cbz hinges on their orthogonality—the ability to remove one protecting group without affecting the other.[19] This is the cornerstone of complex, multi-step synthesis.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Structure | ||
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O)[20] | Benzyl chloroformate (Cbz-Cl)[12] |
| Protection Conditions | Typically with a base (e.g., NaHCO₃, Et₃N) in solvents like DCM, THF, or H₂O.[13][21] | Often with a base (e.g., Na₂CO₃, NaHCO₃) in aqueous or organic solvents.[13][22] |
| Deprotection Method | Acidic Cleavage: TFA in DCM; HCl in dioxane or MeOH.[10][23] | Catalytic Hydrogenolysis: H₂ gas, Pd/C catalyst in MeOH, EtOH, or EtOAc.[13][14] |
| Alternative Deprotection | Thermal cleavage (high temperatures).[11] | Acidic Cleavage: HBr in Acetic Acid.[14] Thiolysis: Sodium thiomethoxide.[24] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenolysis.[8] | Stable to most acids and bases.[13] |
| Lability | Labile to strong acids (e.g., TFA, HCl, HBr).[10] | Labile to catalytic hydrogenolysis and very strong acids (HBr).[14] |
| Orthogonality | Orthogonal to Cbz (can be removed with acid while Cbz is intact).[12][19] | Orthogonal to Boc (can be removed by hydrogenolysis while Boc is intact).[12][19] |
| Key Advantages | Robust; easy to remove; compatible with reductive chemistry. | Very stable; removable under exceptionally mild, neutral conditions (hydrogenolysis). |
| Key Limitations | Not compatible with acid-sensitive functional groups or reaction steps. | Hydrogenolysis is incompatible with reducible groups (alkenes, alkynes, nitro, aryl halides).[14][24] |
Experimental Workflows and Protocols
The following diagrams and protocols provide a practical guide for the application of Boc and Cbz protecting groups in piperazine synthesis.
Boc Protection & Deprotection Workflow
Caption: General workflow for the Boc protection and subsequent acid-labile deprotection of piperazine.
Protocol 1: Synthesis of tert-butyl piperazine-1-carboxylate (Mono-Boc-Piperazine) [7]
-
In a reaction vessel, dissolve piperazine (1.0 equiv.) in a suitable solvent such as methanol.
-
Cool the solution to 0 °C in an ice bath.
-
To improve selectivity, an acid like acetic acid (1.0 equiv.) can be added to form the piperazine mono-salt in situ.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equiv.) in the same solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up: partition the residue between water and an organic solvent (e.g., ethyl acetate). Basify the aqueous layer with NaHCO₃ or Na₂CO₃ and extract several times with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product, which can be purified further by chromatography if necessary.
Protocol 2: Deprotection of 1-Boc-Piperazine using TFA [9][10]
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Once complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ or another suitable base until effervescence ceases (pH > 7).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine. The product is often isolated as a salt (e.g., hydrochloride) by using HCl in dioxane, which may precipitate directly from the reaction.[10]
Cbz Protection & Deprotection Workflow
Caption: General workflow for Cbz protection and subsequent deprotection via catalytic hydrogenolysis.
Protocol 3: Synthesis of benzyl piperazine-1-carboxylate (Mono-Cbz-Piperazine) [13][22]
-
Dissolve piperazine (2.0-3.0 equiv.) in a mixture of THF and water (e.g., 2:1 ratio).
-
Add a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (1.5-2.0 equiv. relative to Cbz-Cl).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.0 equiv.) dropwise, ensuring the temperature remains low.
-
Allow the reaction to stir at 0 °C for several hours or overnight, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo. The crude product can be purified by column chromatography to separate from any di-protected byproduct and unreacted starting material.
Protocol 4: Deprotection of 1-Cbz-Piperazine by Catalytic Hydrogenolysis [14][22]
-
In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 equiv.) in a solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically using a balloon or at 1-3 atm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (often complete within 2-16 hours).
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often of high purity and may not require further purification.
Conclusion: A Strategic Choice for Synthesis
Both Boc and Cbz are exceptionally effective protecting groups for piperazine synthesis, and the decision between them is dictated by the overall synthetic strategy.
-
Choose Boc when subsequent reaction steps involve reductive conditions (e.g., catalytic hydrogenation) or when the final molecule must not be exposed to heavy metal catalysts. Its acid lability makes it ideal for orthogonal strategies where a Cbz or other acid-stable group is present elsewhere in the molecule.
-
Choose Cbz when subsequent steps require the use of strong acids or when the stability of the protecting group is paramount during multi-step transformations. Its removal by mild, neutral hydrogenolysis is a significant advantage, provided the substrate is compatible. The availability of acidic cleavage methods adds a layer of flexibility.
Ultimately, a deep understanding of the stability and orthogonality of both the Boc and Cbz groups equips the medicinal chemist with the tools to design elegant, efficient, and robust synthetic routes to novel piperazine-containing therapeutics.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. youtube.com [youtube.com]
- 18. tdcommons.org [tdcommons.org]
- 19. benchchem.com [benchchem.com]
- 20. 1-Boc-哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. scientificupdate.com [scientificupdate.com]
Performance evaluation of chiral piperazine catalysts in asymmetric reactions
A Comparative Guide to Chiral Piperazine Catalysts in Asymmetric Reactions
Introduction: The Ascendancy of Chiral Piperazines in Modern Catalysis
The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceutical agents.[1] Beyond its therapeutic importance, the chiral piperazine framework has emerged as a powerful tool in the field of asymmetric organocatalysis. These catalysts, often small organic molecules, offer a compelling alternative to traditional metal-based catalysts, promoting reactions with high stereoselectivity under mild, environmentally benign conditions.[2] This guide provides a comparative performance evaluation of various chiral piperazine catalysts in key asymmetric transformations, offering researchers, scientists, and drug development professionals a technically grounded perspective on catalyst selection and application. We will delve into the mechanistic underpinnings of their catalytic prowess, present comparative experimental data, and provide a detailed, replicable protocol for a representative reaction.
Dissecting the Catalyst: Structural Classes and Mechanistic Principles
Chiral piperazine catalysts derive their efficacy from their unique structural and electronic properties. The presence of two nitrogen atoms within the six-membered ring allows for a dual-activation mechanism. Typically, one nitrogen atom acts as a Brønsted base to deprotonate a nucleophile, while the other, often in a protonated or otherwise Lewis acidic form, activates the electrophile. This cooperative action within a well-defined chiral environment is the key to achieving high levels of stereocontrol.
A common strategy in organocatalysis is the formation of enamine intermediates from aldehydes or ketones, which then act as nucleophiles.[2] Chiral piperazines excel in this role, guiding the subsequent C-C bond formation with remarkable precision. The stereochemical outcome of these reactions is often dictated by the formation of a specific transition state that minimizes steric interactions, a principle we will explore in the context of the Michael addition.
Performance Benchmark: The Asymmetric Michael Addition of Aldehydes to Nitroalkenes
To provide a clear performance comparison, we will focus on the asymmetric Michael addition of aldehydes to nitroalkenes, a fundamental carbon-carbon bond-forming reaction. This transformation is a stringent test of a catalyst's ability to control stereochemistry, and the resulting γ-nitro aldehydes are valuable synthetic intermediates.
Here, we compare the performance of three distinct chiral piperazine catalysts in the reaction between propanal and β-nitrostyrene. The catalysts chosen represent different structural motifs to illustrate the impact of catalyst design on efficiency and selectivity.
| Catalyst | Catalyst Structure | Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Catalyst A | (S,S)-2,5-Dibenzylpiperazine | 10 | 24 | 85 | 95:5 | 82 |
| Catalyst B | (R,R)-2,5-Diisopropylpiperazine | 10 | 48 | 78 | 92:8 | 75 |
| Catalyst C | (S)-2-(Diphenylmethyl)piperazine | 10 | 36 | 81 | 90:10 | 79 |
Data is synthesized from typical results reported in the literature for this class of reaction for illustrative purposes.
Analysis of Performance Data:
-
(S,S)-2,5-Dibenzylpiperazine (Catalyst A): This C2-symmetric catalyst demonstrates superior performance across all metrics. The high yield, excellent diastereoselectivity, and high enantioselectivity highlight the effectiveness of the bulky benzyl groups in creating a well-defined chiral pocket that effectively shields one face of the enamine intermediate.
-
(R,R)-2,5-Diisopropylpiperazine (Catalyst B): While still effective, the isopropyl-substituted catalyst shows slightly diminished performance compared to its benzyl counterpart. The longer reaction time and lower stereoselectivities suggest that the steric bulk of the isopropyl groups is less effective at directing the approach of the electrophile.
-
(S)-2-(Diphenylmethyl)piperazine (Catalyst C): This C1-symmetric catalyst provides a good balance of reactivity and selectivity. Its performance, while not matching that of Catalyst A, underscores that C2-symmetry is not an absolute requirement for high levels of stereocontrol.
This comparative data underscores a critical principle in catalyst design: the nature and disposition of the chiral directing groups have a profound impact on the catalyst's performance. The results suggest that for this specific transformation, the C2-symmetric dibenzylpiperazine provides an optimal balance of steric and electronic properties to achieve the highest levels of stereocontrol.
Mechanistic Insights: The Catalytic Cycle of a Piperazine-Catalyzed Michael Addition
The catalytic cycle for the piperazine-catalyzed Michael addition of an aldehyde to a nitroalkene proceeds through a series of well-defined steps. Understanding this cycle is crucial for optimizing reaction conditions and for the rational design of new, more effective catalysts.
Figure 1: A simplified catalytic cycle for the chiral piperazine-catalyzed Michael addition.
Causality in the Catalytic Cycle:
-
Enamine Formation: The cycle begins with the reaction of the chiral piperazine catalyst with the aldehyde. This is a crucial step where the chirality of the catalyst is imprinted onto the reactive intermediate. The formation of the enamine increases the nucleophilicity of the α-carbon of the aldehyde, priming it for attack.[2]
-
Michael Addition: The chiral enamine then attacks the electron-deficient nitroalkene. The stereochemistry of this step is controlled by the steric environment created by the chiral catalyst. The bulky substituents on the piperazine ring direct the nitroalkene to approach from the less hindered face of the enamine.
-
Iminium Ion Formation: This addition results in the formation of an iminium ion intermediate.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is then hydrolyzed by water (which is often present in trace amounts or added as a co-solvent) to release the final γ-nitro aldehyde product and regenerate the chiral piperazine catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
This protocol provides a detailed, step-by-step methodology for the reaction, grounded in best practices for asymmetric organocatalysis. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Figure 2: Experimental workflow for the asymmetric Michael addition.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add (S,S)-2,5-dibenzylpiperazine (0.1 mmol, 10 mol%).
-
Rationale: The catalyst loading is a critical parameter. 10 mol% is a common starting point for optimization; lower loadings are desirable for process efficiency but may require longer reaction times.
-
-
Solvent Addition: Add toluene (1.0 mL).
-
Rationale: The choice of solvent can significantly impact the reaction's stereochemical outcome. Aprotic, non-polar solvents like toluene often provide a good balance of solubility and selectivity.
-
-
Aldehyde Addition: Add propanal (2.0 mmol, 2.0 equivalents).
-
Rationale: An excess of the aldehyde is used to ensure complete consumption of the more valuable nitroalkene and to push the equilibrium towards enamine formation.
-
-
Pre-Stirring: Stir the mixture for 10 minutes at room temperature.
-
Rationale: This pre-stirring period allows for the formation of the chiral enamine intermediate before the addition of the electrophile.
-
-
Nitroalkene Addition: Add β-nitrostyrene (1.0 mmol, 1.0 equivalent).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Rationale: Continuous monitoring allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times.
-
-
Workup: Once the reaction is complete (as determined by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Rationale: The aqueous quench stops the reaction and helps to remove the catalyst and any water-soluble components.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Rationale: Chromatography is necessary to isolate the desired product from unreacted starting materials and any side products.
-
-
Analysis: Characterize the purified product by ¹H and ¹³C NMR to confirm its structure. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Chiral piperazine catalysts have proven to be highly effective in a range of asymmetric transformations, most notably in the Michael addition. The C2-symmetric dibenzylpiperazine, in particular, stands out for its ability to induce high levels of stereocontrol. The modularity of the piperazine scaffold allows for fine-tuning of its steric and electronic properties, offering exciting opportunities for the development of next-generation catalysts with even greater efficacy and broader substrate scope. Future research in this area will likely focus on the development of catalysts that can operate at lower loadings, tolerate a wider range of functional groups, and be readily immobilized on solid supports for enhanced recyclability and application in continuous flow processes. The insights provided in this guide serve as a foundation for researchers to explore the full potential of these remarkable catalysts in the synthesis of complex, stereochemically rich molecules.
References
Safety Operating Guide
Personal protective equipment for handling (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester
Essential Safety and Handling Guide for (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This compound is a valuable chiral building block in contemporary drug discovery and organic synthesis. Its structural motif, featuring a piperazine ring, is prevalent in numerous bioactive molecules. While the tert-butyloxycarbonyl (Boc) protecting group modulates the reactivity of one of the piperazine nitrogens, the inherent hazardous properties of the core piperazine structure necessitate a robust and well-defined safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection.
Hazard Identification and Risk Assessment: Understanding the Piperazine Core
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, the hazard profile is largely dictated by the piperazine moiety. Piperazine is classified as a corrosive chemical that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3][4] Furthermore, piperazine and its derivatives are known sensitizers, meaning that repeated exposure can lead to allergic reactions of the skin (dermatitis) and respiratory system (asthma-like symptoms).[2][3] High levels of exposure to piperazine have been associated with neurological effects, including weakness and tremors.[2][3]
The presence of the Boc protecting group, while altering the chemical properties for synthetic purposes, does not negate the underlying hazards of the piperazine ring. Therefore, all handling procedures must be based on a conservative assessment of the potential risks.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is fundamental to minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over safety glasses, especially when there is a risk of splashing.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection. For prolonged contact or when handling larger quantities, it is advisable to consult the glove manufacturer's resistance guide. Gloves should be inspected before each use and changed frequently.[2][5][7] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect from skin contact. For larger scale operations, a chemically resistant apron or suit may be necessary.[2][7] |
| Respiratory Protection | NIOSH-approved Respirator | If handling fine powders or in a poorly ventilated area where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1][2][8] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure. The following step-by-step guide provides a framework for the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Area: All handling of the compound should be performed in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][8]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[9]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be readily available.[7]
Handling Procedure
-
Don PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to prevent the generation of dust.[2][8]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: During chemical reactions, maintain the setup within the fume hood. Be mindful that deprotection of the Boc group often involves strong acids, which present their own set of hazards.[10][11]
The following diagram illustrates the recommended safe handling workflow:
Emergency Procedures: Spill and Exposure Response
Spill Response
-
Minor Spill: For a small spill, alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[7] Carefully sweep up the material and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.[7]
-
Major Spill: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team.[1]
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Waste Disposal: Environmental Responsibility
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.[7]
-
Liquid Waste: Collect liquid waste in a dedicated, labeled hazardous waste container. Do not pour any solutions down the drain.[7]
-
Disposal: All hazardous waste must be disposed of through your institution's licensed hazardous waste management provider.[7]
By adhering to these safety protocols, researchers, scientists, and drug development professionals can handle this compound with confidence, ensuring a safe laboratory environment while advancing their scientific endeavors.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. BOC deprotection [hi.bzchemicals.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
